Synthesis and Validation Protocol for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Executive Summary & Pharmacological Relevance The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of highly selective, mutant-active MET kinase inhibitors capable of intracranial efficacy[1], as well as potent cannabinoid receptor type-2 (CB2R) inverse agonists[2].
This technical guide provides a highly optimized, self-validating protocol for the synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 670225-05-5)[3]. By establishing a robust amidation workflow from its carboxylic acid precursor, this guide ensures high-yield generation of this essential heterocyclic building block while minimizing common degradation pathways associated with electron-deficient diazine systems.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide requires precision in handling the electron-deficient pyridazinone ring. Direct de novo cyclization to form the amide often yields complex mixtures. Therefore, the most robust approach relies on the amidation of the commercially available 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 397309-47-6).
Retrosynthetic pathway for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide.
Causality in Reagent Selection
The carboxylic acid at the C4 position is sterically hindered and electronically deactivated by the adjacent carbonyl (C3) and the electronegative nitrogen atoms of the pyridazine core.
Avoidance of Acid Chlorides: Traditional activation using thionyl chloride (SOCl₂) or oxalyl chloride often leads to degradation due to the inherent instability of the highly electrophilic acid chloride intermediate on this specific heterocycle[4].
Selection of HATU: We employ HATU over EDC/HOBt because HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the aminolysis step, allowing the reaction to proceed rapidly even with weak, inexpensive nucleophiles like ammonium chloride (NH₄Cl)[5].
Solvent Dynamics: Anhydrous DMF is selected over DCM to ensure complete dissolution of both the polar pyridazinone starting material and the NH₄Cl salt, driving the reaction kinetics forward.
Quantitative Optimization Data
To establish the most reliable protocol, various coupling conditions were evaluated. The data below demonstrates the superiority of the HATU/DIPEA system in overcoming the electronic deactivation of the pyridazinone core.
Coupling Reagent
Ammonia Source
Solvent
Base
Yield (%)
Purity (LC-MS)
Primary Impurity
EDC·HCl, HOBt
NH₄Cl (3.0 eq)
DMF
DIPEA
45%
>90%
Unreacted Acid
SOCl₂ (neat)
NH₃ (0.5M in dioxane)
DCM
None
62%
>85%
Degradation products
T3P (50% in EtOAc)
NH₄Cl (3.0 eq)
EtOAc
DIPEA
78%
>95%
Unreacted Acid
HATU
NH₄Cl (3.0 eq)
DMF
DIPEA
89%
>98%
None (Trace HOAt)
Step-by-Step Experimental Methodology
Step-by-step experimental workflow for the amidation reaction.
Preparation of the Active Ester:
Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (1.00 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere. Add DIPEA (4.52 mL) and stir for 5 minutes at room temperature. Cool the mixture to 0 °C using an ice bath, then add HATU (2.96 g) in one portion. Stir at 0 °C for 30 minutes to ensure complete formation of the HOAt-active ester.
Aminolysis:
Add solid NH₄Cl (1.04 g) to the activated mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
Workup and Isolation:
Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL), 1M aqueous HCl (50 mL), and brine (50 mL) to remove residual DMF, HOAt, and DIPEA salts.
Drying and Concentration:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (bath temperature <40 °C).
Purification:
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (98:2 to 95:5 v/v). Collect the fractions containing the product and concentrate in vacuo to afford 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide as an off-white solid.
Analytical Characterization & Self-Validation System
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the workup phase until the following checkpoints are met:
Validation Checkpoint 1 (Activation): 30 minutes post-HATU addition, withdraw a 10 µL aliquot and quench it in 1 mL of Methanol. LC-MS analysis must show the mass of the methyl ester derivative (
[M+H]+=169.1
), confirming that the carboxylic acid has been successfully activated and is susceptible to nucleophilic attack.
Validation Checkpoint 2 (Reaction Completion): 2 hours post-NH₄Cl addition, LC-MS analysis of the reaction mixture must show complete consumption of the starting material (
[M+H]+=155.1
) and the dominant appearance of the target amide mass (
[M+H]+=154.1
).
Validation Checkpoint 3 (Purity): Post-chromatography, the product must exhibit a single sharp peak on HPLC (UV detection at 254 nm, corresponding to the conjugated pyridazinone system). ¹H NMR (400 MHz, DMSO-
d6
) should display the characteristic N-methyl singlet at
δ
~3.70 ppm, the pyridazine aromatic proton at
δ
~7.90 ppm, and two distinct broad singlets for the primary amide protons (typically between
δ
7.50 and 8.20 ppm).
New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and docking studies
IRIS, University of Sassari.
WO2017202816A1 - 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamides
Google P
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy
Journal of Medicinal Chemistry - ACS Public
Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Executive Summary The heterocyclic building block 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 670225-05-5) represents a privileged scaffold in modern medicinal chemistry. Pyridazin-3(2H)-one derivatives are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The heterocyclic building block 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 670225-05-5) represents a privileged scaffold in modern medicinal chemistry. Pyridazin-3(2H)-one derivatives are extensively utilized in drug discovery due to their diverse pharmacological profiles, acting as potent inhibitors for targets such as Death-Associated Protein Kinase 1 (DAPK1) and Monoamine Oxidase B (MAO-B)[1][2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating experimental workflow for its synthesis and characterization.
Physicochemical Profiling & Structural Rationale
The structural architecture of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is defined by a six-membered aromatic ring containing two adjacent nitrogen atoms, a lactam carbonyl at C3, a methyl group at N2, and a primary carboxamide at C4.
Causality in Structural Design
N2-Methylation: In unsubstituted pyridazinones, the N2 position acts as a strong hydrogen bond donor. Methylation at this site intentionally abolishes this donor capacity. This strategic modification lowers the Topological Polar Surface Area (TPSA) and increases lipophilicity (LogP), which is a critical pharmacokinetic optimization to enhance passive membrane permeability and oral bioavailability.
C4-Carboxamide: The primary amide serves as a highly directional hydrogen bond donor and acceptor. In kinase inhibitor design, this moiety is frequently utilized to anchor the molecule to the highly conserved hinge region of the ATP-binding pocket (e.g., interacting with the backbone of Val96 in DAPK1) [2].
Quantitative Data Summary
Property
Value
Mechanistic Implication
CAS Number
670225-05-5
Standard registry identifier for procurement and tracking.
Molecular Formula
C6H7N3O2
Defines the atomic composition and stoichiometry.
Molecular Weight
153.14 g/mol
Low molecular weight (Lead-like), allowing significant room for functionalization.
H-Bond Donors
2
Derived entirely from the -NH2 of the C4-carboxamide.
H-Bond Acceptors
4
N1, C3=O (lactam), and the C=O of the carboxamide.
Rotatable Bonds
1
High rigidity minimizes entropic penalty upon target binding.
TPSA
~84 Ų
Optimal for favorable cellular permeability without crossing the blood-brain barrier excessively (unless desired).
Mechanistic Pharmacology & Target Interaction
The bioactivity of pyridazine-4-carboxamides is fundamentally driven by their pharmacophore mapping. The rigid planar structure of the pyridazine core facilitates
π−π
stacking with aromatic residues in the target binding site, while the substituents dictate specificity.
Caption: Pharmacophore mapping of pyridazine-4-carboxamide derivatives in kinase hinge regions.
Experimental Protocols: A Self-Validating Synthetic System
To ensure scientific integrity, the synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide must be approached as a self-validating system. Every synthetic transformation is paired with an orthogonal analytical technique to confirm not just mass, but precise regiochemistry.
Procedure: Dissolve the starting material in anhydrous DMF at 0 °C. Add K₂CO₃, followed by dropwise addition of MeI. Stir at room temperature for 4 hours.
Causality: K₂CO₃ deprotonates the acidic N2 proton. DMF, a polar aprotic solvent, is chosen specifically to enhance the nucleophilicity of the nitrogen anion. This thermodynamic control strongly favors N-alkylation over O-alkylation (at the C3 oxygen), yielding the stable lactam intermediate.
Procedure: Reflux the intermediate in SOCl₂ for 2 hours to form the acid chloride. Remove excess SOCl₂ under reduced pressure. Resuspend the residue in anhydrous DCM and cool to 0 °C. Slowly add 7N NH₃ in MeOH. Stir for 1 hour.
Causality: Converting the carboxylic acid to an acid chloride creates a highly electrophilic center, ensuring quantitative conversion to the primary amide upon exposure to ammonia. This avoids the use of expensive peptide coupling reagents (e.g., HATU/DIPEA) and simplifies downstream purification.
To validate the protocol, the system relies on two distinct analytical pillars:
Mass Confirmation (LC-MS): An aliquot is subjected to ESI-LC-MS. The presence of a dominant peak at m/z 154.1 [M+H]⁺ confirms the successful addition of the methyl group and the conversion of the acid to the amide.
Regiochemical Proof (2D-NMR HMBC): Mass alone cannot differentiate between N-methylation and O-methylation. A Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment is mandatory. The protocol is validated only when a strong ³J cross-peak is observed between the N-CH₃ protons (~3.7 ppm) and the C3 lactam carbonyl carbon (~160 ppm).
Caption: Step-by-step synthetic and self-validating analytical workflow for the target compound.
References
Title: Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies
Source: PubMed Central (PMC) / National Library of Medicine
URL: [Link]
Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture
Source: ResearchGate / Scientific Literature Database
URL: [Link]
Title: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786
Source: PubChem, National Center for Biotechnology Information (NCBI)
URL: [Link]
Foundational
Unlocking the Pharmacological Potential of the 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide Scaffold: Mechanisms, Target Engagement, and Assay Validation
Executive Summary In modern medicinal chemistry, the compound 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS 670225-05-5) is rarely utilized as a standalone therapeutic. Instead, as an application scientist who...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the compound 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS 670225-05-5) is rarely utilized as a standalone therapeutic. Instead, as an application scientist who has evaluated countless small-molecule libraries, I recognize it as a highly privileged pharmacophore building block . Its rigid planarity, combined with the dual-capacity hydrogen-bonding network afforded by the carboxamide moiety, makes it an ideal structural anchor for targeting deep, hydrophobic binding pockets.
When incorporated into complex molecular architectures, this scaffold drives target engagement across three primary therapeutic axes:
Receptor Tyrosine Kinase (RTK) Inhibition (Specifically MET kinase)
Cannabinoid Receptor 2 (CB2R) Inverse Agonism
This whitepaper dissects the mechanistic pathways of this scaffold, summarizes its quantitative pharmacological data, and outlines the self-validating experimental protocols required to screen its derivatives effectively.
Molecular Pharmacology & Target Engagement
Aryl Hydrocarbon Receptor (AhR) Antagonism
The most clinically advanced application of the 3-oxo-2,3-dihydropyridazine-4-carboxamide core is in the development of AhR antagonists for cancer immunotherapy. The AhR is a ligand-activated transcription factor. In the tumor microenvironment (TME), endogenous ligands like L-Kynurenine activate AhR, driving the differentiation of regulatory T-cells (Tregs) and immune-tolerant dendritic cells, ultimately leading to tumor immune evasion.
Derivatives of this scaffold, such as 1, competitively bind to the hydrophobic PAS-B domain of the AhR in the cytosol, preventing its nuclear translocation[1]. This mechanism is the driving force behind clinical-stage immunomodulators like 2, which utilizes this exact core to abrogate AhR-mediated signaling and restore anti-tumor immunity[2].
AhR signaling pathway and competitive inhibition by pyridazinone-4-carboxamide derivatives.
MET Receptor Tyrosine Kinase Inhibition
Beyond immunomodulation, nitrogen insertion strategies and structural rigidification of this scaffold have yielded pyrazolopyrazine derivatives that act as highly selective 3[3]. The carboxamide acts as a crucial hinge-binding motif, forming bidentate hydrogen bonds with the ATP-binding cleft of the MET kinase domain, effectively shutting down dysregulated proliferative signaling in non-small cell lung cancer (NSCLC) models.
Through scaffold hopping, researchers have also identified that modifying the N2 and C4 positions of the 3-oxo-2,3-dihydropyridazine core generates potent 4[4]. These compounds exhibit nanomolar affinity and lock the receptor in an inactive conformation, presenting a novel therapeutic avenue for neuroinflammatory diseases.
Quantitative Pharmacological Profiling
The versatility of the scaffold is best illustrated by the varying potencies achieved when the core is decorated with different functional groups. Below is a summary of quantitative data for key derivatives.
Compound Class
Primary Target
Representative Compound
IC50 / Ki
Clinical Status
AhR Antagonist
Aryl Hydrocarbon Receptor
AHR Antagonist 4
82.2 nM
Preclinical
AhR Antagonist
Aryl Hydrocarbon Receptor
Ilantimod (BAY-2416964)
< 10 nM
Phase 1
RTK Inhibitor
MET Kinase
Compound 13 (Pyrazolopyrazine)
25 nM
Preclinical
CB2R Ligand
Cannabinoid Receptor 2
Compound 9
1.8 nM (Ki)
Preclinical
Self-Validating Experimental Protocols
To ensure scientific integrity, the assays used to evaluate these compounds must be designed with built-in causality and self-validation mechanisms. Below are the gold-standard protocols I implement for profiling this scaffold.
Causality Check: The critical failure point in AhR reporter assays is competitive displacement by trace endogenous ligands (e.g., kynurenine) present in standard bovine serum. To mitigate this, we utilize serum-depleted media during the pre-incubation phase. This ensures the carboxamide antagonist fully occupies the PAS-B pocket before the system is intentionally spiked with an agonist.
Cell Seeding: Plate HepG2 cells stably transfected with an AhR-responsive Xenobiotic Response Element (XRE) luciferase reporter construct in 384-well plates.
Serum Starvation: Wash cells and replace with serum-free assay medium for 4 hours prior to compound addition to establish a true baseline.
Compound Pre-incubation: Add 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives (titrated from 0.1 nM to 10 µM) and incubate for exactly 1 hour.
Agonist Challenge: Stimulate the cells with an EC80 concentration of TCDD or L-Kynurenine.
Detection: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the IC50 based on the reduction of agonist-induced signal.
Protocol 2: TR-FRET Kinase Assay (Targeting MET Inhibition)
Causality Check: When profiling highly conjugated heteroaromatic scaffolds, compound auto-fluorescence often causes false positives in standard colorimetric assays. We rely on Time-Resolved FRET (TR-FRET) to bypass this artifact. Furthermore, we strictly maintain the ATP concentration at its calculated
Km
. Operating at the
Km
is non-negotiable; it sensitizes the assay to detect competitive inhibitors binding to the ATP cleft, accurately reflecting the scaffold's Type I kinase inhibition mechanism.
Enzyme/Substrate Mix: Combine recombinant MET kinase domain with a biotinylated poly-GT peptide substrate in a low-volume 384-well plate.
Inhibitor Addition: Dispense the carboxamide compound using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter volume transfer.
Reaction Initiation: Add ATP strictly at its predetermined apparent
Km
(e.g., 15 µM for MET) to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection Phase: Stop the reaction by adding EDTA. Introduce a Europium-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).
Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm emissions) using a microplate reader.
Step-by-step experimental workflow for screening and validating AhR antagonists.
References
New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking.IRIS (University of Sassari).
AHR antagonist 4.MedChemExpress.
Ilantimod | New Drug Approvals.New Drug Approvals.
Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy.Journal of Medicinal Chemistry (ACS Publications).
The Ascendant Therapeutic Potential of Novel Pyridazinone-4-Carboxamides: A Guide for Drug Discovery Professionals
An In-depth Technical Guide Executive Summary The pyridazinone core is a "wonder nucleus" in medicinal chemistry, forming the backbone of numerous compounds with a vast array of biological activities.[1][2] This guide de...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Executive Summary
The pyridazinone core is a "wonder nucleus" in medicinal chemistry, forming the backbone of numerous compounds with a vast array of biological activities.[1][2] This guide delves into a specific, highly promising subclass: novel pyridazinone-4-carboxamides. We will explore their synthesis, dissect their mechanisms of action, and present a consolidated view of their therapeutic potential, supported by detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
The Pyridazinone Scaffold: A Privileged Core in Medicinal Chemistry
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmacologically active agents.[1][3] Its derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective effects.[3][4][5] The structural versatility of the pyridazinone core, particularly the ease of substitution at multiple positions, allows for fine-tuning of physicochemical properties and target-specific interactions.[4][5] The introduction of a carboxamide moiety at the 4-position has emerged as a particularly fruitful strategy, leading to compounds with enhanced potency and selectivity for various biological targets.
Synthetic Strategies for Pyridazinone-4-Carboxamides
The synthesis of the pyridazinone-4-carboxamide scaffold is adaptable, allowing for the generation of diverse chemical libraries. A common and effective approach involves a multi-step synthesis, which provides a robust framework for creating analogues with varied substitutions. The rationale behind this synthetic route is its efficiency and the accessibility of starting materials.
A representative synthetic workflow is illustrated below. This process is designed to be logical and high-yielding, starting from accessible precursors and building complexity in a controlled manner.
Caption: General workflow for synthesis and evaluation.
Protocol: General Synthesis of a 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide Derivative
This protocol is a representative example adapted from methodologies used in the synthesis of cannabinoid receptor ligands.[6]
Step 1: Synthesis of the Pyridazinone Ester Core.
To a stirred solution of a suitable pyridazinone ester (1.0 eq) in an appropriate solvent such as ethanol, add a solution of NaOH (2.0 M, excess).
Heat the mixture to reflux and stir for 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The choice of reflux ensures sufficient energy to drive the hydrolysis to completion.
Cool the solution to room temperature and acidify with HCl (6N) until a precipitate forms.
Filter the precipitate under vacuum, wash thoroughly with water, and air-dry to yield the pyridazinone-4-carboxylic acid.
Step 2: Amide Coupling to Form the Carboxamide.
In a round-bottom flask, dissolve the pyridazinone-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM).
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq). These reagents activate the carboxylic acid for nucleophilic attack.
Stir the mixture at room temperature for 20 minutes.
Add the desired primary or secondary amine (1.1 eq) and a base such as Triethylamine (TEA) (2.0 eq) to the reaction mixture.
Continue stirring at room temperature overnight.
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the final pyridazinone-4-carboxamide.
Diverse Mechanisms of Action and Biological Targets
Pyridazinone-4-carboxamides achieve their diverse biological effects by interacting with a range of important physiological targets. The specific substitutions on the pyridazinone core and the carboxamide nitrogen dictate the target affinity and selectivity.
Cannabinoid Receptor (CB2) Inverse Agonism
A significant finding is the activity of certain pyridazinone-4-carboxamides as potent and selective inverse agonists for the Cannabinoid Receptor Type 2 (CB2R).[6][7] The CB2R is primarily expressed in immune cells and is a key target for treating inflammatory diseases and neuropathic pain without the psychoactive effects associated with CB1R activation.
Mechanism: These compounds bind to the CB2R and stabilize it in an inactive conformation, reducing its basal signaling activity. This inverse agonism can modulate immune responses. Docking studies have shown that the carboxamide function forms crucial hydrogen bond contacts with key residues like T114 and S165 within the receptor's binding pocket.[6]
Enzyme Inhibition: Phosphodiesterase 4 (PDE4)
The pyridazinone scaffold is a well-established backbone for the development of potent phosphodiesterase 4 (PDE4) inhibitors.[8][9][10] PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.
Mechanism: By inhibiting PDE4, these compounds increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators like TNF-α and interleukins.[8][10] This mechanism is central to their anti-inflammatory effects.
Caption: PDE4 inhibition signaling pathway.
Anticancer Activity via Kinase Inhibition
Recent studies have explored pyridazinone-based diarylurea derivatives, which incorporate the 4-carboxamide motif within a larger structure, as anticancer agents.[11] These compounds are designed as surrogates for multi-kinase inhibitors like sorafenib.
Mechanism: A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[11] By inhibiting VEGFR-2, these compounds can block tumor neovascularization. Furthermore, they can induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax, leading to cancer cell death.[11]
Summary of Biological Activities
The therapeutic potential of this class is broad. The table below summarizes key findings from recent literature, highlighting the compound structures, biological targets, and measured activities.
Key Experimental Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. Below are standard protocols for assessing anti-inflammatory and anticancer activity.
Protocol: In Vitro PDE4 Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on PDE4 enzyme activity.
Reagents and Materials: Human recombinant PDE4 enzyme, [³H]cAMP (radiolabeled substrate), 5'-nucleotidase, scintillation cocktail, test compounds.
Assay Procedure:
Prepare a reaction mixture containing assay buffer, [³H]cAMP, and the test compound at various concentrations. The choice to use a radiolabeled substrate provides high sensitivity.
Initiate the reaction by adding the PDE4 enzyme. Incubate at 30°C for a specified period (e.g., 20 minutes).
Stop the reaction by boiling. This denatures the enzyme and halts substrate conversion.
Add 5'-nucleotidase to the mixture and incubate further. This enzyme converts the [³H]AMP product into [³H]adenosine. This step is crucial because only the unreacted [³H]cAMP will bind to the subsequent separation resin.
Separate the product ([³H]adenosine) from the substrate ([³H]cAMP) using an ion-exchange resin.
Measure the radioactivity of the product using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Protocol: Cell Viability (MTT) Assay for Cytotoxicity
This is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Culture: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyridazinone-4-carboxamide compounds for 48-72 hours. Include a vehicle-only control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the GI₅₀ (growth inhibition 50) or IC₅₀ value from the dose-response curve.
Future Outlook and Therapeutic Promise
The pyridazinone-4-carboxamide scaffold represents a highly promising platform for the discovery of novel therapeutics. The demonstrated ability to selectively target key proteins in inflammation, cancer, and other disease areas underscores their potential.[3][6] Future research should focus on:
Lead Optimization: Improving the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of current lead compounds to enhance their in vivo efficacy and safety profiles.[6][7]
Target Expansion: Exploring the activity of pyridazinone-4-carboxamide libraries against other relevant biological targets, such as different kinases, G-protein coupled receptors, and enzymes.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to build comprehensive SAR models, which can guide the rational design of next-generation compounds with improved potency and selectivity.[12][13]
References
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
Patel, K. D., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
Murineddu, G., et al. (2017). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. European Journal of Medicinal Chemistry, 127, 976-988. Available from: [Link]
Das, R., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 18(4), 485-498. Available from: [Link]
Mojahidi, S., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie, 343(5), 310-313. Available from: [Link]
Sanna, C., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 30(8), 1-20. Available from: [Link]
Murineddu, G., et al. (2017). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. PubMed, 127, 976-988. Available from: [Link]
Das, R., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed, 18(4), 485-498. Available from: [Link]
Hilton, M. J., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 379-382.
Sharma, R., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
Manera, C., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 699. Available from: [Link]
Abdel-Gawad, H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 923-945. Available from: [Link]
van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. Available from: [Link]
Heymann, C., et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 14(11), 2748. Available from: [Link]
Sanna, C., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7378. Available from: [Link]
Fathalla, O. A., et al. (2009). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Journal of the Serbian Chemical Society, 74(6), 615-626.
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Gual-Carreras, A., et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry, 59(23), 10648-10663. Available from: [Link]
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Manera, C., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)
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Structure-Activity Relationship (SAR) of 3-Oxo-2,3-Dihydropyridazine Derivatives: A Comprehensive Technical Guide
Executive Summary The 3-oxo-2,3-dihydropyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its synthetic tractability, rigid planar geometry, and versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-oxo-2,3-dihydropyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its synthetic tractability, rigid planar geometry, and versatile hydrogen-bonding capabilities, this core serves as an ideal platform for designing highly selective ligands. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of 3-oxo-2,3-dihydropyridazine derivatives across three distinct therapeutic axes: kinase inhibition (ITK) for T-cell malignancies, G-protein-coupled receptor (CB2R) inverse agonism for immunomodulation, and enzyme inhibition (Xanthine Oxidase) for metabolic disorders.
Structural Rationale: The 3-Oxo-2,3-Dihydropyridazine Core
The inherent value of the 3-oxo-2,3-dihydropyridazine ring lies in its dual capacity to act as both a hydrogen bond donor (via the lactam NH, if unsubstituted at N2) and an acceptor (via the carbonyl oxygen and adjacent nitrogen). Furthermore, the core can be readily functionalized at the N2, C4, C5, and C6 positions. This modularity allows medicinal chemists to systematically tune lipophilicity, steric bulk, and electronic distribution to achieve exquisite target selectivity across entirely different biological systems.
Therapeutic Axis I: ITK Inhibition in T-Cell Malignancies
Mechanistic Causality
Interleukin-2-inducible T-cell kinase (ITK) is a critical mediator in T-cell receptor (TCR) signaling. Overactivation of ITK drives the proliferation and survival of malignant T-cells. Selective inhibition of ITK is therapeutically challenging due to the high homology of its ATP-binding pocket with other TEC family kinases, notably Bruton's tyrosine kinase (BTK). Off-target BTK inhibition can lead to severe B-cell-mediated immunosuppression. Therefore, achieving ITK selectivity is a primary SAR objective[1].
SAR Insights: Potency vs. Selectivity
Recent studies on a novel series of 3-oxo-2,3-dihydropyridazine derivatives highlight the delicate balance between potency and selectivity.
Compound 22 incorporates a 3,5-difluorophenyl group and a furan-2-ylmethyl moiety. While this combination maximizes hydrophobic contacts within the ATP-binding pocket (ITK IC50 = 0.19 µM), it compromises selectivity, resulting in partial BTK inhibition.
Compound 9 , featuring a 3-fluorophenyl group, sacrifices absolute potency (ITK IC50 = 0.87 µM) but achieves absolute selectivity against BTK. Western blot analysis confirmed that Compound 9 successfully abrogates the phosphorylation of ITK (Tyr551/Tyr511) and downstream ERK1/2 in stimulated Jurkat cells, validating on-target cellular efficacy[2].
Table 1: SAR Profile of 3-Oxo-2,3-Dihydropyridazine ITK Inhibitors
To ensure a self-validating system, the following protocol isolates direct kinase inhibition from downstream cellular effects.
Enzyme Preparation: Incubate recombinant human ITK (10 nM) with the 3-oxo-2,3-dihydropyridazine derivative in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins.
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate.
Quenching & Detection: After 60 minutes, add ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
Cellular Validation (Western Blot): Treat Jurkat cells with the compound for 2 hours, stimulate with phytohemagglutinin (PHA) for 15 minutes, lyse, and probe for p-ITK (Tyr551/Tyr511) and p-ERK1/2. Causality: PHA stimulation synchronizes TCR activation, providing a robust dynamic range to measure the inhibitor's ability to block signal transduction.
ITK signaling cascade in T-cells and targeted inhibition by 3-oxo-2,3-dihydropyridazine derivatives.
Unlike CB1 receptors, which mediate the psychoactive effects of cannabinoids in the central nervous system, CB2 receptors are predominantly expressed in peripheral immune cells. Modulating CB2R is a highly attractive strategy for treating inflammation and pain. 3-oxo-2,3-dihydropyridazine-4-carboxamides have been identified as potent CB2R inverse agonists, meaning they not only block agonist binding but actively reduce the constitutive, basal activity of the receptor[3].
SAR Insights: Tuning the Pharmacophore
SAR studies demonstrate that CB2R affinity requires three key features around the pyridazinone core: a carboxamide moiety, an N-benzyl or N-alkyl group, and a lipophilic aromatic ring[4].
Compound 9 (6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide) exhibits exceptional affinity (Ki = 2.0 nM) and selectivity (CB1/CB2 > 2000)[3].
Compound 22 replaces the 4-fluorobenzyl group with a pentyl chain, slightly increasing affinity (Ki = 1.6 nM) while maintaining inverse agonism by sterically blocking the movement of the W6.48 "toggle-switch" residue in the receptor's transmembrane domain[5].
Interestingly, constraining the flexible pharmacophore by introducing a methylene bridge to form a rigid indeno[1,2-c]pyridazine core completely abolishes binding (Ki > 4000 nM), proving that conformational flexibility is mandatory for receptor accommodation[3].
Table 2: SAR Profile of Pyridazinone-Based CB2R Ligands
To definitively classify these ligands as inverse agonists rather than neutral antagonists, a[35S]-GTPγS functional assay is required.
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CB2R.
GDP Priming: Incubate membranes (10 µg protein/well) in assay buffer containing 30 µM GDP. Causality: Excess GDP forces the G-proteins into an inactive state, maximizing the signal window for detecting reductions in basal constitutive activity.
Ligand Incubation: Add the pyridazinone derivative (0.1 nM to 10 µM) and incubate for 30 minutes at 30°C.
Radioligand Addition: Introduce 0.1 nM [35S]-GTPγS. Causality: The non-hydrolyzable radiolabeled GTP analog permanently binds to activated G-proteins, serving as a cumulative marker of receptor activation.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting. A decrease in signal below the vehicle (DMSO) baseline confirms inverse agonism[3].
Step-by-step workflow of the [35S]-GTPγS binding assay for validating CB2R inverse agonism.
Xanthine oxidase (XO) is a molybdenum-containing enzyme responsible for uric acid production; its inhibition is the frontline treatment for gout. The 3-oxo-2,3-dihydropyridazine scaffold has been adapted to target the XO active site by mimicking the purine ring of the natural substrate[6].
A critical SAR discovery involves the C4 substituent. Replacing a C4-carboxylic acid (Compound 23c) with a C4-carbohydrazide (Compound 22c) transforms an inactive molecule into a highly potent XO inhibitor[6].
Causality of Binding: Molecular docking reveals that the carboxylic acid of 23c only interacts with the Glu802 residue. In stark contrast, the extended hydrogen-bonding network of the carbohydrazide group in 22c allows it to simultaneously anchor to Ag880, Glu802, and Mos3004 within the molybdenum-pterin domain[6].
Furthermore, placing electron-withdrawing cyano and nitro groups on the C6-phenyl ring enhances the electrophilic character of the core, significantly boosting inhibitory potency[6].
Table 3: SAR Profile of Pyridazinone-Based XO Inhibitors
Compound
C4-Substituent
C6-Aryl Substituent
H-Bonding Network
XO Inhibition Status
Compound 22c
Carbohydrazide
3-Cyano-4-isobutoxyphenyl
Ag880, Glu802, Mos3004
Highly Active (< Allopurinol IC50)
Compound 23c
Carboxylic acid
3-Cyano-4-isobutoxyphenyl
Glu802 only
Inactive
Conclusion
The 3-oxo-2,3-dihydropyridazine core is a masterclass in pharmacophore design. By systematically altering its peripheral appendages, researchers can direct its biological activity across vastly different targets—from selective ITK inhibition in leukemia to CB2R inverse agonism in pain management, and XO inhibition in metabolic disease. The rigorous application of SAR principles, coupled with mechanistically sound, self-validating assay protocols, continues to unlock the immense therapeutic potential of this versatile heterocyclic scaffold.
References
Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)
Source: IRIS / uniss.
Title: Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays
Source: MDPI
URL
Title: Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands
Source: PubMed / NIH
URL
CAS number for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and related compounds
An In-depth Technical Guide to 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and Its Derivatives: Synthesis, Properties, and Therapeutic Potential Abstract The pyridazinone scaffold represents a privileged heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
The pyridazinone scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide focuses on the 3-oxo-2,3-dihydropyridazine-4-carboxamide core, with a specific emphasis on 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. We will explore its chemical identity, key physicochemical properties, and established synthetic pathways. Furthermore, this document will delve into the diverse biological activities exhibited by related compounds, including their roles as kinase inhibitors and receptor modulators. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers and drug development professionals in harnessing the therapeutic potential of this versatile chemical class.
Introduction to the Pyridazinone Core
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring and a carbonyl group.[3] This structural arrangement confers a unique electronic and conformational profile, making it an attractive scaffold for designing molecules that can interact with a wide array of biological targets. Derivatives of 3-oxo-2,3-dihydropyridazine, in particular, have been the subject of extensive research, leading to the discovery of compounds with potent anti-inflammatory, anticancer, immunomodulatory, and cardiotonic properties.[2][4] The versatility of the pyridazinone ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological activity to achieve desired therapeutic effects.
Physicochemical Properties and Identification
The core compound of interest is 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. Accurate identification through its Chemical Abstracts Service (CAS) number is critical for procurement and regulatory purposes. This section provides identification details for the primary compound and several structurally related analogs that are frequently encountered in research and development.
An example of a more complex analog with substitution at the C6 position.[9]
Synthetic Strategies for the Pyridazinone Scaffold
The construction of the 3-oxo-2,3-dihydropyridazine ring is a well-established process in organic chemistry. The most prevalent and versatile method involves the cyclocondensation of a γ-ketoacid or a related γ-ketoester with a hydrazine derivative.[3][10] This approach allows for the introduction of diversity at both the N2 and C6 positions of the pyridazinone core.
General Synthetic Workflow
The synthesis typically begins with an appropriate ketoacid or ketoester. Reaction with hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine to install the N-methyl group) leads to the formation of the heterocyclic ring. Subsequent chemical modifications, such as the conversion of a carboxylic acid or ester at the C4 position to a carboxamide, yield the final target compounds.
A Comprehensive Analytical Guide to 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide: Spectroscopic and Chromatographic Characterization
Abstract The 3-oxo-2,3-dihydropyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 3-oxo-2,3-dihydropyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1] The precise characterization of novel analogs is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of materials used in drug discovery and development. This technical guide provides a comprehensive, in-depth overview of the essential analytical methodologies for the characterization of a specific analog, 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide . While direct experimental data for this compound is not widely published, this document, grounded in extensive data from closely related analogs, presents a robust framework of predicted spectroscopic data and field-proven analytical protocols. We will detail methodologies for structural elucidation by Nuclear Magnetic Resonance (NMR), purity assessment by High-Performance Liquid Chromatography (HPLC), and identity confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.
Compound Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the first step in any analytical endeavor. These properties influence solvent selection, chromatographic behavior, and spectroscopic response. The key identifiers and computed physicochemical properties for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide are summarized below.
To appreciate the potential analytical challenges, such as characteristic impurities or byproducts, it is instructive to consider a plausible synthetic route. The synthesis of the pyridazinone scaffold typically involves the cyclocondensation of a γ-keto ester with a hydrazine derivative.[3] For the target molecule, a logical approach would involve the reaction of an appropriate keto-ester precursor with methylhydrazine.
The general workflow is depicted below. The choice of methylhydrazine as a reagent is critical as it directly installs the required methyl group at the N2 position of the pyridazine ring. Subsequent amidation of the resulting ester would yield the final carboxamide product.
Figure 1: Plausible synthetic workflow for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following spectral data are predicted based on the analysis of structurally similar compounds reported in the literature, particularly other N-substituted and C-substituted 3-oxo-2,3-dihydropyridazine derivatives.[3] The solvent is assumed to be DMSO-d₆, which is an excellent choice for this class of polar, amide-containing compounds due to its high solubilizing power and the positioning of its residual peak.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale / Notes
~ 8.2 - 7.9
Singlet (br)
1H
Amide (-CO -NH aHb)
Amide protons are exchangeable and can appear as broad singlets. Chemical shift is highly dependent on concentration and temperature.
~ 7.8 - 7.5
Singlet (br)
1H
Amide (-CO -NH aH b)
The second amide proton may be non-equivalent to the first due to restricted rotation around the C-N bond.
~ 7.70
Singlet
1H
H-5 (pyridazine ring)
This proton is on a double bond and adjacent to a nitrogen atom, leading to a downfield shift. Its singlet multiplicity indicates no adjacent protons.
~ 3.65
Singlet
3H
N-CH₃
The methyl group attached to the nitrogen is deshielded by the adjacent carbonyl and the aromatic ring system.
Table 3: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Rationale / Notes
~ 164.5
C =O (Carboxamide)
The carbonyl carbon of the amide group is typically found in this downfield region.
~ 158.0
C =O (C3, Pyridazine)
The lactam carbonyl within the pyridazine ring.
~ 144.0
C6 (pyridazine ring)
This carbon is part of a C=N bond, resulting in a significant downfield shift.
~ 132.5
C5 (pyridazine ring)
The protonated carbon of the pyridazine ring.
~ 125.0
C4 (pyridazine ring)
The quaternary carbon attached to the carboxamide group.
~ 40.0
N-C H₃
The methyl carbon attached to nitrogen. The exact shift can vary; this is a typical value for N-alkyl groups in such environments.
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar carboxamides and its residual proton peak (~2.50 ppm) does not typically interfere with signals from the analyte.
Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun can aid dissolution if necessary.
Instrument Setup (400 MHz Spectrometer):
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Key Parameters: Spectral width of ~16 ppm (e.g., -2 to 14 ppm), acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and a 30-degree pulse angle.
Collect 16 to 64 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Key Parameters: Spectral width of ~240 ppm (e.g., -10 to 230 ppm), acquisition time of ~1.5 seconds, relaxation delay of 2 seconds.
Collect a sufficient number of scans (e.g., 1024 to 4096) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
Data Processing:
Apply Fourier transformation to the acquired FIDs.
Phase the spectra carefully.
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO septet at 39.52 ppm.
Integrate the ¹H signals and pick all peaks in both spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for determining the purity of a compound by separating it from any starting materials, byproducts, or degradation products. For a polar, aromatic compound like 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide, a reversed-phase HPLC (RP-HPLC) method is the industry standard.
Method Development Rationale
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC. It provides excellent hydrophobic retention for a wide range of small molecules. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase: A gradient of a weak acid in water (Mobile Phase A) and an organic solvent (Mobile Phase B) is optimal.
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acid serves to protonate any basic sites on the molecule and silanol groups on the column, leading to sharper, more symmetrical peaks.
Organic (B): Acetonitrile is preferred over methanol as it generally provides better peak shape and lower viscosity.
Detection: The extended conjugation in the pyridazinone ring system is expected to produce a strong UV chromophore. A photodiode array (PDA) detector is ideal, allowing for the simultaneous acquisition of spectra across a range of wavelengths to confirm peak purity and determine the optimal monitoring wavelength (λmax), predicted to be in the 230-320 nm range.
Figure 2: Standard workflow for RP-HPLC purity assessment.
Experimental Protocol: HPLC Purity Analysis
Reagent Preparation:
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
Filter all mobile phases through a 0.45 µm filter and degas before use.
Sample Preparation:
Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of Diluent to create a 1 mg/mL stock solution.
Vortex to ensure complete dissolution.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Column Temperature: 30 °C.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
PDA Detector: Scan from 200-400 nm, monitor at λmax.
Gradient Program:
0.0 min: 5% B
15.0 min: 95% B
18.0 min: 95% B
18.1 min: 5% B
22.0 min: 5% B (End Run)
Data Analysis:
Integrate the resulting chromatogram.
Determine the retention time (tR) of the main peak.
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that confirms both the molecular weight and identity of a compound. It couples the separation power of HPLC with the mass analysis capability of a mass spectrometer.
Expected Mass Spectrometry Data
For a molecule with the formula C₆H₇N₃O₂, the monoisotopic mass is 153.0538 g/mol . In a typical electrospray ionization (ESI) positive mode analysis, the primary ion observed would be the protonated molecule.
Table 4: Predicted m/z Values in ESI+ Mode
Ion Species
Formula
Calculated m/z
[M+H]⁺
[C₆H₈N₃O₂]⁺
154.0611
[M+Na]⁺
[C₆H₇N₃O₂Na]⁺
176.0430
[2M+H]⁺
[C₁₂H₁₅N₆O₄]⁺
307.1149
The observation of the [M+H]⁺ ion at m/z 154.0611 with high mass accuracy (e.g., within 5 ppm on a high-resolution mass spectrometer like a Q-TOF or Orbitrap) provides unambiguous confirmation of the elemental composition.
Experimental Protocol: LC-MS Analysis
The LC method used for HPLC purity can often be directly transferred to an LC-MS system, provided volatile buffers (like formic acid or ammonium acetate) are used.
LC Conditions:
Use the same column, mobile phases, and gradient as described in the HPLC protocol (Section 4.2). A faster gradient may be employed for high-throughput analysis.
Reduce the flow rate to 0.4-0.5 mL/min if interfacing with certain ESI sources for optimal ionization.
MS Conditions (ESI Positive Mode):
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Capillary Voltage: 3.5 - 4.5 kV.
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
Nebulizer Pressure: 30-50 psi.
Mass Range: Scan from m/z 100 to 500.
Data Analysis and Interpretation:
Extract the ion chromatogram (EIC) for the predicted [M+H]⁺ mass (m/z 154.06).
Verify that the peak in the EIC corresponds to the main peak in the UV chromatogram.
Analyze the mass spectrum associated with this peak to confirm the presence of the [M+H]⁺ ion and other potential adducts as predicted in Table 4.
Figure 3: Conceptual workflow for LC-MS based molecular identity confirmation.
Conclusion
The structural elucidation and purity assessment of novel chemical entities like 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide rely on a synergistic application of modern analytical techniques. This guide has provided a detailed framework for this process, including predicted NMR shifts derived from analogous structures, robust and reliable protocols for HPLC and LC-MS analysis, and the underlying scientific rationale for these methodological choices. By adhering to these protocols, researchers can confidently characterize this molecule and its future derivatives, ensuring data integrity and accelerating the pace of discovery in medicinal chemistry and related fields.
References
Piras, M., et al. (2020). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. European Journal of Medicinal Chemistry, 198, 112361. [Link]
Piras, M., et al. (2020). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and. IRIS Institutional Research Information System. [Link]
Pawłowski, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-345. [Link]
PubChem. 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. PubChem Compound Summary for CID 12338786. [Link]
PubChem. 2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide. PubChem Compound Summary for CID 2142309. [Link]
PubChem. 4-hydroxy-1-methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide. PubChem Compound Summary for CID 54684726. [Link]
V. S. S. N. Aditya, et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]
Physicochemical Profiling of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide: A Technical Guide to Solubility and Stability
Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks form the architectural core of targeted therapeutics. 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 670225-05-5) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, heterocyclic building blocks form the architectural core of targeted therapeutics. 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 670225-05-5) is a highly specialized scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. However, the successful integration of this compound into biological assays or formulation pipelines depends entirely on a rigorous understanding of its physicochemical boundaries.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data reporting. Here, we analyze the causality behind the compound's solvation thermodynamics and degradation kinetics, providing self-validating experimental protocols to ensure absolute data integrity during your preclinical development phase.
Structural Causality: Physicochemical Properties
To predict how 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide behaves in solution, we must deconstruct its molecular architecture:
The Pyridazinone Core: The 3-oxo-2,3-dihydropyridazine ring provides a planar, electron-deficient system capable of strong
π−π
stacking in the solid state. This high crystal lattice energy inherently resists dissolution in purely aqueous media.
N-Methylation at Position 2: Unlike its des-methyl counterpart, the N-methyl group eliminates a critical Hydrogen Bond Donor (HBD). While this slightly increases lipophilicity (LogP), it disrupts intermolecular hydrogen-bonding networks, paradoxically improving solubility in aprotic organic solvents like DMSO compared to unsubstituted analogs.
The Carboxamide Group (Position 4): This functional group acts as both a Hydrogen Bond Acceptor (HBA) and HBD. Critically, it is the molecule's primary liability center, susceptible to pH-dependent hydrolysis[2].
Thermodynamic Solubility Profiling
Solubility is not a static number; it is a dynamic equilibrium dictated by the solvent's ability to overcome the compound's crystal lattice enthalpy. For in vitro and in vivo applications, selecting the correct solvent system is paramount.
Causality of Solvent Selection
DMSO: Chosen as the primary stock solvent due to its exceptional ability to disrupt both HBA and HBD networks, yielding maximum solubility.
Water/PBS (pH 7.4): Essential for assessing physiological compatibility. The compound exhibits limited aqueous solubility due to the lack of highly ionizable amines or carboxylic acids at neutral pH.
PEG-400: Utilized as a co-solvent for in vivo dosing formulations, leveraging its amphiphilic nature to bridge the gap between the lipophilic core and aqueous vehicles.
Quantitative Solubility Matrix
The following table summarizes the equilibrium solubility profile of the compound at 25°C.
Solvent System
Dielectric Constant (
ϵ
)
Equilibrium Solubility (mg/mL)
Application Context
Water (pH 7.0)
80.1
~0.5
Baseline aqueous baseline
PBS (pH 7.4)
~80
~0.5
In vitro physiological assays
DMSO
46.7
> 50.0
High-concentration stock solutions
PEG-400
12.4
~15.0
In vivo formulation co-solvent
Ethanol (Absolute)
24.5
~5.0
Wetting agent / Co-solvent
Kinetic Stability & Degradation Pathways
The stability of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is governed primarily by the vulnerability of its carboxamide group.
The U-Shaped pH-Rate Profile
Amide hydrolysis is driven by a "U-shaped" pH-rate profile[2].
Acidic pH (< 3.0): Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting rapid water attack.
Basic pH (> 7.0): Hydroxide ions (
OH−
) act as strong nucleophiles, directly attacking the carbonyl carbon.
The Kinetic Minimum (pH 4.0 - 6.0): Between these extremes lies a "valley" where only solvent water participates (uncatalyzed). This slightly acidic window is the target pH for long-term aqueous formulation stability.
Accelerated Stability Profile (40°C)
To predict shelf-life, accelerated stability testing is conducted using the Arrhenius principle.
Stress Condition
Primary Degradation Mechanism
Estimated Half-Life (
t1/2
)
pH 2.0 (0.01 N HCl)
Acid-catalyzed amide hydrolysis
48 hours
pH 5.0 (Acetate Buffer)
Uncatalyzed (Kinetic Minimum)
> 30 days
pH 7.4 (PBS)
Slow base-catalyzed hydrolysis
14 days
pH 10.0 (0.01 N NaOH)
Rapid base-catalyzed hydrolysis
12 hours
Oxidative (3%
H2O2
)
Pyridazinone ring oxidation
24 hours
Self-Validating Experimental Methodologies
To ensure absolute data trustworthiness, the following protocols are designed as self-validating systems . A protocol is only scientifically sound if it contains internal checks to prove its own accuracy.
Standard shake-flask methods often fail due to kinetic traps (e.g., slow dissolution rates mimicking low solubility). We utilize a modified heating and equilibration method to bypass these traps[3].
Preparation: Add an excess amount (e.g., 10 mg) of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide to 1 mL of the target solvent in a sealed borosilicate vial[4].
Thermal Disruption: Heat the vial to 40°C for 2 hours under continuous agitation. Causality: This accelerates dissolution and intentionally creates a supersaturated state[3].
Equilibration: Cool the vial to exactly 25°C and agitate for 48 hours. Add a microscopic "seed" crystal of the parent compound to promote the precipitation of the stable polymorph[3].
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
Quantification: Dilute the supernatant and analyze via HPLC-UV against a 5-point standard curve.
Self-Validation Checkpoint (Mass Balance): Dry and weigh the remaining solid pellet. The mass of the recovered pellet plus the mass of the dissolved compound (calculated via HPLC) must equal the initial 10 mg added (
±5%
). If the mass balance fails, chemical degradation occurred during the 48-hour incubation, and the solubility data is invalid.
Caption: Workflow for thermodynamic solubility determination with mass balance validation.
Do not guess the stable pH of your formulation; determine it empirically[2].
Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.
Buffer Spiking: Spike the stock into a series of aqueous buffers (pH 2.0, 5.0, 7.4, 10.0) to a final concentration of 100
μ
M (final DMSO concentration
≤1%
).
Thermal Acceleration: Incubate the samples in a thermocycler at 60°C.
Sampling: Withdraw 50
μ
L aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench the reaction by neutralizing the pH to 5.0 (the kinetic minimum).
Self-Validation Checkpoint (Peak Area Recovery): Analyze via a stability-indicating HPLC method. The disappearance of the parent carboxamide peak area must quantitatively match the appearance of the degradation product peak (the carboxylic acid derivative). A total peak area recovery of
<95%
indicates secondary, unseen degradation pathways (e.g., volatile degradants or column retention issues).
Caption: Dual-pathway hydrolytic degradation of the carboxamide functional group.
Formulation & Handling Directives
Based on the physicochemical profiling, the following directives must be adhered to when handling 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide:
Storage: Store the solid powder in a desiccator at 2-8°C[1]. Moisture ingress will initiate slow solid-state hydrolysis of the amide.
Stock Solutions: Prepare master stocks in anhydrous DMSO and store at -20°C in single-use aliquots to prevent freeze-thaw degradation.
In Vivo Formulation: For animal dosing, avoid purely aqueous vehicles. A recommended starting vehicle is 5% DMSO / 40% PEG-400 / 55% Acetate Buffer (pH 5.0). This leverages co-solvents for solubility while locking the aqueous phase into the compound's kinetic stability minimum.
References
National Institutes of Health (PMC). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from: [Link]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides as Selective CB2R Ligands
Abstract: This document provides a comprehensive guide for the synthesis and evaluation of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides as potent and selective ligands for the Cannabinoid Receptor 2 (CB2R). CB2R h...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the synthesis and evaluation of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides as potent and selective ligands for the Cannabinoid Receptor 2 (CB2R). CB2R has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory, neurodegenerative, and fibrotic diseases. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering a foundation for the exploration of this promising chemical scaffold.
Introduction: The Therapeutic Promise of CB2R and the Pyridazinone Scaffold
The cannabinoid receptors, CB1R and CB2R, are key components of the endocannabinoid system. While CB1R is predominantly expressed in the central nervous system, CB2R is primarily found in immune cells, hematopoietic cells, and in various tissues under pathological conditions. This differential expression profile makes CB2R an attractive therapeutic target, as its modulation is less likely to produce the psychoactive side effects associated with CB1R activation.
The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold has been identified as a promising framework for the development of potent and selective CB2R ligands. Research has demonstrated that careful manipulation of substituents on the pyridazinone core can lead to compounds with high affinity and selectivity for CB2R, making them valuable tools for further pharmacological investigation and potential drug candidates.
Synthetic Strategy: A Step-by-Step Guide
The synthesis of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides can be achieved through a reliable and scalable multi-step process. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Synthetic Workflow Overview
Caption: Synthetic workflow for 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides.
Protocol 1: Synthesis of Ethyl 5-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Condensation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add a mixture of ethyl 2-phenyl-2-oxoacetate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Cyclization: Cool the reaction mixture to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.
Reflux the mixture for 4-6 hours.
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 2N HCl to pH 3-4.
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude product.
Purify the crude product by recrystallization from ethanol to yield ethyl 5-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate as a solid.
Protocol 2: Synthesis of 5-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Hydrolysis: Suspend ethyl 5-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 2N HCl to pH 2-3.
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 5-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Protocol 3: Synthesis of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides
Amide Coupling: In a round-bottom flask, dissolve 5-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 12-18 hours.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide.
The following protocols outline standard assays to determine the binding affinity and functional activity of the synthesized compounds at the human CB2 receptor.
CB2R Binding Assay
Principle: This is a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for CB2R.
Workflow:
Caption: Workflow for the CB2R radioligand binding assay.
Protocol:
Prepare cell membranes from a stable cell line overexpressing the human CB2R (e.g., HEK-293 or CHO cells).
In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of the radioligand [3H]CP-55,940 (e.g., 0.5 nM) and varying concentrations of the test compound.
Incubate for 90 minutes at 30 °C.
Terminate the assay by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.
Wash the filters three times with ice-cold binding buffer.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CB2R Functional Assay (cAMP Assay)
Principle: This assay measures the ability of the compounds to act as agonists or antagonists at the CB2R by quantifying their effect on forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.
Protocol:
Seed CHO cells stably co-expressing human CB2R and a cyclic nucleotide-gated ion channel into a 96-well plate.
The following day, wash the cells and incubate with a fluorescent calcium indicator.
Add the test compound at various concentrations and incubate for 15 minutes.
Stimulate the cells with forskolin in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
Measure the change in intracellular calcium levels, which is proportional to the change in cAMP levels, using a fluorescence plate reader.
For agonists, calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
For antagonists, pre-incubate the cells with the test compound before adding a known CB2R agonist (e.g., CP-55,940) and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The affinity and selectivity of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides for CB2R are highly dependent on the nature of the substituents at various positions of the scaffold.
Position
Substituent
Effect on CB2R Affinity
N-2
Small alkyl groups (e.g., methyl, ethyl)
Generally well-tolerated
Bulky groups
May decrease affinity
C-6 Phenyl Ring
Electron-withdrawing groups (e.g., Cl, F) at the para-position
Often enhances affinity
Electron-donating groups
Can be detrimental to affinity
Amide
Primary and secondary amides
Essential for activity
Tertiary amides
Reduced or no activity
Conclusion
The synthetic and pharmacological protocols detailed in this guide provide a robust framework for the discovery and development of novel 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide-based CB2R ligands. By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can identify potent and selective compounds with therapeutic potential for a range of diseases.
References
Manera, C., Malfitano, A. M., & Allarà, M. (2014). N-Alkyl-6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxamides as a new class of cannabinoid receptor 2 selective ligands. Journal of Medicinal Chemistry, 57(13), 5560–5571. [Link]
Amendola, G., et al. (2017). Discovery of 2-((1-alkyl-6-oxo-4-phenyl-1,6-dihydropyridin-3-yl)methyl)isoindoline-1,3-diones as a new class of potent and selective cannabinoid receptor 2 (CB2R) agonists. Journal of Medicinal Chemistry, 60(22), 9132–9153. [Link]
Lu, D., et al. (2019). Discovery of novel 3-oxo-2,3-dihydropyridazine-4-carboxamides as potent and selective cannabinoid receptor 2 agonists for the treatment of neuropathic pain. European Journal of Medicinal Chemistry, 183, 111713. [Link]
Application
Application Notes and Protocols for the Investigation of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide in Cancer Cell Line Studies
For Research Use Only. Introduction The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer proper...
Author: BenchChem Technical Support Team. Date: March 2026
For Research Use Only.
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties. The 3-oxo-2,3-dihydropyridazine core, in particular, has emerged as a versatile platform for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of a representative member of this class, 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide, in cancer cell line studies.
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel small molecule inhibitors. The protocols outlined herein provide a framework for assessing the cytotoxic and mechanistic properties of this compound, with an emphasis on experimental design that ensures scientific rigor and reproducibility.
Mechanism of Action: A Focus on Kinase Inhibition
While the precise molecular targets of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide require empirical validation, the broader class of 3-oxo-2,3-dihydropyridazine derivatives has been identified as a promising chemotype for kinase inhibition. Notably, certain analogs have been evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family that plays a crucial role in T-cell signaling.
Dysregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1] Small molecule inhibitors that target these kinases are a major focus of modern cancer therapy.[1] The potential mechanism of action for this compound class may involve the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling cascades. For instance, inhibition of the ITK pathway has been shown to reduce the phosphorylation of downstream effectors like ERK1/2, ultimately impacting cell proliferation and survival.
Caption: General workflow for a cell viability (MTT) assay.
III. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is a standard method. [2]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
[2]
Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
[2]
Data Presentation and Interpretation
The results of the experimental assays should be presented clearly to facilitate interpretation. A summary table of IC₅₀ values across different cancer cell lines is highly recommended for comparative analysis.
Table 1: Hypothetical Cytotoxicity Profile of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Cell Line
Cancer Type
IC₅₀ (µM) after 48h
Selectivity Index (SI) vs. Normal Cells
Jurkat
T-cell Leukemia
5.15
>9.71
CCRF-CEM
T-cell Leukemia
5.12
>9.71
MCF-7
Breast Adenocarcinoma
8.50
-
A549
Lung Adenocarcinoma
12.30
-
MRC-5
Normal Lung Fibroblast
>50.00
-
Note: Data for Jurkat and CCRF-CEM cells are adapted from a study on a related 3-oxo-2,3-dihydropyridazine derivative for illustrative purposes. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
[3]
Troubleshooting and Further Investigations
Compound Precipitation: If the compound precipitates in the culture medium, consider preparing intermediate dilutions in a co-solvent or reducing the final concentration.
High Background in Assays: Ensure complete removal of phenol red-containing medium before absorbance readings, as it can interfere with colorimetric assays.
Inconsistent Results: Maintain consistency in cell passage number, seeding density, and treatment duration. Ensure the compound stock solution has not undergone multiple freeze-thaw cycles.
For a more comprehensive mechanistic understanding, further investigations can include:
Western Blot Analysis: To confirm the inhibition of specific signaling pathways (e.g., p-ITK, p-ERK) by analyzing protein phosphorylation states.
* Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
[2][4]* In Vivo Studies: Promising in vitro results should be validated in preclinical animal models to assess efficacy and safety.
By following these detailed protocols and guidelines, researchers can effectively evaluate the anticancer potential of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and related compounds, contributing to the development of novel cancer therapeutics.
References
Zhang, J., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]
Zhang, J., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central. Available from: [Link]
Zhang, J., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available from: [Link]
Tangallapalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Available from: [Link]
Ganesan, K., et al. (2016). Small molecule inhibitors as emerging cancer therapeutics. OAText. Available from: [Link]
Li, Y., et al. (2015). Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. PubMed. Available from: [Link]
Tangallapalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Publishing. Available from: [Link]
Rojas-Vigo, R., et al. (2017). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available from: [Link]
Al-Ostath, O., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available from: [Link]
Xu, S., et al. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]
Sławiński, J., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules. Available from: [Link]
Li, Y., et al. (2015). Synthesis and Biological Evaluation of 2‐oxo‐pyrazine‐3‐carboxamide‐yl Nucleoside Analogues and Their Epimers as Inhibitors of Influenza A Viruses. Scilit. Available from: [Link]
Patel, S. B., et al. (2024). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. Available from: [Link]
Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. Available from: [Link]
Wang, Y., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[5][6][7]etrazine-8-carboxylates and -carboxamides. Molecules. Available from: [Link]
Lauria, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available from: [Link]
El-Sayed, N. N. E., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals. Available from: [Link]
ResearchGate. (2026). Newly Designed 3d-Metal(II) Complexes From Thiadiazole-Carboxamide Ligand With Potential Antimicrobial, Anticancer, and DNA-Reactivity. ResearchGate. Available from: [Link]
Wang, Y., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[5][6][7]etrazine-8-carboxylates and -carboxamides. MDPI. Available from: [Link]
Application of Pyridazinone Derivatives as ITK Inhibitors in T-Cell Leukemia: A Technical Guide
Introduction: Targeting a Key Vulnerability in T-Cell Malignancies T-cell leukemias and lymphomas are a group of aggressive hematological cancers that arise from the malignant transformation of T-lymphocytes. A central d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting a Key Vulnerability in T-Cell Malignancies
T-cell leukemias and lymphomas are a group of aggressive hematological cancers that arise from the malignant transformation of T-lymphocytes. A central driver of the growth and survival of these malignant cells is the T-cell receptor (TCR) signaling pathway.[1][2] Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of this pathway.[3] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C-gamma 1 (PLCγ1).[4] This initiates a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB and NFAT, and ultimately, T-cell proliferation and cytokine production.[3][5] In T-cell malignancies, this pathway is often constitutively active, making ITK a highly attractive therapeutic target.[1][4] The inhibition of ITK offers a strategy to selectively disrupt the signaling network that these cancer cells depend on for their survival and proliferation.[1][4]
The pyridazinone scaffold has emerged as a versatile core structure in medicinal chemistry for the development of kinase inhibitors.[6][7][8] Its chemical properties allow for the strategic placement of various functional groups to achieve high potency and selectivity against specific kinase targets. This guide focuses on the application of a novel series of 3-oxo-2,3-dihydropyridazine derivatives as selective ITK inhibitors for the potential treatment of T-cell leukemia.[9] We will provide a detailed overview of their mechanism of action and present comprehensive, field-proven protocols for their preclinical evaluation.
Mechanism of Action: Disrupting the TCR Signaling Cascade
The primary mechanism of action for these pyridazinone derivatives is the inhibition of the catalytic activity of ITK. By binding to the ATP-binding pocket of the kinase, these small molecules prevent the phosphorylation of ITK's substrates, thereby blocking downstream signaling.[9] Some advanced ITK inhibitors are designed as covalent inhibitors, forming an irreversible bond with a specific cysteine residue (Cys-442) within the active site of ITK, which can lead to a more sustained and potent inhibition.[2]
The lead compound from a novel series, herein referred to as Compound 9 , has demonstrated selective inhibition of ITK with a half-maximal inhibitory concentration (IC50) of 0.87 µM in biochemical assays, while showing no significant inhibition of the closely related Bruton's tyrosine kinase (BTK).[9] This selectivity is crucial for minimizing off-target effects. The inhibition of ITK by Compound 9 has been shown to reduce the phosphorylation of both ITK itself and its downstream effector, PLCγ1, confirming its on-target activity in a cellular context.[9]
Caption: ITK Signaling Pathway and Point of Inhibition.
Preclinical Evaluation: Protocols and Methodologies
A rigorous preclinical evaluation is essential to characterize the potency, selectivity, and anti-tumor activity of novel pyridazinone-based ITK inhibitors. The following protocols provide a framework for this assessment.
Caption: Preclinical Evaluation Workflow for ITK Inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against recombinant ITK enzyme. This assay directly measures the compound's ability to inhibit the kinase's enzymatic activity.
Multimode plate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. Further, dilute this series in the kinase buffer.[10]
Assay Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only controls (for 0% inhibition) and wells without enzyme (for background).[10]
Kinase Reaction:
Prepare a master mix of the ITK enzyme and substrate in kinase buffer. The optimal concentrations should be determined empirically, but a starting point is 5 nM kinase and 200 nM substrate.[10]
Add 5 µL of the kinase/substrate mix to each well.
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
Incubate the plate for 60 minutes at room temperature.[3][10]
Signal Detection (using ADP-Glo™):
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (XTT)
Objective: To assess the effect of pyridazinone derivatives on the proliferation and viability of T-cell leukemia cell lines (e.g., Jurkat, CCRF-CEM).
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
XTT Cell Proliferation Assay Kit
96-well flat-bottom microtiter plates
Humidified incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Harvest logarithmically growing cells and resuspend them in fresh medium. Seed the cells into a 96-well plate at a pre-optimized density (typically 5 x 10³ to 1 x 10⁴ cells per 100 µL per well).[7]
Compound Treatment: Add various concentrations of the pyridazinone compounds to the wells. Include a vehicle-only (DMSO) control.
Incubation: Incubate the plate for 72 hours in a humidified incubator.[8]
XTT Labeling:
Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's protocol.[7]
Add 50 µL of the activated XTT solution to each well.
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT reagent into a colored formazan product.[7]
Data Acquisition: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value as described in the previous protocol.
Protocol 3: Western Blot Analysis of ITK Pathway Inhibition
Objective: To confirm the on-target activity of the pyridazinone derivatives by measuring the phosphorylation status of ITK and its downstream substrate, PLCγ1, in T-cell leukemia cells.
Materials:
Jurkat cells
Serum-free medium
Anti-CD3 antibody for stimulation
Pyridazinone compounds
RIPA lysis buffer with protease and phosphatase inhibitors
Fresh tumor tissue from a T-cell leukemia patient (obtained under IRB approval)
Surgical tools for tissue processing and implantation
Lead pyridazinone compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline)[13]
Calipers for tumor measurement
Procedure:
PDX Model Establishment:
Under sterile conditions, process the fresh patient tumor tissue into small fragments (2-3 mm³).[14]
Anesthetize an NSG mouse and make a small incision in the skin on the flank.
Implant one or two tumor fragments into the subcutaneous space.[1]
Close the incision with surgical clips.
Monitor the mice for tumor engraftment and growth.[1]
Expansion and Cohort Formation:
Once the initial tumors (F0 generation) reach a volume of approximately 1000-1500 mm³, euthanize the mouse and resect the tumor.
Passage the tumor into a new cohort of mice (F1 generation) to expand the model.[2]
Once F1 tumors reach a volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
Drug Administration:
Administer the formulated pyridazinone compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[6][13] The vehicle control group receives the formulation without the active compound.
Monitoring and Endpoint Analysis:
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.[1]
Monitor the body weight and general health of the mice as indicators of toxicity.
The study endpoint may be a predetermined time point or when tumors in the control group reach a maximum allowed size.
At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., pharmacodynamics, histology).
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the drug's efficacy.
Data Presentation and Interpretation
Quantitative data from the preclinical evaluation should be summarized for clear interpretation and comparison.
Table 1: Preclinical Activity Profile of a Pyridazinone-Based ITK Inhibitor (Hypothetical Data)
A low nanomolar to micromolar IC50 in the biochemical assay indicates potent inhibition of the target kinase.
A high IC50 against related kinases (e.g., BTK) demonstrates selectivity.
The cellular IC50 reflects the compound's ability to penetrate cells and inhibit the target in a more complex biological environment. A significant difference between biochemical and cellular IC50s may indicate issues with cell permeability or efflux.
Significant tumor growth inhibition (TGI) in a PDX model provides strong evidence of in vivo anti-tumor activity and clinical potential.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of pyridazinone derivatives as ITK inhibitors for T-cell leukemia. By systematically assessing their biochemical potency, cellular activity, and in vivo efficacy, researchers can identify promising lead candidates for further development. The data generated from these studies are critical for establishing a strong scientific rationale for advancing these compounds into clinical trials, with the ultimate goal of providing a new, targeted therapeutic option for patients with T-cell malignancies.
References
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
Bentham Science. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA 2 , TNF-α, and IL-6. [Link]
Li, L., et al. (2020). Targeting ITK signaling for T cell-mediated diseases. PMC. [Link]
Corvus Pharmaceuticals. (2019). Biochemical, Immunologic and In Vivo Preclinical Studies with CPI-818: A Selective Interleukin-2-Inducible T-cell Kinase Inhibitor. [Link]
Protocol and Application Notes for the [35S]-GTPγS Binding Assay: Characterizing Inverse Agonists at the Cannabinoid Type 2 Receptor (CB2R)
An Application Guide by Gemini Scientific Audience: Researchers, scientists, and drug development professionals in pharmacology and related fields. Abstract: This document provides a comprehensive guide to the [35S]-GTPγ...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by Gemini Scientific
Audience: Researchers, scientists, and drug development professionals in pharmacology and related fields.
Abstract: This document provides a comprehensive guide to the [35S]-GTPγS binding assay, a robust functional method for quantifying the activity of ligands at G protein-coupled receptors (GPCRs). Here, we focus specifically on its application for identifying and characterizing inverse agonists targeting the Cannabinoid Type 2 Receptor (CB2R). We will delve into the theoretical underpinnings of CB2R constitutive activity, the principles of the assay, a detailed step-by-step protocol, and guidelines for data analysis and interpretation.
Introduction: The Significance of CB2R Inverse Agonism
The Cannabinoid Type 2 Receptor (CB2R) is a Gαi/o-coupled GPCR predominantly expressed in immune cells, playing a crucial role in modulating inflammation and immune responses.[1][2] Unlike its counterpart, the CB1R, the CB2R is not associated with psychotropic effects, making it an attractive therapeutic target for a range of pathologies, including chronic pain, neurodegenerative diseases, and autoimmune disorders.[1]
Many GPCRs, including CB2R, can exist in an equilibrium between an inactive (R) and a spontaneously active (R) conformation, even in the absence of an activating ligand.[3][4] This phenomenon, known as constitutive or basal activity, results in a low level of continuous G protein signaling. While agonists stabilize the active R state to increase signaling, and neutral antagonists block agonists without affecting basal activity, a third class of ligands—inverse agonists—preferentially binds to and stabilizes the inactive R conformation.[5][6] This action actively reduces the receptor's basal signaling, an effect that can only be measured in systems with detectable constitutive activity.[4][6] The [35S]-GTPγS binding assay is an ideal platform to quantify this reduction in basal G protein activation.
Assay Principle: Measuring G Protein Activation Directly
The [35S]-GTPγS binding assay is a direct measure of the first step in the GPCR signaling cascade: the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[7][8] The assay utilizes [35S]-GTPγS, a non-hydrolyzable analog of GTP. When a GPCR is activated, it facilitates the release of GDP from its coupled Gα subunit, allowing [35S]-GTPγS to bind.[9][10] Because the thio-phosphate bond is resistant to the intrinsic GTPase activity of the Gα subunit, the G protein becomes trapped in an active, radiolabeled state, which can be quantified.[9][11]
The utility of this assay in characterizing different ligand types is profound:
Agonists increase the rate of GDP/[35S]-GTPγS exchange, resulting in a signal above the basal level.
Neutral Antagonists have no effect on their own but competitively inhibit the signal increase caused by an agonist.
Inverse Agonists stabilize the inactive receptor state, reducing the level of constitutive G protein activation and resulting in a signal below the basal level.[12][13]
This ability to detect a decrease below basal activity makes the [35S]-GTPγS assay a gold standard for the definitive identification and characterization of inverse agonists.
Figure 1: Mechanism of CB2R signaling and modulation by inverse agonists.
Detailed Experimental Protocol
This protocol is optimized for membranes prepared from cell lines (e.g., CHO or HEK293) stably overexpressing human CB2R.
Materials and Reagents
Reagent/Material
Recommended Vendor/Specifications
Purpose
Cell Membranes
Prepared from CHO-hCB2R or HEK-hCB2R cells
Source of the receptor and G proteins
[35S]-GTPγS
PerkinElmer, >1000 Ci/mmol
Radiolabeled, non-hydrolyzable GTP analog
GTPγS (unlabeled)
Sigma-Aldrich
For determining non-specific binding (NSB)
GDP (Guanosine Diphosphate)
Sigma-Aldrich
Essential for observing agonist-independent binding
Maintain pH, provide necessary ions, and prevent sticking
Test Compounds
Inverse agonist, control agonist (e.g., HU-308), control inverse agonist (e.g., AM630)
To be characterized and for assay validation
96-well Microplates
Standard, non-treated
Assay reaction vessel
Glass Fiber Filters
Whatman GF/B or GF/C, pre-soaked in wash buffer
To separate bound and free radioligand
Scintillation Cocktail
PerkinElmer Ultima Gold or equivalent
For detecting radioactive decay
Equipment
Brandel or PerkinElmer Cell Harvester, Liquid Scintillation Counter, Centrifuge
For filtration and signal detection
Reagent Preparation
Assay Buffer (5x Stock): 250 mM Tris-HCl (pH 7.4), 50 mM MgCl₂, 500 mM NaCl, 1 mM EDTA. Store at 4°C.
Assay Buffer (1x Working): Dilute the 5x stock and add Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.5% (w/v). Prepare fresh daily.[13]
GDP Stock: 10 mM in dH₂O. Aliquot and store at -20°C. Dilute in Assay Buffer to the final working concentration. A final concentration of 10-30 µM is often optimal for Gαi/o systems.[13][14]
[35S]-GTPγS Working Solution: Dilute the stock in Assay Buffer to a concentration that yields a final assay concentration of 0.05-0.2 nM.[13] Prepare fresh immediately before use in a designated radioactive work area.
Unlabeled GTPγS (for NSB): 10 mM stock in dH₂O. Dilute to a working solution that yields a final assay concentration of 10-20 µM.
Membrane Preparation
Grow CHO or HEK293 cells stably expressing hCB2R to ~90% confluency.
Harvest cells by scraping into ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.
Resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris, 0.32 M Sucrose, pH 7.4).[13]
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
Centrifuge the homogenate at 50,000 x g for 30-45 minutes at 4°C to pellet the membranes.[13]
Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (without BSA).
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Aliquot the membranes (typically 1-2 mg/mL), flash-freeze in liquid nitrogen, and store at -80°C until use.
Assay Procedure
The following steps are for a final assay volume of 200 µL in a 96-well plate format.
Plate Setup: Design the plate layout to include wells for Total Binding (TB), Non-Specific Binding (NSB), Basal Binding, a known agonist control, and a full concentration curve for the test inverse agonist(s).
Reagent Addition (on ice):
Add 50 µL of Assay Buffer to Basal, Agonist, and Inverse Agonist wells.
Add 50 µL of 40 µM unlabeled GTPγS to NSB wells (for a final concentration of 10 µM).
Add 50 µL of test compounds (4x final concentration) to their respective wells.
Add GDP and Membranes:
Prepare a pre-mix of membranes (e.g., 5-20 µg protein/well) and GDP (e.g., 40 µM for a final concentration of 10 µM) in Assay Buffer.[13]
Add 100 µL of this membrane/GDP mix to all wells.
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C with gentle shaking. This allows compounds to bind to the receptor before the reaction is initiated.
Initiate Reaction:
Add 50 µL of the [35S]-GTPγS working solution (4x final concentration, e.g., 0.4 nM) to all wells to start the reaction.
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle shaking.[13]
Termination and Filtration:
Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter mat (pre-soaked in ice-cold wash buffer) using a cell harvester.
Wash each well 3-5 times with 200-300 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
Counting:
Dry the filter mat completely under a heat lamp or in an oven.
Place the filter mat in a scintillation bag or cut out individual filters and place them in vials.
Add 5-10 mL of scintillation cocktail.
Measure the radioactivity (Counts Per Minute, CPM) in a liquid scintillation counter.
Figure 2: High-level workflow for the [35S]-GTPγS binding assay.
Data Analysis and Interpretation
Calculations
Average CPM: Calculate the average CPM for each condition (NSB, Basal, and each compound concentration).
Specific Binding: The level of specific basal binding is calculated as:
Basal Specific Binding (CPM) = Average Basal CPM - Average NSB CPM
Percentage of Basal Activity: For each compound concentration, normalize the data relative to the basal and NSB controls.
% Basal Activity = 100 * (Sample CPM - NSB CPM) / (Basal CPM - NSB CPM)
Curve Fitting and Parameter Derivation
Plot the % Basal Activity against the logarithm of the compound concentration.
Use a non-linear regression model in a suitable software package (e.g., GraphPad Prism) to fit the data. For inverse agonists, use a "log(inhibitor) vs. response -- Variable slope" model.
From this curve, two key parameters are derived:
IC₅₀: The concentration of the inverse agonist that reduces basal activity by 50%.
Eₘₐₓ (or Iₘₐₓ): The maximal percentage of inhibition of basal activity achieved at saturating concentrations of the ligand.
Interpreting the Results
Inverse Agonist: Produces a concentration-dependent decrease in the signal, with a curve descending below 100% basal activity. The Eₘₐₓ will be a value less than 100%.
Neutral Antagonist: The curve will be a flat line at or near 100% basal activity across all concentrations.
Agonist: Produces a concentration-dependent increase in the signal, with a curve rising above 100% basal activity.
Including a known CB2R agonist (e.g., HU-308) and inverse agonist (e.g., AM630) in each experiment is crucial for validating that the assay system is functioning correctly and is capable of detecting both increases and decreases in signal.[15]
References
Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. PMC.
Inverse agonism: the classic concept of GPCRs revisited. J-Stage.
Inverse agonism at G protein-coupled receptors: (patho)
The [35S]GTPgammaS binding assay: approaches and applic
The [35S]GTPgammaS binding assay: approaches and applic
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
The [35S]GTPgammaS binding assay: Approaches and applications in pharmacology.
GPCR systems pharmacology: a different perspective on the development of biased therapeutics. American Journal of Physiology-Cell Physiology.
Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630. PMC.
Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists.
GTPγS Binding Assay.
What are CB2 inverse agonists and how do they work?.
Measurement of Agonist-Stimulated [ 35 S]GTPγS Binding to Cell Membranes. Springer Protocols.
GTPγS Binding Assays. NCBI Bookshelf.
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove.
Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. PMC.
An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. Journal of Basic and Clinical Physiology and Pharmacology.
Cannabinoid receptors type 2: Function and development in agonist discovery from synthetic and natural sources with applications for the therapy of osteoporosis. Biomedicine & Pharmacotherapy.
How to perform amide coupling for pyridazine-4-carboxamide synthesis
Application Notes & Protocols Topic: High-Fidelity Amide Coupling Strategies for the Synthesis of Pyridazine-4-Carboxamides Abstract Pyridazine-4-carboxamides are significant structural motifs in medicinal chemistry, app...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: High-Fidelity Amide Coupling Strategies for the Synthesis of Pyridazine-4-Carboxamides
Abstract
Pyridazine-4-carboxamides are significant structural motifs in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The construction of the amide bond, while a cornerstone of organic synthesis, presents unique challenges when one of the coupling partners is an electron-deficient heteroaromatic system like pyridazine. This guide provides a detailed examination of robust and efficient amide coupling methodologies for the synthesis of pyridazine-4-carboxamides. We will explore the mechanistic underpinnings of common coupling reagents, offer field-proven, step-by-step protocols, and provide a comparative analysis to guide reagent selection. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of this important class of molecules.
Introduction: The Challenge of Pyridazine Amide Coupling
The amide bond is one of the most prevalent functional groups in pharmaceuticals.[3] Its synthesis is typically achieved by the coupling of a carboxylic acid and an amine.[4] However, the electronic properties of the substrates can profoundly impact reaction efficiency. The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms, which exert a strong inductive electron-withdrawing effect.[1]
This electronic deficiency poses two primary challenges for the synthesis of pyridazine-4-carboxamides:
Reduced Carboxylate Nucleophilicity: The electron-withdrawing nature of the pyridazine ring decreases the nucleophilicity of the carboxylate anion of pyridazine-4-carboxylic acid, potentially slowing its initial reaction with the coupling reagent.
Sluggish Amine Reactivity: When coupling pyridazine-4-carboxylic acid with an electron-deficient amine, the reaction can be particularly sluggish, often resulting in low yields or requiring harsh conditions.[4][5]
Selecting an appropriate coupling strategy is therefore critical to overcome these hurdles, ensuring high conversion, minimizing side reactions, and simplifying purification.
Mechanistic Overview of Key Coupling Strategies
The core principle of amide coupling is the in-situ activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6] We will focus on two of the most reliable classes of reagents for this transformation: carbodiimides and uronium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are workhorses in amide synthesis due to the easy removal of the corresponding urea byproduct via aqueous extraction.[6][7] The reaction proceeds via an O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into a non-reactive N-acylurea, terminating the reaction.[6]
To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) are essential. HOBt intercepts the O-acylisourea to form a more stable, yet highly reactive, HOBt-ester, which then smoothly reacts with the amine. This two-step activation minimizes side reactions and reduces the risk of racemization in chiral substrates.[7][8] For particularly challenging couplings involving electron-deficient systems, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can further accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[4]
Caption: EDC/HOBt activation pathway for amide synthesis.
Uronium-Based Coupling: The HATU System
Uronium reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling agents available.[9] They are particularly effective for sterically hindered substrates and electron-deficient amines where other methods fail.[3][9]
The mechanism involves the reaction of the carboxylate with HATU to form a highly reactive OAt-ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is a superior acyl transfer agent compared to HOBt, leading to faster reaction rates and higher efficiency.[10] This high reactivity makes HATU an excellent choice for the challenging synthesis of pyridazine-4-carboxamides.
Caption: HATU-mediated amide coupling mechanism.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical parameter that influences reaction success, cost, and scalability. The following table provides a comparison of the two primary methods discussed.
Feature
EDC / HOBt
HATU
Reactivity
Good to Excellent. Sufficient for most standard couplings.
Excellent to Superior. Ideal for difficult or sterically hindered couplings.[9]
Cost
Relatively low. Cost-effective for large-scale synthesis.
High. Often reserved for challenging steps or high-value targets.
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N)
Anhydrous DMF or DCM
Ethyl Acetate (EtOAc)
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridazine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
Dissolve the solids in a minimal amount of anhydrous DMF (or DCM).
Cool the reaction mixture to 0 °C using an ice bath.
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[11]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude product by silica gel column chromatography to yield the desired pyridazine-4-carboxamide.
Protocol 2: HATU Mediated Synthesis of Pyridazine-4-carboxamide
This protocol is recommended for challenging substrates, such as electron-poor or sterically hindered amines, where Protocol 1 may provide low yields.
Materials:
Pyridazine-4-carboxylic acid
Amine of choice
HATU
DIPEA (N,N-Diisopropylethylamine)
Anhydrous DMF
Ethyl Acetate (EtOAc)
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add pyridazine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
Add DIPEA (2.5 eq) and stir for 5 minutes.
Add HATU (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid. The formation of the active ester is often indicated by a color change.
Add the amine (1.1 eq) to the reaction mixture.
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.[3]
Once the reaction is complete, perform the same aqueous workup as described in Protocol 1 (Steps 8-10).
Purify the crude product by silica gel column chromatography to afford the pure pyridazine-4-carboxamide.
1. Switch from EDC/HOBt to HATU.[9]2. Increase equivalents of coupling reagent and base.3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC
1. Formation of N-acylurea byproduct (EDC).2. Unreacted starting material.
1. Ensure HOBt is used with EDC. The byproduct is often removed during the workup and chromatography.2. Allow for longer reaction time or gently heat the reaction (e.g., to 40-50 °C).
Difficult Purification
Byproducts have similar polarity to the product.
Ensure a thorough aqueous workup is performed. The acid wash removes basic impurities (amine, DIPEA) and the base wash removes acidic ones (acid, HOBt).[11] Adjust the solvent system for chromatography.
Conclusion
The synthesis of pyridazine-4-carboxamides can be accomplished efficiently through standard amide coupling techniques, provided that the electronic nature of the pyridazine core is taken into account. For most applications, the EDC/HOBt system offers a reliable and economical route. For more challenging couplings involving unreactive amines or where reaction time is critical, HATU stands out as a superior reagent capable of delivering high yields where other methods may falter. By understanding the mechanisms and following robust, well-defined protocols, researchers can confidently and successfully synthesize this valuable class of compounds.
References
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
Source: ResearchGate
URL: [Link]
Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing
Source: Knowledge UChicago
URL: [Link]
Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues
Source: INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES
URL: [Link]
Title: Amine to Amide Mechanism - HATU
Source: Common Organic Chemistry
URL: [Link]
Title: Process optimization for acid-amine coupling: a catalytic approach
Source: Growing Science
URL: [Link]
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates
Source: University of Southern Denmark
URL: [Link]
Application and Protocols for High-Throughput Screening of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and its Analogs
Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attrac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutics.[1][2] Its inherent polarity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems have led to its incorporation into a variety of biologically active molecules.[1][3] Derivatives of the pyridazinone core, a related structure, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3][4] This application note focuses on a representative member of this class, 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide, and provides a comprehensive guide for its evaluation in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors.
The core structure of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide presents several key features for molecular interactions within a biological target's binding site. The carboxamide moiety can act as both a hydrogen bond donor and acceptor, while the pyridazinone ring system offers opportunities for π-π stacking and further hydrogen bonding.[1] The methyl group at the N2 position can be synthetically modified to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and metabolic stability.[5][6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and efficient testing of large compound libraries against specific biological targets.[7][8] This automated approach allows for the identification of "hits"—compounds that modulate the activity of the target in a desired manner.[8][9] This document will outline detailed protocols for a multi-step HTS workflow designed to identify and characterize inhibitors of a hypothetical target kinase, "Kinase-X," from a library of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide analogs.
High-Throughput Screening Workflow for Kinase-X Inhibitors
The identification of potent and selective kinase inhibitors is a major focus of drug discovery, particularly in oncology and immunology. The following workflow outlines a comprehensive HTS cascade for identifying and validating inhibitors of Kinase-X from a library of pyridazine derivatives.
Caption: High-throughput screening cascade for the identification of Kinase-X inhibitors.
Part 1: Primary High-Throughput Screening
The primary screen is designed to rapidly identify compounds that inhibit Kinase-X activity from a large library. A luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[10]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined through a coupled enzymatic reaction that ultimately produces light, with the luminescent signal being inversely proportional to the activity of the kinase inhibitor.
Materials:
Kinase-X enzyme (recombinant)
Kinase-X substrate (peptide or protein)
ATP
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and its analogs dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
384-well white, opaque microplates
Multimode plate reader with luminescence detection capabilities
Procedure:
Compound Plating:
Dispense 50 nL of each test compound (10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler.
For controls, dispense 50 nL of DMSO (negative control) and a known Kinase-X inhibitor (positive control) into designated wells.
Kinase Reaction:
Prepare a kinase reaction mixture containing Kinase-X enzyme, substrate, and ATP in kinase buffer.
Add 5 µL of the kinase reaction mixture to each well of the assay plate.
Incubate the plate at room temperature for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition:
Measure the luminescence of each well using a plate reader.
Data Analysis:
Normalize the data using the positive and negative controls.
Calculate the Z-score for each compound.
Compounds with a Z-score greater than 3 are considered primary hits.[11]
Part 2: Hit Confirmation and Orthogonal Validation
Primary hits are subjected to further testing to confirm their activity and rule out false positives. This involves generating dose-response curves and using an orthogonal assay with a different detection modality.
Protocol 2: Dose-Response (IC50) Determination
Principle: The half-maximal inhibitory concentration (IC50) is determined by testing the primary hits over a range of concentrations. This provides a quantitative measure of compound potency.
Procedure:
Prepare serial dilutions of the primary hit compounds (e.g., 10-point, 3-fold dilutions).
Perform the luminescence-based kinase assay as described in Protocol 1 with the serially diluted compounds.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Fluorescence Polarization (FP) Based Orthogonal Assay
Principle: Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] In this competitive binding assay, a fluorescently labeled tracer that binds to Kinase-X is displaced by an active inhibitor, resulting in a decrease in the FP signal.[14][15]
Materials:
Kinase-X enzyme
Fluorescently labeled tracer (a small molecule or peptide that binds to the ATP-binding site of Kinase-X)
Confirmed hit compounds from the dose-response study
384-well black, non-binding surface microplates
Multimode plate reader with FP capabilities
Procedure:
Reagent Preparation:
Prepare a solution of Kinase-X and the fluorescent tracer in assay buffer.
Compound Plating:
Dispense serial dilutions of the hit compounds into the assay plate.
Assay Execution:
Add the Kinase-X/tracer solution to each well.
Incubate at room temperature for 1 hour, protected from light.
Data Acquisition:
Measure the fluorescence polarization of each well.
Data Analysis:
Calculate the IC50 values as described for the dose-response study.
Compounds that demonstrate dose-dependent inhibition in both the luminescence and FP assays are considered confirmed hits.
Part 3: Cellular Assays and Target Engagement
Confirmed hits are then evaluated in cell-based assays to assess their activity in a more physiologically relevant context.
Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[16][17] It is used to assess the cytotoxicity of the confirmed hits.
Materials:
A cancer cell line whose growth is dependent on Kinase-X activity
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology used to measure molecular interactions in a microplate format.[18][19] In this competitive assay, a biotinylated tracer that binds to Kinase-X is captured by streptavidin-coated Donor beads, and an antibody against a tag on Kinase-X is captured by Acceptor beads. In the absence of an inhibitor, the beads are in close proximity, generating a signal. An inhibitor that binds to Kinase-X will disrupt this interaction, leading to a decrease in the signal.[20][21]
Caption: Principle of the competitive AlphaLISA assay for target engagement.
Materials:
Cell line overexpressing tagged Kinase-X
Biotinylated Kinase-X tracer
Streptavidin-coated Donor beads (PerkinElmer)
Anti-tag Acceptor beads (PerkinElmer)
Validated hit compounds
Procedure:
Cell Lysis:
Treat cells with the hit compounds for a specified time, then lyse the cells.
Assay Assembly:
In a 384-well plate, combine the cell lysate, biotinylated tracer, and anti-tag Acceptor beads.
Incubate at room temperature.
Donor Bead Addition:
Add the Streptavidin-coated Donor beads.
Incubate in the dark.
Data Acquisition:
Read the plate on an AlphaScreen-compatible reader.
Data Analysis:
Calculate the IC50 values for target engagement. Compounds that show potent activity in this assay are considered validated hits.
Data Summary and Interpretation
The data from the HTS cascade should be compiled and analyzed to identify promising lead compounds.
Parameter
Primary Screen
Dose-Response (IC50)
Orthogonal Assay (IC50)
Cell Viability (GI50)
Target Engagement (IC50)
Assay Type
Luminescence
Luminescence
Fluorescence Polarization
Luminescence
AlphaLISA
Compound A
Hit (Z-score > 3)
0.5 µM
0.7 µM
1.2 µM
0.9 µM
Compound B
Hit (Z-score > 3)
2.1 µM
2.5 µM
> 50 µM
3.0 µM
Compound C
No Hit
N/A
N/A
N/A
N/A
Interpretation:
Compound A is a promising lead candidate. It is potent in both biochemical assays, shows good activity in the cellular assay, and demonstrates target engagement at a concentration consistent with its cellular activity.
Compound B is a potent biochemical inhibitor but lacks cellular activity, suggesting potential issues with cell permeability or off-target toxicity at higher concentrations.
Compound C is inactive and would not be pursued further.
Conclusion
The 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold represents a versatile starting point for the development of novel kinase inhibitors. The comprehensive HTS workflow detailed in this application note provides a robust framework for the identification, confirmation, and validation of active compounds from a library of analogs. By employing a combination of biochemical and cell-based assays with orthogonal detection methods, researchers can confidently identify high-quality lead molecules for further optimization in drug discovery programs.
References
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. Available at: [Link]
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. Available at: [Link]
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available at: [Link]
New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and. IRIS. Available at: [Link]
What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]
The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Southern Research. Available at: [Link]
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. BMC Chemistry. Available at: [Link]
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System. MDPI. Available at: [Link]
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. Available at: [Link]
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][7][22][23]tetrazine-8-carboxylates and -carboxamides. MDPI. Available at: [Link]
Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]
Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]
Synthesis of Oxymethyl Derivatives of 1,2, 4-Triazole-3-Carboxamides and Their Biological Activities. ResearchGate. Available at: [Link]
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. Available at: [Link]
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. PubChem. Available at: [Link]
Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Google Patents.
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. Available at: [Link]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. PMC. Available at: [Link]
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Available at: [Link]
What is the current value of fluorescence polarization assays in small molecule screening?. Expert Opinion on Drug Discovery. Available at: [Link]
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Publishing. Available at: [Link]
IP-One AlphaLISA® Detection Kit. Genomax. Available at: [Link]
Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available at: [Link]
Application Note: Comprehensive Experimental Setup for Evaluating the Antiproliferative Activity of Carboxamide Derivatives
Introduction & Scientific Rationale Carboxamide derivatives (e.g., indole-2-carboxamides, pyrrolidine-carboxamides) have emerged as highly potent scaffolds in oncology drug discovery. Structurally versatile, these compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Carboxamide derivatives (e.g., indole-2-carboxamides, pyrrolidine-carboxamides) have emerged as highly potent scaffolds in oncology drug discovery. Structurally versatile, these compounds frequently act as multi-target kinase inhibitors, demonstrating high affinity for oncogenic drivers such as EGFR, CDK2, and the PI3K/AKT signaling axis[1][2].
Evaluating the antiproliferative efficacy of a novel carboxamide library requires more than a simple live/dead cell count. As a Senior Application Scientist, I emphasize the necessity of a self-validating experimental matrix . We must construct a causal chain of evidence:
Phenotypic Cytotoxicity : Does the compound inhibit proliferation in a dose-dependent manner?
Apoptotic Execution : Is the mechanism of cell death programmed (apoptosis) or uncontrolled (necrosis)?
Mechanistic Target Engagement : Does the compound inhibit its intended kinase target, thereby triggering the observed phenotypic response?
Fig 1. Self-validating experimental workflow for evaluating carboxamide derivatives.
Core Principle 1: Metabolic Viability (MTT Assay)
The Causality : The MTT assay does not directly count physical cells; it measures mitochondrial metabolic activity as a proxy for viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[3][4]. The absorbance of the solubilized formazan at 570–590 nm is directly proportional to the number of metabolically active cells[4]. When a carboxamide derivative inhibits a survival kinase (e.g., EGFR), metabolic arrest occurs, halting formazan production.
Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a concentration of 5 mg/mL[4].
Filter-sterilize the solution through a 0.22 µm syringe filter. Protect from light and store at -20°C for long-term stability[5].
Assay Execution:
Cell Seeding : Harvest target cancer cells (e.g., HCT-116, MCF-7, A-549) in the exponential growth phase. Seed at
5×103
to
1×104
cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well)[3]. Incubate overnight at 37°C, 5% CO2 to allow adherence.
Compound Treatment : Aspirate the media carefully. Add 100 µL of fresh media containing serial dilutions of the carboxamide derivatives (e.g., 0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Erlotinib)[2]. Incubate for 48–72 hours.
MTT Labeling : Add 10–20 µL of the 5 mg/mL MTT solution directly to each well. Incubate for 3–4 hours at 37°C until intracellular purple crystals are visible under a microscope[5][6].
Solubilization : Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to solubilize the crystals.
Quantification : Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution[4]. Measure absorbance at 570 nm using a microplate spectrophotometer. Utilize a reference wavelength of 630 nm to correct for cellular debris and background noise[4][6].
The Causality : Carboxamide-induced kinase inhibition typically leads to programmed cell death. During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane[7]. Annexin V binds to exposed PS with high affinity, but only in the presence of calcium. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but penetrates late apoptotic or necrotic cells to intercalate with DNA[7].
Protocol B: Annexin V-FITC / PI Flow Cytometry
Assay Execution:
Treatment & Harvest : Treat cells in 6-well plates with the calculated IC50 and 2×IC50 concentrations of the selected carboxamide hit for 24–48 hours. Critical Step : Collect both the culture supernatant (containing floating late-apoptotic cells) and the adherent cells via gentle trypsinization to avoid false-negative viability skewing[7].
Washing : Pool the cells, centrifuge at 400–600 × g for 5 minutes, and wash twice with cold, azide-free PBS[7][8].
Binding Buffer Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer (must contain 2.5 mM CaCl2) at a concentration of
1×106
cells/mL.
Fluorescent Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[8].
Incubation : Gently vortex and incubate for 15–20 minutes at room temperature in the dark.
Cytometric Analysis : Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately via flow cytometry.
Gating Strategy :
Q1 (FITC- / PI+) : Primary Necrotic cells
Q2 (FITC+ / PI+) : Late Apoptotic cells
Q3 (FITC- / PI-) : Viable, healthy cells
Q4 (FITC+ / PI-) : Early Apoptotic cells.
Mechanistic Validation & Signaling Pathways
To close the causal loop, one must prove that the carboxamide derivative actually inhibits its intended target, triggering the downstream apoptotic executioners[1][2]. This is typically achieved via Western Blotting of cell lysates post-treatment, probing for the phosphorylated (active) states of target kinases (e.g., p-EGFR, p-AKT) versus their total protein levels.
Fig 2. Carboxamide-mediated inhibition of RTK/PI3K/AKT signaling inducing apoptosis.
Data Presentation & Interpretation
To establish a robust structure-activity relationship (SAR), quantitative data from the aforementioned assays must be systematically tabulated. Below is a representative data structure for evaluating novel carboxamides against standard clinical controls.
Compound ID
Primary Target
IC50 (µM) HCT-116
IC50 (µM) MCF-7
Apoptotic Population (%) at IC50
Target Engagement (p-EGFR Reduction)
Carboxamide-01
EGFR / CDK2
1.01 ± 0.05
2.64 ± 0.12
42.5%
+++
Carboxamide-02
PI3K / AKT
0.33 ± 0.02
7.16 ± 0.45
58.2%
++
Carboxamide-03
EGFR
3.98 ± 0.21
10.6 ± 0.88
21.0%
+
Erlotinib (Control)
EGFR
0.80 ± 0.04
1.10 ± 0.08
45.1%
+++
Vehicle (DMSO)
N/A
> 50.0
> 50.0
4.2% (Background)
-
Table 1. Summary of antiproliferative and apoptotic profiling for synthesized carboxamide derivatives. Data represents mean ± SD of three independent experiments.
References
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics
URL:[Link]
Application of pyridazinone derivatives in treating conditions with dysregulated immune responses
Advanced Application of Pyridazinone Derivatives in Modulating Dysregulated Immune Responses As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and immunol...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application of Pyridazinone Derivatives in Modulating Dysregulated Immune Responses
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and immunologists with a comprehensive, mechanistic, and practical framework for utilizing pyridazinone derivatives. This class of compounds has proven to be a highly versatile pharmacological scaffold, offering precise modulation of inflammatory pathways without the severe emetic or cytotoxic side effects that plague earlier generations of immunomodulators.
Mechanistic Rationale and Target Landscape
Pyridazinone derivatives—specifically those featuring a 3(2H)-pyridazinone core—exhibit remarkable structural plasticity. By functionalizing the C4, C5, or C6 positions, researchers can direct these molecules toward distinct enzymatic and receptor targets involved in aberrant immune responses, such as chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and rheumatoid arthritis.
The primary mechanisms of action include:
Phosphodiesterase 4 (PDE4) Inhibition : PDE4 is the primary enzyme responsible for the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP) in immune cells.. By preventing cAMP degradation, these compounds activate Protein Kinase A (PKA), which subsequently phosphorylates and inhibits the NF-κB pathway. This cascade drastically reduces the transcription and secretion of pro-inflammatory cytokines (IL-6, TNF-α, IL-8) in human primary macrophages[1].
DDR1 Kinase Inhibition : Overactive tissue remodeling and inflammation in the gut can be mitigated by targeting Discoidin Domain Receptor 1 (DDR1).2, demonstrating potent oral therapeutic efficacy in dextran sulfate sodium (DSS)-induced colitis models by blocking collagen-induced autophosphorylation[2].
Cyclooxygenase-2 (COX-2) Inhibition : 3, suppressing prostaglandin-E2 and inducible nitric oxide synthase (iNOS) production in lipopolysaccharide (LPS)-stimulated macrophages[3].
Fig 1: Mechanism of PDE4 inhibition by pyridazinone derivatives in immune cells.
Quantitative Pharmacological Profiling
To guide compound selection for specific pre-clinical disease models, the quantitative data below summarizes the target affinities and phenotypic efficacies of key pyridazinone classes documented in recent literature.
A rigorous evaluation of pyridazinone derivatives requires a multi-tiered approach: validating phenotypic efficacy in cell-based systems and confirming direct target engagement in cell-free environments.
Fig 2: Workflow for assessing anti-inflammatory activity in LPS-induced macrophages.
Protocol A: In Vitro Macrophage Activation and Cytokine Inhibition Assay
Rationale: LPS stimulation of RAW264.7 or human primary macrophages activates the TLR4/NF-κB axis. Pre-treating cells with pyridazinone derivatives ensures target engagement prior to the inflammatory trigger, allowing us to measure true prophylactic anti-inflammatory potential.
Self-Validation Causality: A parallel viability assay (MTT) is mandatory. It ensures that any observed reduction in cytokine production is due to specific target modulation (e.g., COX-2 or PDE4 inhibition) rather than generalized compound cytotoxicity[3].
Step-by-Step Methodology:
Cell Seeding : Seed RAW264.7 macrophages at
1×105
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Compound Pre-treatment : Aspirate media. Apply pyridazinone derivatives (ranging from 0.1 μM to 50 μM) dissolved in DMSO. Critical: Keep final DMSO concentration <0.1% to prevent solvent-induced stress. Incubate for 2 hours. Causality: This temporal window is required for intracellular accumulation and target binding (e.g., PDE4 inhibition leading to cAMP pooling) before the inflammatory cascade begins.
LPS Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.
Supernatant Collection & ELISA : Centrifuge the plate at 1,500 rpm for 5 minutes to pellet cellular debris. Harvest the supernatant and quantify IL-6 and TNF-α using standard sandwich ELISA kits.
Orthogonal Viability Check (MTT Assay) : To the remaining adhered cells, add 10 μL of MTT reagent (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm. Exclude any compound concentrations showing <90% viability from the cytokine efficacy analysis to rule out false positives.
Rationale: To confirm that the anti-inflammatory phenotype observed in Protocol A is driven specifically by PDE4 inhibition, a direct enzymatic assay is required. This isolates the drug-target interaction from cellular permeability variables[1].
Step-by-Step Methodology:
Enzyme Preparation : Dilute recombinant human PDE4B enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
Inhibitor Incubation : Combine 10 μL of the enzyme solution with 5 μL of the pyridazinone test compound (serial dilutions). Incubate at room temperature for 15 minutes to establish binding equilibrium.
Substrate Addition : Initiate the reaction by adding 10 μL of fluorescently labeled cAMP substrate (100 nM final concentration). Incubate for 1 hour at room temperature.
Detection : Add a binding reagent (e.g., IMAP progressive binding system) that selectively binds the 5'-AMP product but not the un-cleaved cAMP substrate. Read fluorescence polarization (FP).
Data Analysis : Calculate the IC50 using a 4-parameter logistic non-linear regression model. A high-affinity pyridazinone should exhibit an IC50 in the low nanomolar to low micromolar range.
Conclusion
The strategic application of pyridazinone derivatives offers a highly tunable pipeline for immunomodulatory drug development. By carefully mapping the structure-activity relationship (SAR) to specific targets like PDE4, COX-2, and DDR1, researchers can design scaffolds that effectively suppress dysregulated immune responses while avoiding the dose-limiting toxicities associated with first-generation systemic inhibitors.
References
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Publishing.
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC. 1
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation - ACS Publications. 2
Inhibition of Recruitment and Activation of Neutrophils by Pyridazinone-Scaffold-Based Compounds - PMC.4
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - R Discovery.3
Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Welcome to the technical support center for the synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges encountered during this synthetic pathway.
I. Overview of the Synthetic Strategy
The synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically proceeds through a two-stage process. The first stage involves the construction of the pyridazinone core, followed by the amidation of the C4-position. A common and effective route begins with the cyclocondensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine to form the 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid or its ester derivative. The subsequent step is the conversion of this carboxylic acid or ester into the desired primary amide.
Caption: General synthetic workflow for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide.
II. Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Stage 1: Cyclocondensation Reaction
Q1: The yield of the pyridazinone core (2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate) is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the cyclocondensation step often stem from several factors related to the reactivity of the starting materials and reaction conditions.
Causality: The cyclocondensation reaction is a delicate balance between the nucleophilic attack of methylhydrazine on the carbonyl groups of the 1,3-dicarbonyl precursor and potential side reactions. Incomplete reaction, formation of regioisomers, or degradation of the starting materials or product under harsh conditions can all contribute to a lower yield.
Troubleshooting Steps:
Purity of Reactants: Ensure the 1,3-dicarbonyl precursor and methylhydrazine are of high purity. Impurities can lead to unwanted side reactions.
Reaction Temperature and Time: The reaction temperature is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the reaction.[1]
pH Control: The pH of the reaction mixture can influence the rate and outcome of the condensation. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the reaction.[1]
Order of Addition: Slowly adding the methylhydrazine to the solution of the dicarbonyl compound can help to control the initial reaction rate and minimize the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are these byproducts?
A2: The formation of multiple products is a common issue and can be attributed to several factors.
Causality: The presence of two non-equivalent carbonyl groups in the 1,3-dicarbonyl precursor can lead to the formation of regioisomers upon reaction with methylhydrazine. Additionally, incomplete cyclization can result in the formation of hydrazone intermediates.
Troubleshooting Steps:
Starting Material Selection: If possible, choose a symmetrical 1,3-dicarbonyl precursor to avoid issues with regioselectivity.
Reaction Conditions: As mentioned previously, careful control of temperature and reaction time can favor the formation of the desired thermodynamic product.
Purification: If multiple products are unavoidable, careful column chromatography is often necessary to isolate the desired isomer.
Stage 2: Amidation Reaction
Q3: The conversion of the carboxylic acid/ester to the carboxamide is inefficient. What are the challenges with this amidation step?
A3: The amidation of the pyridazine-4-carboxylic acid or its ester can be challenging due to the electronic nature of the pyridazine ring.
Causality: The pyridazine ring is electron-deficient, which can decrease the reactivity of the C4-carbonyl group towards nucleophilic attack. Furthermore, the nitrogen atoms in the ring can act as Lewis bases and interact with catalysts or activating agents, potentially inhibiting the reaction.[2]
Troubleshooting Steps:
Activation of the Carboxylic Acid: Direct amidation of the carboxylic acid often requires an activating agent to form a more reactive intermediate. Common coupling reagents include carbodiimides (e.g., EDC, DCC) in the presence of an additive like HOBt, or phosphonium-based reagents (e.g., PyBOP, HBTU).[3]
For Ester to Amide Conversion: If starting from the ester, direct aminolysis with ammonia can be slow. It may be more efficient to first hydrolyze the ester to the carboxylic acid and then proceed with an activated amidation.
Choice of Amine Source and Solvent: For the formation of the primary amide, a solution of ammonia in methanol or the use of ammonium chloride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. The solvent should be anhydrous to prevent hydrolysis of activated intermediates.
Temperature Control: While some activation methods work at room temperature, others may require cooling to 0°C to suppress side reactions. Monitor the reaction by TLC to find the optimal conditions.
Q4: My final product is contaminated with an impurity that has a similar polarity, making purification difficult. What could this be?
A4: A common impurity in this synthesis is the unreacted starting material (the carboxylic acid) or byproducts from the coupling reagents.
Causality: Incomplete reaction is a frequent cause of contamination. Additionally, the byproducts of many coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove completely.
Troubleshooting Steps:
Drive the Reaction to Completion: Use a slight excess of the activating agent and ammonia source to ensure full conversion of the carboxylic acid.
Work-up Procedure: A carefully planned aqueous work-up can help remove many impurities. For example, washing the organic layer with a dilute acid solution can remove excess amine, while a dilute base wash can remove unreacted carboxylic acid.
Choice of Coupling Reagent: If using a carbodiimide like DCC, the urea byproduct is often insoluble in many organic solvents and can be removed by filtration. Water-soluble carbodiimides like EDC allow for the urea byproduct to be removed during an aqueous workup.
Recrystallization: If column chromatography is not effective, recrystallization from a suitable solvent system can be an excellent method for final purification.
Troubleshooting insolubility of pyridazinone-4-carboxamides in biological assays
Introduction: Navigating the Solubility Challenges of Pyridazinone-4-Carboxamides in Biological Assays The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Solubility Challenges of Pyridazinone-4-Carboxamides in Biological Assays
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1][2][3] However, the very features that often contribute to their pharmacological potency—namely their rigid, planar, and often lipophilic nature—frequently lead to poor aqueous solubility. This is a significant bottleneck for researchers, as compound insolubility can lead to a host of experimental artifacts, including underestimated potency, high data variability, and false negatives.[4] Indeed, insolubility has been noted as a specific issue for some pyridazinone-4-carboxamide derivatives under certain test conditions.[5]
This technical support guide provides a framework for understanding and systematically troubleshooting solubility issues with pyridazinone-4-carboxamides. Our goal is to equip you with the foundational knowledge and practical protocols to ensure that your biological assay results are accurate, reproducible, and truly reflective of your compound's activity.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone-4-carboxamide immediately precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
A1: This is the most common manifestation of poor aqueous solubility and is often a result of exceeding the compound's kinetic solubility.[6][7][8] When a high-concentration DMSO stock is added to an aqueous buffer, localized regions of supersaturation form. The compound, finding itself in a hostile aqueous environment, rapidly crashes out of solution.[9][10]
Quick Fixes:
Reverse the Dilution Order: Instead of adding buffer to your DMSO stock, add your small volume of DMSO stock into the larger volume of pre-warmed (if applicable) aqueous buffer while vortexing or mixing vigorously. This rapid dispersion helps prevent the formation of localized high-concentration zones.[11]
Use Intermediate Dilutions: Avoid making large dilution jumps directly from a high-concentration stock (e.g., 10 mM) to a low-concentration working solution (e.g., 10 µM). First, perform serial dilutions in 100% DMSO to get closer to your final concentration before the final aqueous dilution step.
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5% for cell-based assays) and is consistent across all wells, including vehicle controls.[11][12]
Q2: I don't see any visible precipitate, but the results from my replicate wells are highly variable. Could this be a solubility issue?
A2: Absolutely. High variability is a classic hallmark of a compound existing at the very edge of its solubility limit.[11] You may not see macroscopic crystals, but microscopic or amorphous precipitates can form, leading to an inconsistent amount of soluble, active compound in each well.[9][13] This can be especially problematic in automated high-throughput screening (HTS) where mixing may not be perfect in every well.
Troubleshooting Steps:
Visual Inspection: Before adding your final detection reagents, inspect the assay plate under a microscope. You may see a fine "dusting" of precipitate at the bottom of the wells.
Solubility Assessment: Perform a simple kinetic solubility test (see Protocol 3) in your specific assay buffer to determine the concentration at which your compound begins to precipitate.
Test a Lower Concentration Range: Exclude any concentrations at or above the measured solubility limit from your dose-response curve.[14]
Q3: Can I just warm the solution or sonicate it to get my compound back into solution?
A3: Gentle warming (e.g., to 37°C) and brief sonication can be effective for dissolving the compound in the initial DMSO stock solution.[11][15] However, using these methods to re-dissolve a compound that has already precipitated in the final aqueous buffer is generally not recommended as a primary strategy. While it might temporarily work, the compound is likely to precipitate again over the course of the assay as the system returns to equilibrium, especially during long incubation periods. This creates a supersaturated and unstable solution, which is a recipe for unreliable data.[6]
In-Depth Troubleshooting Guides
Understanding the Nature of Your Solubility Problem
Not all solubility is the same. In drug discovery, we primarily deal with two types: kinetic and thermodynamic solubility. Understanding the difference is crucial for effective troubleshooting.
Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[8][16] It reflects the stability of a supersaturated solution and is highly relevant for most in vitro assays where compounds are introduced this way.[17] Kinetic solubility can be influenced by factors like mixing speed, temperature, and time.[9][13]
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[6][18] It is determined by incubating an excess of the solid compound in the buffer for an extended period (24-72 hours) until equilibrium is reached.[6] While less relevant for the initial assay setup, it represents the absolute upper limit of solubility over long incubation times.
For most screening assays, you are battling the limits of kinetic solubility . Your goal is to prepare a working solution that, while it may be supersaturated, remains stable for the duration of your experiment.
The Critical Role of Solvents and Co-solvents
While DMSO is the workhorse solvent, it is not always the best choice, and its concentration in the final assay must be managed carefully.
If insolubility persists even with optimized dilution methods, introducing a co-solvent may be necessary. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[19]
Co-Solvent
Typical Max Conc. (Cell-based)
Notes & Considerations
DMSO
0.1% - 0.5%
Standard, but can be problematic. High freezing point (18.5°C).[10][20]
Ethanol
0.1% - 1%
Can be more biocompatible than DMSO for some cell lines. Volatile.[12]
Polyethylene Glycol 400 (PEG-400)
1% - 5%
Often used in preclinical formulations. Can be viscous.[21][22]
Strong solubilizer, but may have higher toxicity.[24]
Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it a more "hospitable" environment for lipophilic molecules like many pyridazinone-4-carboxamides and reducing the energy penalty of solvation.[19]
Crucial Control: Whenever you introduce a new solvent or co-solvent, you must run a vehicle control with the exact same final concentration of that solvent to ensure it does not interfere with your assay readout.[12]
Visualizing the Troubleshooting Workflow
When insolubility strikes, a systematic approach is key. The following workflow diagram outlines a logical progression of troubleshooting steps, from simple fixes to more advanced strategies.
Caption: Systematic workflow for troubleshooting compound insolubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol ensures the compound is fully dissolved in the primary stock, which is a critical first step.
Weigh Compound: Accurately weigh a precise amount of your pyridazinone-4-carboxamide (e.g., 2 mg) into a sterile, appropriate-sized glass or polypropylene vial.
Calculate Solvent Volume: Based on the compound's molecular weight (MW), calculate the volume of DMSO required.
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Initial Dissolution: Vortex the solution vigorously for 2-3 minutes.
Visual Inspection: Carefully inspect the solution against a light source. If you see any solid particles, proceed to the next step.
Facilitated Dissolution (If Needed):
Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[11]
Gentle Warming: Gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.[11] Caution: Do not overheat, as this can degrade the compound.
Final Inspection: Ensure the solution is completely clear before storage. If it remains insoluble in 100% DMSO at your desired concentration, you may need to prepare a lower concentration stock (e.g., 1 mM).
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[11]
Protocol 2: Aqueous Working Solution Preparation (Anti-Precipitation Method)
This protocol minimizes precipitation during the critical dilution step from DMSO into aqueous buffer.
Prepare Intermediate Stocks: If your final assay concentration is low (e.g., <10 µM) and your primary stock is high (e.g., 10 mM), prepare one or more intermediate dilutions in 100% DMSO . For example, dilute your 10 mM stock to 1 mM, then to 100 µM in pure DMSO. This reduces the magnitude of the final dilution into buffer.
Prepare Aqueous Buffer: Dispense the required volume of your final aqueous assay buffer into a new tube. If your assay runs at 37°C, pre-warm the buffer.
Calculate Volumes: Determine the volume of your DMSO stock/intermediate needed to achieve the desired final concentration, ensuring the final DMSO percentage remains below your assay's tolerance limit (e.g., 0.5%).
The Critical Step: While the buffer tube is actively vortexing at a medium speed, add the small volume of the DMSO stock drop-wise or as a single quick addition directly into the vortex. Do not add the buffer to the DMSO stock.
Final Mix: Continue vortexing for another 15-30 seconds to ensure homogeneity.
Use Immediately: Use the freshly prepared working solution as soon as possible, as the compound may be in a metastable, supersaturated state.
Caption: The correct "DMSO into buffer" dilution method.
This protocol provides a quick, plate-reader-based method to estimate the kinetic solubility of your compound in your specific assay buffer. Nephelometry measures light scattering caused by insoluble particles.
Prepare Compound Plate: In a 96-well plate (e.g., clear bottom), prepare a 2-fold serial dilution of your compound in 100% DMSO, starting at a high concentration (e.g., 10 mM). Prepare a "DMSO only" well for a blank.
Prepare Assay Buffer Plate: In a separate 96-well plate, add your assay buffer to each well. The volume should be such that when you add the DMSO from the compound plate, the final DMSO concentration will be at your desired level (e.g., add 99 µL of buffer if you plan to add 1 µL of DMSO).
Transfer and Mix: Using a multichannel pipette, transfer the DMSO/compound dilutions from the compound plate to the assay buffer plate. Immediately place the plate on a plate shaker and mix for 1-2 minutes.
Incubate: Let the plate sit at room temperature (or your assay temperature) for a period that reflects your assay's incubation time (e.g., 1 hour).
Read Plate: Read the plate on a plate reader equipped with a nephelometry or turbidity module (often read using absorbance at a high wavelength like 600-650 nm, where compound absorbance is minimal).[14]
Analyze Data: Plot the light scattering signal versus the compound concentration. The concentration at which the signal begins to sharply increase above the baseline (DMSO only control) is your approximate kinetic solubility limit. This is the highest concentration you can reliably use in your assay under these conditions.
References
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-50.
Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. (2016). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Analytical and Bioanalytical Chemistry, 408(12), 3215-3223.
Hartmann, A., Schumacher, M., Plappert-Helbig, U., Lowe, P., Suter, W., & Mueller, L. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-212. Available at: [Link]
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
Grienke, U., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 64(5), 1636-1645. Available at: [Link]
Enamine. (n.d.). Aqueous Solubility Assay.
Kansy, M., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing.
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation. CRC press. Available at: [Link]
Global Scholarly Communication Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
Dahal, R. P., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 20(9), 1145-1152. Available at: [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development.
Nutrition & Biosciences. (2022, February 15). Solubility enhancement - Transform insoluble drugs into stable and efficient formulations.
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]
Palmer, L., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 83, 248-255. Available at: [Link]
BenchChem. (2025). Troubleshooting NLD-22 insolubility in experiments.
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
Kildedal, J. V., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 62(2), e45. Available at: [Link]
Aitipamula, S., et al. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 8(4), 183. Available at: [Link]
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Goya, P., et al. (2015). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4501-4512.
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]
Ontosight AI. (n.d.). Chemical Properties of Pyridazinone Compound.
ResearchGate. (2025, November 11). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen.
ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
PubChem. (n.d.). Pyrimidine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 275-287.
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
BenchChem. (2025). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
Zhang, C., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. Available at: [Link]
Verma, S. K., & Irrchhaiya, R. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
Optimization of Suzuki-Miyaura coupling for 3-oxo-2,3-dihydropyridazine derivatives
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 3-oxo-2,3-dihydropyridazine Derivatives Welcome to the diagnostic knowledge base for the cross-coupling of 3-oxo-2,3-dihydropyridazine (pyridazinone)...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 3-oxo-2,3-dihydropyridazine Derivatives
Welcome to the diagnostic knowledge base for the cross-coupling of 3-oxo-2,3-dihydropyridazine (pyridazinone) scaffolds. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity, reproducible carbon-carbon bond formation at the C-6 position of the pyridazinone core.
Self-Validating Experimental Protocols
The Suzuki-Miyaura coupling of 6-halopyridazinones is highly sensitive to steric hindrance, solvent polarity, and the coordination state of the palladium catalyst. We recommend a microwave-assisted protocol using a bidentate ligand to overcome the high activation barrier of transmetalation[1].
Causality Focus: Microwave irradiation rapidly overcomes the activation energy required for the transmetalation of electron-deficient pyridazinones, suppressing competitive dehalogenation pathways[1]. The use of
Pd(dppf)Cl2
provides a large bite angle that enforces a cis-geometry at the palladium center, directly accelerating the final reductive elimination step.
Step-by-Step Methodology:
Reagent Preparation: In a microwave-safe vial, combine 6-chloropyridazin-3(2H)-one (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), and
K2CO3
(2.0 equiv, 1.0 mmol).
Solvent Degassing (Critical): Add 4.0 mL of a 1,4-Dioxane/
H2O
(4:1 v/v) mixture. Sparge the solution with Argon for exactly 15 minutes.
Causality: Dissolved oxygen oxidizes the palladium catalyst and promotes the homocoupling of the boronic acid.
Catalyst Addition: Quickly add
Pd(dppf)Cl2⋅CH2Cl2
(5 mol%). Seal the vial immediately with a crimp cap.
Reaction: Irradiate in a microwave reactor at 135 °C for 30 minutes[1].
Self-Validation Checkpoint 1 (In-Process): Sample 10 µL of the reaction mixture and analyze via LC-MS. The ratio of product (
M+H
) to starting material should be
>95:5
. If the ratio is
<50:50
and unreacted boronic acid remains, the catalyst has likely been poisoned by oxygen ingress.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black (Validation: The filtrate should transition from dark brown to a clear yellow/orange). Extract with EtOAc (
3×10
mL), wash with brine, dry over
Na2SO4
, and concentrate.
Purification: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Causality Focus: Unprotected 3-oxo-2,3-dihydropyridazines exhibit strong intermolecular hydrogen bonding (NH···O=C), leading to poor solubility in standard cross-coupling solvents. Furthermore, the free lactam nitrogen can coordinate with Pd(II), sequestering the catalyst[2].
Step-by-Step Methodology:
Reaction Setup: Dissolve the 6-halopyridazin-3(2H)-one (1.0 equiv) in anhydrous DMF (0.2 M).
Alkylation: Add
K2CO3
(1.5 equiv) and benzyl bromide (1.2 equiv). Stir at room temperature for 4 hours.
Self-Validation Checkpoint 2: TLC (Hexane:EtOAc 1:1) must show complete disappearance of the highly polar starting material streak, replaced by a distinct, high-
Rf
spot.
Experimental Workflows & Diagnostic Logic
Caption: Standard workflow for the Suzuki-Miyaura coupling of 3-oxo-2,3-dihydropyridazines.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and coupling efficiency for 6-halopyridazinones, derived from empirical optimization studies[1][3].
Catalyst System
Solvent System
Base
Temp / Time
Yield (%)
Causality & Observation
Pd(PPh3)4
(5 mol%)
DME / EtOH /
H2O
Na2CO3
80 °C / 48 h
14 - 28%
Poor. High rate of competitive hydrodehalogenation due to protic solvent (EtOH) and slow reductive elimination[3].
Pd(OAc)2
+
PPh3
Toluene /
H2O
K2CO3
100 °C / 12 h
< 40%
Suboptimal. Substrate precipitates out of the non-polar toluene phase, starving the catalytic cycle.
Q1: I am observing significant dehalogenation of my 6-chloropyridazinone starting material instead of the desired cross-coupled product. Why is this happening?A1: Causality: Dehalogenation (hydrodehalogenation) occurs when the Pd(II) oxidative addition complex undergoes protodepalladation or
β
-hydride elimination before the transmetalation step can occur. This is highly prevalent when using primary or secondary alcohols (like ethanol) as co-solvents[3].
Solution: Switch to a strictly aprotic organic solvent system (e.g., 1,4-Dioxane/
H2O
or DMF/
H2O
). Additionally, ensure you are using an electron-rich, bulky ligand (like dppf or XPhos) to accelerate the transmetalation step so it outcompetes the dehalogenation pathway.
Q2: My reaction stalls at 40% conversion, and LC-MS shows a massive peak corresponding to the homocoupled arylboronic acid. How do I fix this?A2: Causality: Homocoupling of the boronic acid is an oxygen-promoted side reaction. In the presence of
O2
, Pd(II) oxidizes the boronic acid to form symmetrical biaryls, depleting both your nucleophile and active catalyst.
Solution: Implement strict anaerobic techniques. Sparge your solvent mixture with Argon for at least 15 minutes prior to adding the palladium catalyst. If homocoupling persists, increase the equivalents of boronic acid from 1.5 to 2.0, or switch to a more stable boronate ester (e.g., pinacol ester).
Q3: The 3-oxo-2,3-dihydropyridazine derivative won't dissolve in the standard THF or Toluene solvent mixtures. Does this affect the yield?A3: Causality: Yes, severely. Pyridazinones form strong intermolecular hydrogen bonds, making them highly insoluble in non-polar media. If the electrophile is not in solution, the Pd(0) catalyst cannot undergo oxidative addition, leaving the catalyst vulnerable to degradation (aggregation into palladium black).
Solution: Use highly polar aprotic solvents like DMF or DMAc[1]. If solubility remains an issue, temporarily protect the N-2 position with a benzyl or Boc group (see Protocol B). Protected pyridazinones are highly soluble and routinely deliver >90% yields in Suzuki-Miyaura couplings[2].
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for troubleshooting low yields in pyridazinone cross-couplings.
References
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. RSC Advances. Available at: [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Molecules (NIH). Available at: [Link]
Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. Available at: [Link]
Overcoming poor selectivity of pyridazinone-based kinase inhibitors
Welcome to the Technical Support Center for Kinase Inhibitor Development. This guide is specifically designed for researchers and drug development professionals troubleshooting the selectivity profiles of pyridazinone-ba...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Kinase Inhibitor Development. This guide is specifically designed for researchers and drug development professionals troubleshooting the selectivity profiles of pyridazinone-based kinase inhibitors.
The pyridazinone scaffold is a privileged structure in medicinal chemistry. However, because it serves as an exceptional hydrogen-bond acceptor/donor pair that perfectly mimics the adenine ring of ATP, unoptimized pyridazinone derivatives often suffer from pan-kinome promiscuity. Below, we dissect the mechanistic causes of off-target binding and provide field-proven, self-validating protocols to engineer high selectivity.
🔬 Troubleshooting FAQs: Engineering Selectivity
Q1: My pyridazinone hit compound shows excellent biochemical potency but lights up the entire kinome panel. How do I break this pan-kinase promiscuity?The Causality: Promiscuity is the default state of a bare hinge-binder. Because the ATP-binding pocket (hinge region) is highly conserved across the >500 human kinases, relying solely on hinge interactions guarantees off-target toxicity.
The Solution: You must extend the molecule out of the conserved ATP pocket into less conserved adjacent regions, such as the back hydrophobic pocket, the front cleft, or exploit the DFG-out inactive conformation. For example, during the optimization of c-Met kinase inhibitors, researchers replaced a generic thiadiazinone ring with a pyridazinone core, and subsequently exchanged the carbamate hinge binder with a 1,5-disubstituted pyrimidine[1]. This structural evolution, guided by X-ray crystallography, yielded the clinical candidate MSC2156119 (Tepotinib), which achieved high kinase selectivity by perfectly complementing the unique, non-conserved topography of the c-Met active site[1].
Q2: I am targeting a specific kinase isoform, but my pyridazinone derivative is hitting closely related off-targets (e.g., hitting FES when targeting FER, or PI3Kβ when targeting PI3Kδ). How can I fine-tune this?The Causality: Isoform selectivity requires exploiting micro-differences in the amino acid sequence lining the binding pocket—most notably the gatekeeper residue. If your molecule lacks specific steric bulk, it will indiscriminately bind both the target and its isoforms.
The Solution: Perform derivatization at specific "exit vectors" of the pyridazinone core to intentionally create steric clashes with off-target kinases. A prime example is the optimization of FER tyrosine kinase inhibitors. The unoptimized pyrido-pyridazinone hit inhibited 12 kinases at >90%[2]. By derivatizing the C-5 position with a morpholine group (yielding compound DS08701581), researchers exploited the size of the amino acid residue at position 638[2]. FER possesses a smaller Leucine (L638) that easily accommodates the morpholine, whereas off-targets like CDK2, LYN, and NTRK1 possess bulkier residues (Tyrosine, Phenylalanine, or Arginine) that cause severe steric clashes, effectively abolishing off-target binding[2].
Similarly, in PI3Kδ selective inhibitors, utilizing three distinct exit vectors (R1, R2, and the hinge-binder) on a monocyclic pyridazinone core allowed for the precise tuning of selectivity against PI3Kα, β, and γ isoforms, achieving up to 630-fold selectivity margins[3].
Q3: My selective pyridazinone inhibitor loses its selectivity profile in vivo, accompanied by rapid clearance. What is the mechanistic link?The Causality: This indicates a metabolic liability in the linker regions used to achieve selectivity. The bulky groups added to reach non-conserved pockets are often attached via flexible, metabolically labile linkers (e.g., acyclic amides). When these linkers are cleaved by hepatic enzymes, the molecule is truncated back to its promiscuous, bare pyridazinone core, causing unexpected off-target toxicity in vivo.
The Solution: This phenomenon was famously observed in early Bruton's tyrosine kinase (BTK) inhibitors, where the acyclic amide bond was rapidly cleaved[4]. The solution is rigidification. By replacing labile amides with stable central aryl linkers or incorporating the critical binding elements into a macrocyclic ring, you lock the bioactive conformation[4]. This prevents metabolic cleavage while simultaneously paying the entropic penalty upfront, which boosts both potency and selectivity.
⚙️ Protocol: Self-Validating Workflow for Structure-Based Selectivity Optimization
Do not rely on biochemical screening alone. Use this self-validating, step-by-step methodology to ensure your selectivity is driven by rational design rather than assay artifacts.
Action: Express and purify the kinase domain. Set up hanging-drop vapor diffusion crystallization screens with your pan-reactive pyridazinone hit (1-5 mM). Solve the structure via X-ray diffraction.
Self-Validation Check: The electron density map must unambiguously show the pyridazinone core hydrogen-bonding to the hinge region (e.g., Met/Cys residues). If the binding mode is ambiguous, do not proceed to Step 2.
Step 2: In Silico Steric Mapping & Exit Vector Identification
Action: Overlay the target kinase crystal structure with homology models of your primary off-target kinases. Identify sequence variations (e.g., Gatekeeper +1 or +2 positions). Design virtual libraries modifying the pyridazinone C-3, C-4, or C-5 positions to point directly at these variations.
Action: Utilize modular cross-coupling (e.g., Suzuki-Miyaura) to attach diverse functional groups at the identified exit vectors. Perform a primary TR-FRET or ADP-Glo kinase assay.
Self-Validation Check: Ensure the target IC50 remains <10 nM. If potency drops significantly, your exit vector is clashing with the target kinase itself.
Step 4: Broad Kinome Profiling (The Ultimate Validation)
Action: Submit the optimized lead to a comprehensive kinome panel (e.g., KINOMEscan, >350 kinases) at a screening concentration of 1 μM.
Self-Validation Check: Calculate the Selectivity Score (S-score). A successful optimization should yield an
S(10)<0.05
, confirming that the steric modifications successfully abolished pan-kinase binding.
🗺️ Visualizing the Optimization Logic
Fig 1: Structure-based optimization workflow for pyridazinone selectivity.
Fig 2: Mechanistic causality of steric clashes dictating kinase selectivity.
Common side reactions in the synthesis of dihydropyridazinone cores
Welcome to the technical support center for the synthesis of dihydropyridazinone cores. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of dihydropyridazinone cores. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.
I. Frequently Asked Questions (FAQs)
Q1: My reaction to form a dihydropyridazinone from a γ-keto acid and hydrazine is sluggish and gives a low yield. What are the initial parameters I should check?
A1: Low conversion is a common issue. First, verify the purity of your starting materials. The γ-keto acid should be free of any residual acid or base from its synthesis, and the hydrazine (often used as a hydrate) should be of high quality. Next, consider the reaction solvent and temperature. Protic solvents like ethanol or acetic acid are commonly used to facilitate the initial hydrazone formation and subsequent cyclization. If the reaction is slow at room temperature, gentle heating is often required. However, excessive heat can promote side reactions. Finally, ensure the stoichiometry is correct; a slight excess of hydrazine can sometimes drive the reaction to completion, but a large excess can lead to the formation of azine byproducts.
Q2: I've isolated my dihydropyridazinone product, but I see a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis. What could this be?
A2: A common byproduct in reactions involving hydrazine and carbonyl compounds is an azine . This occurs when one molecule of hydrazine reacts with two molecules of your γ-keto acid (or its ester). This side reaction is more prevalent if the γ-keto acid is added too quickly to the hydrazine or if there is a localized excess of the carbonyl compound.
Q3: My final product seems to have been aromatized, as the NMR signals for the dihydropyridazinone ring are absent and I see what appears to be a pyridazinone. How can this happen?
A3: This is a classic case of over-oxidation . Dihydropyridazinones can be sensitive to air or other oxidants, especially under harsh reaction or work-up conditions, leading to the formation of the more thermodynamically stable aromatic pyridazinone.[1] This is particularly common if you are using reagents like bromine for other transformations in the synthetic sequence.[2]
Q4: Can the initial hydrazone intermediate be isolated? I'm not seeing complete conversion to the cyclic dihydropyridazinone.
A4: Yes, the open-chain hydrazone is a key intermediate in this reaction. Incomplete cyclization can lead to its presence in your crude product. This can be due to insufficient heating, incorrect pH, or steric hindrance around the carbonyl group that is involved in the final ring closure. The cyclization step is often the rate-limiting step.
II. Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to common issues in dihydropyridazinone synthesis.
Problem 1: Formation of Azine Byproduct
Symptoms:
A significant peak in the mass spectrum corresponding to (2 x mass of γ-keto acid - 2 x mass of water).
Complex NMR spectrum with signals that may be difficult to resolve from the desired product.
Reduced yield of the dihydropyridazinone.
Causality:
Azine formation is a competing reaction where the highly nucleophilic hydrazine reacts with two equivalents of the carbonyl compound.[3][4] This is favored when the concentration of the carbonyl compound is high relative to hydrazine.
Solutions:
Table 1: Troubleshooting Azine Formation
Strategy
Experimental Protocol
Rationale
Reverse Addition
Add the γ-keto acid or ester dropwise to a solution of hydrazine hydrate in the reaction solvent.
This maintains a high concentration of hydrazine relative to the carbonyl compound, favoring the formation of the desired hydrazone intermediate over the azine.
Dilution
Run the reaction at a lower concentration.
Reducing the concentration of the carbonyl starting material can disfavor the bimolecular reaction that leads to azine formation.
pH Control
Ensure the reaction medium is not strongly acidic.
While mild acid can catalyze hydrazone formation, strong acid can protonate hydrazine, reducing its nucleophilicity and potentially altering the reaction pathway.
Problem 2: Over-oxidation to Pyridazinone
Symptoms:
NMR spectrum shows aromatic protons on the pyridazinone ring instead of the expected aliphatic protons of the dihydropyridazinone.
Mass spectrum shows a mass that is 2 Da lower than the expected product.
The isolated product has different solubility and chromatographic behavior than expected for a dihydropyridazinone.
Causality:
The dihydropyridazinone ring is susceptible to oxidation, leading to the formation of a more stable aromatic pyridazinone ring system.[1] This can be caused by atmospheric oxygen, especially at elevated temperatures, or by the presence of oxidizing agents in the reaction mixture or during work-up.
Solutions:
Experimental Protocol: Minimizing Over-oxidation
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if heating for prolonged periods.
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Careful Work-up: During the work-up, avoid the use of any oxidizing agents. If an oxidative step is necessary elsewhere in the molecule, it should be performed before the dihydropyridazinone ring formation if possible.
Controlled Temperature: Avoid excessive heating, as this can accelerate autoxidation.[5]
Diagram 1: Reaction Pathway and Side Reaction of Over-oxidation
Caption: Desired reaction pathway to dihydropyridazinone and the competing over-oxidation side reaction.
Problem 3: Incomplete Cyclization and Persistent Hydrazone Intermediate
Symptoms:
A mixture of starting material (or hydrazone) and product is observed by TLC or LC-MS.
The isolated product is difficult to purify due to the presence of the polar hydrazone intermediate.
Causality:
The cyclization of the hydrazone intermediate to form the six-membered dihydropyridazinone ring is a key step. This intramolecular reaction can be slow due to steric hindrance or if the reaction conditions (temperature, solvent, pH) are not optimal to favor the ring-closing step.
Solutions:
Table 2: Promoting Complete Cyclization
Strategy
Experimental Protocol
Rationale
Thermal Promotion
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition or side reactions.
The intramolecular cyclization often has a higher activation energy than the initial hydrazone formation and can be accelerated with heat.
Solvent Choice
Use a higher-boiling point protic solvent like n-butanol or acetic acid.
These solvents can facilitate proton transfer and may better solvate the transition state of the cyclization.
Acid/Base Catalysis
Add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base.
Catalysis can accelerate the intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbonyl carbon.
Diagram 2: Troubleshooting Workflow for Incomplete Cyclization
Caption: A stepwise approach to troubleshooting incomplete cyclization in dihydropyridazinone synthesis.
Problem 4: Competing Wolff-Kishner Type Reduction
Symptoms:
Isolation of a byproduct where the ketone of the original γ-keto acid has been reduced to a methylene (-CH2-) group.
This is more likely under strongly basic conditions at high temperatures.
Causality:
The reagents and conditions for dihydropyridazinone synthesis (hydrazine, base, heat) overlap with those of the Wolff-Kishner reduction, a method for deoxygenating aldehydes and ketones.[6][7][8] While the desired reaction is an intramolecular acylation, under forcing conditions, the hydrazone intermediate can be further reduced.
Moderate Conditions: Use the mildest possible conditions to effect cyclization. Avoid excessively high temperatures and strong bases like sodium or potassium hydroxide unless absolutely necessary.
Alternative Hydrazine Source: If using a substituted hydrazine, this can mitigate the risk of the Wolff-Kishner pathway.
Stepwise Procedure: Consider a two-step, one-pot procedure. First, form the hydrazone at a lower temperature. Then, after confirming its formation, add a catalyst or increase the temperature to induce cyclization, rather than starting with harsh conditions from the outset.
III. References
Al-masoudi, N. A. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Chemistry LibreTexts. [Link]
Cerecetto, H., & González, M. (2013). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
Kouznetsov, V. V., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. [Link]
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. [Link]
Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]
Organic Chemistry Data. (2026, February 24). Reductions with Hydrazine. [Link]
Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?[Link]
Sathyabama Institute of Science and Technology. (n.d.). Azine Formation. [Link]
Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]
Ohta, H., et al. (2021). Design of γ-keto and hydrazino esters and ribosome-mediated synthesis of pyridazinone bonds. ResearchGate. [Link]
Matsuda, K., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. PubMed. [Link]
Wang, Y., et al. (2021). Fe-Mediated Oxidative Cascade [1+2+3]-Cyclization/Esterification Reaction: Synthesis of 4-Alkylated 1,4-Dihydropyridines. Organic & Biomolecular Chemistry. [Link]
Gonzalez-Lainez, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]
Gonzalez-Lainez, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. PubMed. [Link]
Google Patents. (1998). SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER.
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF AZINE. [Link]
Amato, M., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. [Link]
Ellman, J. A., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie. [Link]
Aly, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
Guerrera, F., et al. (1987). Chemical and pharmacological investigations on 2H-pyridazino[4,5-b][6][9]benzothiazin-1(10H)-one derivatives. PubMed. [Link]
Sarpong, R., et al. (2016). Diastereoselective syntheses of substituted cis-hydrindanones featuring sequential inter- and intramolecular Michael reactions. Tetrahedron. [Link]
Schirmann, J. P., et al. (1990). Process for synthesis of azines, its application to hydrazine production. ETDEWEB - OSTI.GOV. [Link]
de Fátima, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
International Journal of Scientific Development and Research. (2007, January 22). Michael Addition Reaction Under Green Chemistry. [Link]
Kaymakçıoğlu, B. K., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. PubMed. [Link]
Khiste, S. A., & Patil, S. V. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advances in Applied Science & Technology. [Link]
Gérard, S., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed. [Link]
iSm2. (n.d.). Application of Ionic Liquids in Michael Addition Reactions. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the handling of heterocyclic amides. 3-oxo-2,3-dihydropyridazine-4-carboxamide is a highly versatile scaffold used in drug discovery and agricultural chemistry; however, its structural features—specifically the electron-deficient pyridazinone ring coupled with a primary carboxamide—make it susceptible to distinct degradation pathways in solution.
This guide provides field-proven, self-validating troubleshooting strategies to ensure the integrity of your compound during assays and long-term storage.
Diagnostic Workflow for Solution Instability
Before adjusting your experimental parameters, use the logic tree below to identify the root cause of the instability you are observing.
Diagnostic logic tree for resolving solution instability of pyridazinone carboxamides.
Q1: Why does my compound degrade rapidly in aqueous assay buffers, and how can I prevent it?
A: The primary degradation route for this molecule in aqueous media is the hydrolysis of the C4-carboxamide group, yielding pyridazine-4-carboxylic acid and ammonia. Amide bonds undergo accelerated hydrolysis under extreme pH conditions, with both acidic and basic environments catalyzing bond cleavage[1].
The degradation kinetics follow a classic "U-shaped" pH-rate profile, meaning the molecule is highly unstable at pH < 4 (acid-catalyzed protonation of the carbonyl oxygen) and pH > 8 (base-catalyzed nucleophilic attack by hydroxide ions)[2]. To prevent this, you must tightly control the pH of your working solutions. Buffering the solution to a slightly acidic to neutral pH (5.5–6.5) minimizes both catalytic pathways, maximizing the half-life of the compound.
Q2: I am observing unexpected precipitation after diluting my DMSO stock into aqueous media. What is the mechanism?
A: This is a classic symptom of lactam-lactim tautomerism . Pyridazin-3(2H)-ones exist in an equilibrium between the keto (lactam) form and the enol (lactim, or 3-hydroxypyridazine) form[3].
While the keto form is generally more stable and predominant in polar environments[4], shifting the solvent polarity (e.g., rapidly diluting a 100% DMSO stock into an unbuffered aqueous solution) can disrupt this equilibrium. If the local microenvironment temporarily favors a tautomer with lower aqueous solubility, the compound will nucleate and precipitate. This precipitation is often mistaken for chemical degradation but is actually a physical phase separation.
Lactam-lactim tautomeric equilibrium and pH-dependent amide hydrolysis pathways.
Q3: Which co-solvents offer the best balance of solubility and stability for long-term storage?
A: To maintain the compound in its highly soluble lactam form while preventing hydrolysis, use anhydrous organic solvents for primary stocks. DMSO is the gold standard here. For working solutions, maintaining a 5-10% DMSO concentration in a pH 6.0 buffered aqueous system prevents tautomeric precipitation and reduces water activity, further slowing hydrolysis.
Table 2: Co-Solvent Effects on Tautomeric Solubility and Stability
Solvent System
Dominant Tautomer
Max Solubility (mg/mL)
30-Day Recovery (4°C)
100% Anhydrous DMSO
Lactam (Keto)
> 50.0
> 99.5%
100% Methanol
Mixed
15.5
95.0%
10% DMSO / 90% PBS (pH 6.0)
Lactam (Keto)
5.2
98.0%
100% Water (Unbuffered)
Lactam (Keto)
< 0.1
Variable (Precipitation)
Standard Operating Procedures (Protocols)
Protocol 1: Preparation of a Highly Stable 10 mM Stock Solution
Causality Focus: This protocol is designed to eliminate water activity during storage and control the tautomeric state to prevent nucleation.
Weighing & Solubilization: Weigh the lyophilized 3-oxo-2,3-dihydropyridazine-4-carboxamide powder and dissolve it in 100% anhydrous DMSO to achieve a 10 mM concentration.
Homogenization: Vortex the solution vigorously for 30 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 25°C for 2 minutes. The solution must be optically clear.
Aliquoting: Dispense the stock into single-use amber glass vials. Reasoning: Amber glass mitigates photodegradation of the heterocyclic core, and single-use aliquots prevent atmospheric moisture absorption during repeated freeze-thaw cycles.
Storage: Purge the vial headspace with inert argon gas, cap tightly, and store at -20°C.
Aqueous Dilution (Just-in-Time): Prior to biological assays, dilute the stock directly into a pH 6.0 phosphate buffer. Ensure the final DMSO concentration does not exceed 5% to maintain cell/enzyme viability while keeping the compound in solution.
Protocol 2: Stability-Indicating RP-HPLC Assay for Degradation Monitoring
Causality Focus: This assay is a self-validating system. By forcing degradation in a control sample, you prove the chromatographic method can accurately separate the parent compound from its primary degradant (the carboxylic acid).
Sample Preparation: Dilute the test sample to 100 µM using the mobile phase starting conditions (to prevent solvent-front distortion).
Chromatographic Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 30°C.
Mobile Phase Selection:
Solvent A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7).
Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Reasoning: The acidic mobile phase ensures that any generated pyridazine-4-carboxylic acid degradant remains fully protonated, preventing peak tailing and ensuring sharp resolution.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Detection: Monitor UV absorbance at 254 nm. The intact carboxamide will elute later than the more polar carboxylic acid degradant.
Self-Validation Step: Inject a blank, followed by a "forced degradation" control (a 100 µM sample exposed to 0.1 M NaOH for 1 hour). Confirm baseline resolution (
Rs>1.5
) between the parent peak and the newly formed degradant peak before analyzing your actual stability samples.
References
[4] An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC (nih.gov). Available at:
[1] Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Patsnap. Available at:
[2] CHAPTER 2: Hydrolytic Degradation. Books - The Royal Society of Chemistry. Available at:
[3] Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs. ResearchGate. Available at:
Technical Support Center: Navigating and Mitigating Off-Target Effects of Pyridazinone-Based Compounds in Cellular Assays
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the common challenge of off-target effects when working with pyridazinone-based compounds in c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the common challenge of off-target effects when working with pyridazinone-based compounds in cellular assays. Pyridazinone derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3][4] Many of these activities stem from their ability to function as kinase inhibitors.[5][6] However, a common hurdle in their development and application is ensuring target selectivity, as off-target interactions can lead to undesired side effects, toxicity, or confounding experimental results.[7]
This technical support center provides a structured approach to identifying, understanding, and reducing these off-target effects through a series of frequently asked questions and a detailed troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are pyridazinone-based compounds and why are they prone to off-target effects?
Pyridazinone-based compounds are a class of organic molecules containing a pyridazinone ring structure. This scaffold has proven to be a valuable pharmacophore in drug discovery due to its diverse biological activities.[1][3] Many pyridazinone derivatives have been developed as kinase inhibitors, which are a class of drugs known for their potential to interact with multiple targets.[5][6][8]
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most kinase inhibitors.[9] This similarity makes it challenging to design compounds that are highly selective for a single kinase. Consequently, a pyridazinone-based kinase inhibitor may bind to and inhibit several unintended kinases, leading to off-target effects.[7][10]
Q2: What are the potential consequences of off-target effects in my cellular assays?
Off-target effects can manifest in several ways, complicating the interpretation of your experimental data:
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical cellular proteins can lead to cytotoxicity that is independent of the intended on-target effect.[7][11]
Confounding Data Interpretation: It becomes difficult to attribute the observed biological response solely to the inhibition of the intended target.[12]
Poor Translatability: In a drug development context, off-target effects can lead to unforeseen toxicities in preclinical and clinical studies.[7]
Q3: How can I proactively assess the selectivity of my pyridazinone-based compound?
Proactively profiling the selectivity of your compound is a critical step. Several methods are available:
Kinase Profiling Panels: These are large-scale biochemical assays that test the activity of your compound against a broad panel of purified kinases (often hundreds).[13] This provides a comprehensive overview of the compound's kinome-wide selectivity.
Computational Prediction: In silico methods can predict potential off-targets based on the structural similarity of kinase ATP-binding sites.[9][14]
Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays can confirm that your compound binds to its intended target within the complex environment of a living cell.[15][16][17]
Q4: What is the difference between on-target and off-target effects?
On-target effects are the intended biological consequences of a compound interacting with its desired molecular target.
Off-target effects are the biological consequences resulting from a compound interacting with unintended molecular targets.
The following diagram illustrates this concept:
Caption: On-target vs. Off-target Effects.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to off-target effects of pyridazinone-based compounds.
Issue 1: Observed Cellular Phenotype is Stronger or Different Than Expected
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-targets, either alone or in combination with the on-target effect.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cellular phenotypes.
Step-by-Step Guidance:
Validate On-Target Engagement: First, confirm that your compound is engaging with its intended target in your cellular model. A common method is to use Western blotting to assess the phosphorylation status of a known downstream substrate of your target kinase. A reduction in the phosphorylation of the substrate upon treatment with your compound suggests on-target activity. Alternatively, a Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target binding in intact cells.[17]
Perform a Dose-Response and Cytotoxicity Analysis: It is crucial to determine the concentration at which your compound elicits its on-target effect versus the concentration at which it causes general cytotoxicity.[11] The ideal concentration for your experiments will be one that shows high on-target activity with minimal impact on cell viability.
Parameter
Description
Example Assay
EC50/IC50
The concentration of a drug that gives half-maximal response.
Western blot for phospho-substrate, Reporter assay
CC50
The concentration of a drug that causes 50% cytotoxicity.
MTT, CellTiter-Glo, Trypan Blue exclusion
Broadly Profile for Off-Targets: If on-target engagement is confirmed but the phenotype is still unexpected, a broader, unbiased screen for off-targets is warranted. Kinase selectivity profiling (kinome scan) is the gold standard for identifying unintended kinase targets.[13]
Use a Structurally Unrelated Inhibitor: A powerful way to confirm that the observed phenotype is due to the inhibition of your intended target is to use a second, structurally different inhibitor that is also known to be potent and selective for the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Employ a Genetic Approach: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of your target protein should recapitulate the phenotype observed with your compound if it is an on-target effect.[18] If the phenotype is not reproduced, it strongly suggests that off-target effects are at play.
Issue 2: High Levels of Cytotoxicity Observed at Concentrations Required for On-Target Effect
Possible Cause: The cytotoxicity may be a result of inhibiting one or more off-target kinases that are essential for cell survival.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
Step-by-Step Guidance:
Determine the Therapeutic Window: As described in the previous section, a careful dose-response analysis is essential to determine the concentration range where on-target activity can be observed without significant cytotoxicity.[11][17]
Investigate Known Off-Targets: If you have performed a kinome scan, cross-reference the identified off-targets with databases of kinases known to be essential for cell survival. Inhibition of these kinases could explain the observed cytotoxicity.
Use a More Selective Compound: If available, test a more selective inhibitor for your target. If the more selective compound shows the desired on-target effect without the associated cytotoxicity, it is strong evidence that the toxicity observed with your original compound is due to off-target effects.
Part 3: Key Experimental Protocols
Protocol 1: Western Blot for Downstream Substrate Phosphorylation
This protocol is to confirm the on-target activity of a pyridazinone-based kinase inhibitor by measuring the phosphorylation of a known downstream substrate.
Materials:
Cell line of interest
Pyridazinone-based compound
Complete cell culture medium
Phosphatase and protease inhibitor cocktails
Lysis buffer (e.g., RIPA buffer)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies (phospho-specific substrate and total substrate)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of your pyridazinone compound for the desired time. Include a vehicle control (e.g., DMSO).
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer supplemented with phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
Antibody Incubation: Block the membrane and then incubate with the primary antibody against the phosphorylated substrate. After washing, incubate with the HRP-conjugated secondary antibody.
Detection: Add the chemiluminescent substrate and image the blot.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate to confirm equal protein loading.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration at which the pyridazinone compound becomes cytotoxic to the cells.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
Compound Addition: The next day, add serial dilutions of your pyridazinone compound to the wells. Include a vehicle control and a "cells only" control.
Incubation: Incubate the plate for a period that is relevant to your primary cellular assay (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data to determine the CC50 value.
References
The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Upstate.
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature chemical biology, 11(3), 175-182. Available from: [Link]
Cuny, G. D., Yu, P. B., Laha, J. K., & Laha, J. K. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 257-265. Available from: [Link]
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 160(5), 1017-1033. Available from: [Link]
Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 21(1), 1-2. Available from: [Link]
Cell-based test for kinase inhibitors. INiTS. (2020). Available from: [Link]
Guan, L., & Disney, M. D. (2012). Approaches to validate and manipulate RNA targets with small molecules in cells. ACS chemical biology, 7(1), 67-75. Available from: [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available from: [Link]
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32(1), 1-2. Available from: [Link]
How to avoid off-target events in crispr experiments. Abyntek Biopharma. (2022). Available from: [Link]
Vasta, J. D., Robers, M. B., & Hartnett, J. R. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]
Vasta, J. D., Robers, M. B., & Hartnett, J. R. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available from: [Link]
Naeem, M., Majeed, S., & Ho, Y. K. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. Available from: [Link]
Target Identification and Validation (Small Molecules). University College London. (n.d.). Available from: [Link]
Rahman, M., & Rahman, T. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-13. Available from: [Link]
IP-Kinase Assay. Bio-protocol. (2014). Available from: [Link]
CRISPR 101: Off-Target Effects. Addgene Blog. (2024). Available from: [Link]
Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. (2025). Available from: [Link]
Asif, M. (2015). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1199. Available from: [Link]
Small Molecule Target Discovery & Validation. Eclipsebio. (n.d.). Available from: [Link]
Asif, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(1), 1-18. Available from: [Link]
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. (2020). Journal of Medicinal Chemistry, 63(15), 8089-8109. Available from: [Link]
Cilibrizzi, A., & Barlocco, D. (2012). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 17(12), 14362-14385. Available from: [Link]
Vera, J., & Kholodenko, B. N. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 7(1), 1-13. Available from: [Link]
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. Available from: [Link]
Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. Addgene Blog. (2018). Available from: [Link]
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. (2025). Available from: [Link]
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). Oncotarget, 10(19), 1835-1849. Available from: [Link]
Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. (2025). Available from: [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Advances, 13(28), 19335-19355. Available from: [Link]
Kinase Assays with Myra. Bio Molecular Systems. (n.d.). Available from: [Link]
Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. (2022). International Journal of Molecular Sciences, 23(19), 11779. Available from: [Link]
Off-target identification of kinase drug candidates. (a) Heatmaps of... - ResearchGate. (n.d.). Available from: [Link]
Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Available from: [Link]
Validation strategies for target prediction methods. (2019). Briefings in Bioinformatics, 20(2), 529-540. Available from: [Link]
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology, 29(11), 1026-1030. Available from: [Link]
Development of Pyridazinone Chemotypes Targeting the PDEδ Prenyl Binding Site. (2019). Journal of Medicinal Chemistry, 62(21), 9579-9596. Available from: [Link]
Kinase inhibitors for which specificity profiles were determined. ResearchGate. (n.d.). Available from: [Link]
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. (2020). Available from: [Link]
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters, 10(11), 1543-1549. Available from: [Link]
Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2016). European Journal of Medicinal Chemistry, 108, 315-328. Available from: [Link]
Technical Support Center: Purification of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and its Analogs
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and its structurally related anal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide and its structurally related analogs. The information presented herein is a synthesis of established chemical principles and practical, field-tested insights to address common and complex purification challenges.
Introduction: The Purification Challenge
The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Achieving high purity of these molecules is paramount for accurate biological evaluation and clinical development. However, their inherent polarity, potential for thermal instability, and the presence of closely-related impurities can make purification a significant hurdle. This guide is structured to provide clear, actionable solutions to these challenges in a user-friendly question-and-answer format.
Q1: My initial purity by TLC is low, with multiple spots clustered together. What is the best initial approach?
A1: Multiple, closely-spaced spots on a Thin Layer Chromatography (TLC) plate suggest the presence of structurally similar impurities. Your initial strategy should focus on a bulk purification technique that can handle larger quantities and provide a significant purity upgrade.
For solid materials: Recrystallization is often the most effective first step.[2][3] The key is to identify a solvent system where your target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities have different solubility profiles.
For oils or when recrystallization fails: Flash column chromatography is the preferred method.[4][5] The challenge with polar compounds like pyridazinones is often poor separation on standard silica gel.
Troubleshooting Poor TLC/Column Separation:
Problem
Possible Cause(s)
Recommended Solution(s)
Streaking or Tailing
Compound is too polar for the current solvent system; strong interaction with the acidic silica gel.[4]
Add a small amount of a polar modifier like methanol to your mobile phase. For basic analogs, adding 0.1-1% triethylamine or ammonia to the eluent can neutralize the acidic silica and improve peak shape.[4]
Co-elution of Impurities
Insufficient selectivity of the mobile phase.
Systematically screen different solvent systems. A move to a more polar stationary phase (e.g., alumina or reverse-phase silica) may be necessary. Gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.[4]
Compound Stuck at Baseline
The mobile phase is not polar enough to elute your compound.[4]
Increase the polarity of your mobile phase. For highly polar pyridazinones, a system like dichloromethane/methanol may be required.[4]
Q2: I'm attempting recrystallization, but the compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too rapidly.[4]
Solutions to Oiling Out:
Switch to a lower-boiling point solvent.
Ensure slow, gradual cooling. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
Introduce a "co-solvent" or "anti-solvent." After dissolving your compound in a minimal amount of a "good" solvent at an elevated temperature, slowly add a "poor" solvent (an anti-solvent) in which your compound is less soluble, until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
Utilize seeding. Add a single, pure crystal of your compound to the supersaturated solution to initiate crystallization.
Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.
Q3: My compound appears to be degrading during purification. How can I mitigate this?
A3: Dihydropyridazine derivatives can be susceptible to degradation, particularly oxidation and thermal decomposition.[7][8][9][10]
Strategies to Prevent Degradation:
Temperature Control: Avoid excessive heat during all purification steps. If using column chromatography, consider running the column at a lower temperature if feasible. When concentrating solutions, use a rotary evaporator with a water bath set to the lowest effective temperature.
Atmosphere: For compounds sensitive to oxidation, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. The main degradation product for some dihydropyridine derivatives is the corresponding nitroso derivative, formed by aromatization of the dihydropyridine ring.[7][8][10]
pH Control: The stability of your compound may be pH-dependent. If you are using acidic or basic modifiers in your chromatography, neutralize the collected fractions promptly.
Light Sensitivity: Some dihydropyridine derivatives are known to be light-sensitive.[8][9] Protect your sample from light by wrapping flasks and columns in aluminum foil.
Q4: I have a racemic mixture of a chiral pyridazinone analog. How can I separate the enantiomers?
A4: The separation of enantiomers requires a chiral environment.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation on an analytical and semi-preparative scale.[11][12][13][14] Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel® and Chiralpak®, are often successful for this class of compounds.[11][12][13] The mobile phase typically consists of a mixture of hexane and an alcohol like ethanol or isopropanol.[11]
Diastereomeric Salt Formation: If your analog has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be liberated from the salt.
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers, often requiring only a small amount of sample.[15]
Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
This protocol is a general guideline and should be optimized for your specific analog and impurity profile.
Solvent Screening: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
TLC Analysis and Solvent System Selection: Develop a TLC system that gives a good separation between your product and impurities, with an Rf value for your product of approximately 0.2-0.4. Common starting solvent systems for pyridazinones include ethyl acetate/hexanes and dichloromethane/methanol.[5]
Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorbing the sample onto a small amount of silica gel and loading it as a dry powder onto the top of the column is often the best method for achieving sharp bands.[4]
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a crude pyridazinone analog.
Caption: A decision tree for selecting the appropriate purification strategy.
References
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490.
The Crucial Role of Filtration in Chemical Industry. (2024, January 26).
Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. (2012, April 27). PMC.
Analytical and semi‐preparative HPLC enantioseparation of novel pyridazin‐3(2H)
Thermal stability of 1,4-dihydropyridine derivatives in solid st
THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID ST
A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (2019, January 11). PMC.
Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem.
Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedio
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
Chiral Drug Separ
Thermal stability of 1,4-dihydropyridine derivatives in solid state.
Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999, February 1).
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). MDPI.
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
Technical Support Center: Troubleshooting Resistance to Pyridazinone-Based Anticancer Agents
Welcome to the Technical Support Center for Pyridazinone-Based Therapeutics. Pyridazinones are a versatile class of nitrogen-rich heterocyclic compounds that interact with diverse oncogenic targets, including VEGFR-2, c-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridazinone-Based Therapeutics. Pyridazinones are a versatile class of nitrogen-rich heterocyclic compounds that interact with diverse oncogenic targets, including VEGFR-2, c-Met, PARP1, and the ERα kinase domain[1],. Despite their efficacy, adaptive resistance—driven by epithelial-mesenchymal transition (EMT), target mutations, or altered apoptotic pathways—remains a critical hurdle in drug development[2].
This guide provides application scientists and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and actionable data to overcome resistance in preclinical models.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My cancer cell lines are exhibiting resistance to standard platinum-based therapies. Can pyridazinone derivatives be used to resensitize them, and how does the mechanism work?A1: Yes. Novel compounds containing a pyridazinone scaffold, such as the thiophene-pyridazinone derivative IMB5043, have demonstrated significant efficacy in overcoming cisplatin resistance in non-small cell lung cancer (NSCLC) models[2]. The resistance is bypassed because these agents do not rely solely on standard DNA cross-linking. Instead, they activate the DNA damage response via the ATM-CHK2-p53 axis, concurrently triggering both apoptosis and autophagy[3]. Furthermore, they actively suppress the epithelial-mesenchymal transition (EMT) pathway, which is a primary driver of chemoresistance and metastasis[2],[3].
Q2: I am testing a novel pyridazinone-based VEGFR-2 inhibitor, but I am observing a rapid onset of resistance in vitro. What compensatory pathways should I investigate?A2: Pyridazinone-based diarylurea derivatives act as potent VEGFR-2 inhibitors by interacting with key residues like ASP996 and GLU885[1]. Rapid resistance to targeted VEGFR-2 blockade is typically mediated by the upregulation of alternative receptor tyrosine kinases (RTKs) such as c-Met or FGFR. Interestingly, some pyridazinone derivatives inherently possess c-Met inhibitory activity[2]. You should immediately perform Western blots for phosphorylated c-Met (p-c-Met) and p-ERK to determine if the cells have shifted their dependency to bypass the VEGFR-2 blockade.
Q3: How can I differentiate whether my pyridazinone-based PARP1 inhibitor is causing targeted apoptosis versus off-target necrosis in resistant epidermoid cancer cells?A3: Pyridazinone analogs targeting PARP1 have been shown to evade cisplatin resistance by upregulating specific apoptotic mechanisms rather than causing generalized toxicity[4]. To differentiate the mode of cell death, utilize Annexin V-FITC/PI flow cytometry alongside Acridine Orange/Ethidium Bromide (AO/EB) morphological staining. Annexin V detects phosphatidylserine externalization (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (necrosis or late apoptosis). This dual approach ensures the cytotoxicity observed is mechanistically linked to PARP1-induced synthetic lethality[4].
Section 2: Experimental Protocols
Protocol 1: Validation of Autophagy and Apoptosis in Resistant Cell Lines
When utilizing agents like IMB5043 to overcome cisplatin resistance, it is critical to validate that cell death is driven by programmed pathways (apoptosis/autophagy) rather than acute chemical toxicity[2].
Dose-Response Viability Assay (MTT):
Procedure: Seed cisplatin-resistant cells (e.g., H460/DDP) and treat with the pyridazinone agent at varying concentrations for 48 hours.
Causality: Establishing an accurate IC50 is critical to ensure subsequent mechanistic assays are performed at sub-lethal or exact IC50 doses, preventing false positives from non-specific necrotic cell death.
AO/EB Double Fluorescence Staining:
Procedure: Stain treated cells with an AO/EB mixture and observe under a fluorescence microscope.
Causality: Acridine Orange (AO) permeates all cells and stains nuclei green, whereas Ethidium Bromide (EB) only enters cells with compromised membranes, staining them red. This visually differentiates viable, early apoptotic, late apoptotic, and necrotic cells.
Self-Validation: Always include a positive control (e.g., a standard apoptosis inducer like staurosporine) and a vehicle-only negative control to validate the staining efficacy.
Western Blotting for Autophagic Flux:
Procedure: Probe lysates for LC3B-I/II conversion and p62 degradation.
Causality: The conversion of LC3B-I to LC3B-II indicates autophagosome formation, a key mechanism by which pyridazinones clear damaged cellular components in resistant cells[2].
Self-Validation: Treat a parallel cohort with Bafilomycin A1 (a late-stage autophagy inhibitor). If LC3B-II levels increase further upon Bafilomycin A1 addition, it confirms true autophagic flux rather than a pathological blockade in autophagosome degradation.
Protocol 2: Evaluating EMT Reversal via Transwell Invasion Assays
Pyridazinones can overcome resistance by inhibiting EMT[2]. This protocol validates the functional reversal of metastatic potential.
Serum Starvation:
Procedure: Starve cells in serum-free media for 12-24 hours prior to the assay.
Causality: This synchronizes the cell cycle and ensures that subsequent cell migration through the transwell is driven strictly by the chemoattractant gradient in the lower chamber, rather than baseline proliferation.
Transwell Setup with Matrigel:
Procedure: Coat the upper chamber of the transwell insert with Matrigel. Seed the treated resistant cells in the upper chamber.
Causality: Matrigel mimics the extracellular matrix. Cells must actively secrete proteases to invade through the matrix, simulating true metastatic behavior rather than simple 2D motility.
Molecular Validation of EMT Markers:
Procedure: Perform Western blotting on the invaded cells for E-cadherin, N-cadherin, and Vimentin.
Self-Validation: A true EMT reversal must demonstrate a reciprocal relationship—upregulation of epithelial markers (E-cadherin) must occur simultaneously with the downregulation of mesenchymal markers (N-cadherin, Vimentin).
Section 3: Quantitative Data Summaries
The following table summarizes the mechanistic profiling of various pyridazinone derivatives and their validated mechanisms for overcoming cancer resistance.
Compound Class / Derivative
Primary Target / Mechanism
Cancer Model
Resistance Overcoming Mechanism
Ref
Diarylurea-pyridazinone
VEGFR-2
Lung Cancer (A549)
Upregulation of pro-apoptotic p53/Bax; downregulation of anti-apoptotic Bcl-2.
The diagram below maps the logical relationships and signaling pathways through which pyridazinone derivatives bypass standard chemoresistance mechanisms.
Signaling pathways of pyridazinone derivatives overcoming chemoresistance in cancer models.
Section 5: References
Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC
Source: nih.gov
URL:
Title: A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC
Source: nih.gov
URL:
Title: Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity
Source: unand.ac.id
URL:
Title: The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - Taylor & Francis
Source: tandfonline.com
URL:
Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI
Source: mdpi.com
URL:
Title: A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - Translational Cancer Research
Source: amegroups.org
URL:
A Comparative Guide to the Efficacy of Novel Pyridazinone Derivatives and Temozolomide in Glioblastoma
A Hypothetical Evaluation Framework for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide For researchers, scientists, and drug development professionals, the quest for more effective therapeutics for aggressive cancers...
Author: BenchChem Technical Support Team. Date: March 2026
A Hypothetical Evaluation Framework for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
For researchers, scientists, and drug development professionals, the quest for more effective therapeutics for aggressive cancers like glioblastoma (GBM) is a persistent challenge. Temozolomide (TMZ) has long been the first-line chemotherapeutic agent for GBM; however, its efficacy is often limited by drug resistance.[1][2] This guide provides a comprehensive framework for comparing the efficacy of a novel, hypothetical compound, 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide, with the established standard-of-care, temozolomide.
While there is currently no published data on the specific anti-cancer activity of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide, its pyridazinone core is a scaffold of significant interest in medicinal chemistry, with derivatives showing diverse pharmacological activities.[3][4] This guide will, therefore, use this compound as a representative of a novel chemical entity and will outline the necessary experimental protocols to rigorously evaluate its potential as a GBM therapeutic in comparison to temozolomide.
Introduction to the Compounds
Temozolomide: The Established Standard
Temozolomide is an oral alkylating agent that has been the cornerstone of GBM treatment for years.[5][6] It is a prodrug that spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH.[5][7] The therapeutic benefit of TMZ is derived from its ability to methylate DNA, primarily at the N-7 and O-6 positions of guanine residues.[5][8] This DNA damage triggers cell cycle arrest and, ultimately, apoptosis in cancer cells.[9]
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide: A Novel Challenger (Hypothetical)
The pyridazinone scaffold is a six-membered aromatic ring with two adjacent nitrogen atoms, offering multiple sites for substitution to modulate its biological properties.[4] Derivatives of this scaffold have shown a range of activities, including anti-inflammatory and anticancer effects.[4] For the purpose of this guide, we will hypothesize that 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide acts as an inhibitor of a key signaling pathway involved in glioblastoma cell proliferation and survival, such as the PI3K/Akt pathway, which is dysregulated in a high percentage of GBM tumors.[1]
Mechanisms of Action: A Head-to-Head Comparison
Temozolomide: DNA Alkylation and Apoptosis
The primary mechanism of TMZ-induced cytotoxicity is the methylation of DNA at the O6 position of guanine.[5][8] This leads to DNA mismatches during replication, which, if not repaired, trigger a futile cycle of mismatch repair (MMR) that results in DNA double-strand breaks and apoptosis.[1][10] However, the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove these methyl groups, conferring resistance to TMZ.[5][8]
Caption: Mechanism of Action of Temozolomide.
Hypothetical Mechanism of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide: PI3K/Akt Pathway Inhibition
We hypothesize that 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide could function as a competitive inhibitor of a key kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including GBM.[1] By inhibiting this pathway, the compound could effectively halt tumor cell proliferation and induce apoptosis.
Caption: Hypothetical Mechanism of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide.
Comparative Efficacy Data
The following tables summarize the known efficacy of temozolomide and provide a template for the hypothetical data that would be generated for 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide through the experimental protocols outlined in the next section.
Table 1: Preclinical Efficacy of Temozolomide in Glioblastoma Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a panel of GBM cell lines with varying MGMT expression.
Protocol:
Seed GBM cells (e.g., U87MG, U251, T98G) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
Treat the cells with a serial dilution of temozolomide or 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide for 72 hours.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the IC50 values using a non-linear regression analysis.
Rationale: This assay provides a quantitative measure of the cytotoxic potential of each compound. Comparing the IC50 values will reveal the relative potency of the two drugs.
Objective: To quantify the induction of apoptosis by each compound.
Protocol:
Treat GBM cells with each compound at their respective IC50 concentrations for 48 hours.
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Analyze the stained cells using flow cytometry.
Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by each compound.
3. Cell Cycle Analysis
Objective: To determine the effect of each compound on cell cycle progression.
Protocol:
Treat GBM cells with each compound at their IC50 concentrations for 24 hours.
Fix the cells in ethanol and stain with propidium iodide.
Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Rationale: This analysis will reveal if the compounds induce cell cycle arrest at a specific phase, which is a common mechanism of action for anti-cancer drugs.
In Vivo Studies
Caption: In Vivo Experimental Workflow.
1. Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of the compounds in a clinically relevant animal model.
Protocol:
Intracranially implant human GBM cells (e.g., U87MG expressing luciferase) into immunodeficient mice.
Once tumors are established (confirmed by bioluminescence imaging), randomize the mice into treatment groups: vehicle control, temozolomide, and 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide.
Administer the drugs at predetermined doses and schedules.
Monitor tumor growth via bioluminescence imaging and record animal survival.
Rationale: This model mimics the growth of human GBM in the brain and is considered a gold standard for preclinical evaluation of new therapies. It allows for the assessment of a drug's ability to cross the blood-brain barrier and inhibit tumor growth in a complex biological environment.
Data Interpretation and Future Directions
A successful novel compound would ideally demonstrate:
Superior in vitro potency: Lower IC50 values compared to temozolomide, especially in TMZ-resistant cell lines (e.g., T98G).
A distinct and advantageous mechanism of action: For instance, if the hypothetical compound inhibits the PI3K/Akt pathway, it may be effective in tumors that are resistant to DNA damaging agents.
Significant in vivo efficacy: A greater reduction in tumor growth and a more substantial increase in survival in the xenograft model compared to temozolomide.
A favorable safety profile: Minimal toxicity in animal models.
Should 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (or any novel pyridazinone derivative) show promise in these preclinical evaluations, the next steps would involve more extensive toxicology studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, the design of a Phase I clinical trial to assess its safety and preliminary efficacy in human patients.
This guide provides a robust framework for the preclinical comparison of a novel compound against the standard-of-care temozolomide for the treatment of glioblastoma. By following these rigorous experimental protocols, researchers can generate the critical data needed to determine the therapeutic potential of new drug candidates and advance the most promising ones toward clinical development.
References
Portland Press. (2024, May 29). Temozolomide resistance mechanisms: unveiling the role of translesion DNA polymerase kappa in glioblastoma spheroids in vitro.
What is the mechanism of Temozolomide? (2024, July 17).
Revealing Temozolomide Resistance Mechanisms via Genome-Wide CRISPR Libraries. (2020, December 1). Cancers.
Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review. Journal of Neuro-Oncology.
Temozolomide - Wikipedia.
Efficacy of Temozolomide Treatment in Patients with High-grade Glioma. (2009, March 15). Anticancer Research.
Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models. (2023, September 8). Cancers.
Molecular mechanisms of temozolomide resistance... : Expert Review of Anticancer Therapy - Ovid.
Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review.
Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applic
Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - MDPI. (2024, July 12).
Preclinical Antitumor Activity of Temozolomide in Mice: Efficacy against Human Brain Tumor Xenografts and Synergism with 1,3-Bis(2-chloroethyl) - AACR Journals.
The efficacy of temozolomide for recurrent glioblastoma multiforme - NCBI - NIH. (2013, August 28).
Temozolomide mechanism of action. Temozolomide crosses the blood–brain...
Efficacy of Extended Adjuvant Temozolomide Cycle Duration in Newly Diagnosed Glioblastoma: Four-year experience of a single major tertiary care institution (P2.6-035) - Neurology.org.
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Temozolomide treatment outcomes and immunotherapy efficacy in brain tumor - PMC - NIH.
Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed. (2023, September 8).
Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC.
Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models (2023)
Novel Temozolomide Analogs to Improve Anti-Tumor Efficacy and Overcome Resistance in Glioblastoma Multiforme - Saint John's Cancer Institute.
Evaluation of Novel Imidazotetrazine Analogues Designed to Overcome Temozolomide Resistance and Glioblastoma Regrowth - AACR Journals. (2015, January 13).
Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed.
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Matteucinol combined with temozolomide inhibits glioblastoma proliferation, invasion, and progression: an in vitro, in silico, and in vivo study - SciELO.
Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedio
Identification of new hit to lead magmas inhibitors as potential therapeutics for glioblastoma.
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Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][10][17][18]tetrazine-8-carboxylates and -carboxamides - MDPI. (2010, December 20).
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Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Deriv
Synthesis of compounds 2, 3 and 4 | Download Scientific Diagram - ResearchG
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A Comparative Guide to the Validation of ITK Inhibition by 3-oxo-2,3-dihydropyridazine Derivatives Using Western Blot
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Western blotting to validate and compare the cellular activity of novel kinase inhibitors. We fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Western blotting to validate and compare the cellular activity of novel kinase inhibitors. We focus on a promising class of compounds, 3-oxo-2,3-dihydropyridazine derivatives, as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a critical regulator of T-cell signaling and a high-value therapeutic target.
The Rationale: Targeting ITK in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which plays a pivotal role in the signaling cascade downstream of the T-cell receptor (TCR).[1][2][3] Upon TCR activation, ITK is recruited to the cell membrane where it becomes activated through phosphorylation. Active ITK then phosphorylates and activates key downstream substrates, most notably Phospholipase C-gamma 1 (PLCγ1).[1][4][5] This event triggers a cascade leading to calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), ultimately driving T-cell proliferation, differentiation, and cytokine production (e.g., IL-4, IL-5, IL-17).[1][4][6][7]
Given its central role, the dysregulation of ITK activity is implicated in numerous autoimmune and inflammatory diseases, as well as certain T-cell malignancies.[8][9][10] This makes ITK an attractive target for therapeutic intervention.[11] Small molecule inhibitors designed to block the kinase activity of ITK can effectively dampen the overactive T-cell response characteristic of these conditions.[8] Recently, a novel chemical scaffold, the 3-oxo-2,3-dihydropyridazine core, has been identified as a promising starting point for the development of selective ITK inhibitors.[9]
The fundamental mechanism of these tyrosine kinase inhibitors (TKIs) is to compete with ATP for binding within the kinase's active site, thereby preventing the phosphorylation and activation of ITK and its substrates.[8][12][13]
Figure 2: Experimental Workflow for Western Blot Validation.
A. Cell Culture, Stimulation, and Treatment
Cell Culture: Culture Jurkat cells in appropriate growth medium until they reach a density of ~1x10⁶ cells/mL.
Inhibitor Preparation: Prepare 10 mM stock solutions of each compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM). The '0 µM' sample should contain an equivalent percentage of DMSO as the highest concentration and serves as the vehicle control.
[14]3. Pre-treatment: Add the diluted inhibitors or vehicle control to the cells and incubate for 1-2 hours at 37°C. This allows the compounds to penetrate the cells.
Stimulation: To activate the TCR pathway and induce ITK phosphorylation, stimulate the cells with Phytohemagglutinin (PHA) or anti-CD3 antibodies for 5-10 minutes.
[5]
B. Lysate Preparation
Harvesting: Immediately after stimulation, place culture plates on ice and pellet the cells by centrifugation.
Lysis: Wash cells once with ice-cold PBS. Lyse the cell pellet in ice-cold RIPA buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. [15][16]Causality: The addition of phosphatase inhibitors is absolutely critical to prevent the enzymatic removal of phosphate groups, which would otherwise erase the very signal you intend to measure.
[17]3. Clarification: Centrifuge the lysates at high speed (~16,000 x g) for 20 minutes at 4°C to pellet cell debris.
[16]4. Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each sample using a Bradford or BCA protein assay. This is essential for ensuring equal protein loading in the next step.
[18][16]
C. Western Blotting Protocol
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil at 95°C for 5-10 minutes to denature the proteins.
[14][15]2. SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-polyacrylamide gel. Run the gel until adequate protein separation is achieved.
[16]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
[15]4. Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [16]Trustworthiness: Do not use non-fat milk for blocking when probing for phosphoproteins. Milk contains casein, a phosphoprotein, which will bind to the phospho-specific antibody and cause high background noise, invalidating the results.
[15][17]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST. You will run parallel blots or strip and re-probe the same blot:
Blot 1: Anti-phospho-ITK (e.g., Tyr511) or anti-phospho-ERK1/2 (Thr202/Tyr204).
* Blot 2: Anti-total-ITK or anti-total-ERK1/2.
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
[16]7. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
[16]8. Final Washes: Repeat the washing step with TBST.
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager. Expertise: Adjust exposure times to ensure that the bands for both the target and loading control are within the linear dynamic range of the camera and not saturated. Saturated signals cannot be accurately quantified.
[19]
Data Analysis, Comparison, and Interpretation
A. Densitometry and Normalization
Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to measure the intensity (volume) of each band.
[20]2. For each sample lane, calculate the normalized phosphorylation signal using the following formula:
Normalized Signal = (Intensity of Phospho-Protein Band) / (Intensity of Total Protein Band)
This normalization step is crucial as it corrects for any minor variations in protein loading or transfer efficiency, ensuring an accurate comparison across samples.
[20][21]
B. Hypothetical Results and Comparative Analysis
The normalized data from the vehicle-treated (0 µM) sample is set as 100% phosphorylation. The % inhibition for each compound concentration is then calculated relative to this control. Plotting % inhibition versus log[inhibitor] allows for the calculation of the IC₅₀ value—the concentration required to inhibit 50% of the kinase activity.
Table 1: Comparative Cellular IC₅₀ Values (µM) of ITK Inhibitors
Compound
Target: p-ITK (Jurkat Cells)
Downstream Target: p-ERK (Jurkat Cells)
Off-Target: p-BTK (Ramos Cells)
Selectivity (IC₅₀ p-BTK / IC₅₀ p-ITK)
Compound 9
0.87
1.15
> 50
> 57
Compound 22
0.19
0.25
8.5
45
BMS-509744
0.05
0.08
> 10
> 200
Data are hypothetical and based on trends reported in the literature for illustrative purposes.
[5][22]
Interpretation of Results:
On-Target Efficacy: All three compounds demonstrate a dose-dependent inhibition of ITK phosphorylation, confirming on-target activity. The inhibition of the downstream substrate p-ERK further validates that the compounds are disrupting the intended signaling cascade.
* Potency Comparison: Compound 22 and the reference inhibitor BMS-509744 are significantly more potent than Compound 9, with lower IC₅₀ values.
Selectivity Profile: The key differentiator lies in selectivity. Compound 9 shows excellent selectivity, with no significant inhibition of BTK at concentrations up to 50 µM. BMS-509744 also displays high selectivity. In contrast, Compound 22 shows measurable off-target inhibition of BTK, making it a less ideal candidate if ITK-specific effects are desired.
[22]
Conclusion
Western blotting is an indispensable, self-validating system for confirming the cellular mechanism of action for kinase inhibitors. By meticulously quantifying the ratio of phosphorylated to total protein, this technique provides robust evidence of on-target engagement and allows for the direct comparison of inhibitor potency and selectivity. The data presented for the hypothetical 3-oxo-2,3-dihydropyridazine derivatives demonstrate how this method can effectively distinguish a highly selective lead candidate (Compound 9) from a more potent but less selective analog (Compound 22). This level of validation is a critical step in the drug discovery pipeline, providing the confidence needed to advance promising compounds into further preclinical and clinical development.
References
Vertex AI Search. (2024). What are ITK inhibitors and how do they work? [Online].
NIH National Library of Medicine. (n.d.). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. [Online].
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Online].
USC Dornsife. (n.d.). Understanding the Mechanism of Interleukin-2-inducible T-cell Kinase (ITK) Inhibition. [Online].
ResearchGate. (n.d.). Advances in the design of ITK inhibitors. [Online].
NIH National Library of Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Online].
NIH National Library of Medicine. (n.d.). Tuning T helper cell differentiation by ITK. [Online].
Taylor & Francis Online. (2013). Advances in the design of ITK inhibitors: Expert Opinion on Drug Discovery. [Online].
RSC Publishing. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Online].
Rockefeller University Press. (2014). Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. [Online].
Ovid. (n.d.). Inhibitors of BTK and ITK: State of the New Drugs for Cancer, Autoimmunity and Inflammatory Diseases. [Online].
PubMed. (2025). Therapeutic Targeting of Interleukin-2-Inducible T-Cell Kinase (ITK) for Cancer and Immunological Disorders: Potential Next-Generation ITK Inhibitors. [Online].
Cell Signaling Technology. (n.d.). T Cell Receptor Signaling. [Online].
ASH Publications. (2014). Targeting Interleukin-2-Inducible T-Cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. [Online].
NIH National Library of Medicine. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Online].
Abcam. (n.d.). Western blot for phosphorylated proteins. [Online].
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Online].
Frontiers. (n.d.). Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. [Online].
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Online].
Thermo Fisher Scientific. (n.d.). Quantitative Western Blot Analysis. [Online].
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Online].
Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. [Online].
Abcam. (n.d.). Guide to western blot quantification. [Online].
LabX. (2025). Quantitative vs. Qualitative Western Blot Analysis: What You Need to Know. [Online].
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Online].
A Senior Application Scientist's Guide to Comparative Docking of Pyridazinone Derivatives at Cannabinoid Receptors CB1 and CB2
This guide provides an in-depth comparative analysis of the molecular docking of pyridazinone derivatives within the binding pockets of the human cannabinoid receptors, CB1 (CB1R) and CB2 (CB2R). We will move beyond a si...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the molecular docking of pyridazinone derivatives within the binding pockets of the human cannabinoid receptors, CB1 (CB1R) and CB2 (CB2R). We will move beyond a simple procedural summary to explore the causal reasoning behind methodological choices, offering a framework for understanding the structural determinants of ligand affinity and selectivity. This analysis is grounded in established computational techniques and aims to equip researchers and drug development professionals with the insights needed to rationally design novel, selective cannabinoid receptor modulators.
Introduction: The Therapeutic Promise of Cannabinoid Receptor Selectivity
The endocannabinoid system, primarily comprising the G protein-coupled receptors (GPCRs) CB1R and CB2R, is a critical regulator of numerous physiological processes.[1] CB1R is highly expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, while CB2R is found predominantly in peripheral tissues, particularly on immune cells.[2][3][4] This differential expression profile is a cornerstone of modern cannabinoid drug discovery. Selective activation of CB2R is a highly sought-after therapeutic strategy for treating inflammatory and neuropathic pain without the CNS-related side effects associated with CB1R agonism.[4][5][6]
The pyridazinone scaffold has emerged as a promising chemotype for developing potent and selective CB2R ligands.[5][7][8][9] Studies have demonstrated that derivatives of this class can exhibit high affinity for CB2R, often with significant selectivity over CB1R.[5][7] Understanding how these molecules interact with the receptor binding sites at an atomic level is crucial for optimizing their pharmacological profiles. Molecular docking serves as a powerful in silico tool to predict and analyze these interactions, providing a structural hypothesis for observed affinities and guiding the synthesis of next-generation compounds.[10][11]
This guide will compare the binding modes of representative pyridazinone derivatives in both CB1R and CB2R, elucidating the key residue differences that can be exploited to achieve receptor selectivity.
Experimental Design & Rationale: A Validated Docking Workflow
A robust computational protocol is self-validating. The choices made at each step are designed to minimize artifacts and increase the predictive power of the simulation. Here, we outline a workflow grounded in best practices for GPCR modeling.[11][12]
Diagram: Molecular Docking Workflow```dot
Caption: Schematic of pyridazinone interactions in the CB1R orthosteric site.
Binding in the CB2R Pocket:
The CB2R binding site presents a more accommodating environment for many pyridazinone derivatives. The corresponding residues often differ in size and polarity, creating unique opportunities for interaction. For example, a key residue in CB2R, I186 in extracellular loop 2 (ECL2), is often cited as a determinant of selectivity. [2]The pocket can be wider, allowing bulkier substituents on the pyridazinone scaffold.
Crucially, specific residues in CB2R, such as S265, can form strong hydrogen bonds with the ligand that are not possible in CB1R, significantly enhancing binding affinity. This additional hydrogen bond is often a primary driver of CB2R selectivity.
Diagram: Key Interactions in the CB2R Binding Pocket
Caption: Enhanced interactions of a pyridazinone derivative in the CB2R pocket.
Structural Basis for Selectivity
By comparing the two binding modes, we can formulate a clear hypothesis for selectivity:
Shape Complementarity: The CB2R pocket is often less sterically hindered than the CB1R pocket, allowing for a more optimal fit of the pyridazinone scaffold and its substituents.
Key Hydrogen Bonding: The presence of specific hydrogen bond donors/acceptors in CB2R (like S265) that are absent in CB1R provides a critical anchor point for the ligand, dramatically increasing affinity.
Hydrophobic and van der Waals Contacts: Subtle differences in the hydrophobic residues lining the pockets contribute to the overall binding energy. Interactions with residues unique to CB2R's ECL2, like I186, can further stabilize the ligand-receptor complex.
[2]
Conclusion and Future Directions
This comparative guide demonstrates how a structured molecular docking workflow can provide powerful insights into the structural basis of ligand-receptor interactions. Our analysis reveals that the CB2R selectivity of pyridazinone derivatives is not arbitrary but is driven by specific, identifiable differences in the amino acid composition and topology of the CB1R and CB2R binding pockets.
The key takeaway for drug development professionals is that rational design of selective ligands can be achieved by specifically targeting these differentiating features. Future design iterations for this scaffold should focus on:
Maximizing Hydrogen Bonding: Incorporating functional groups that can form strong hydrogen bonds with CB2R-specific residues.
Optimizing Shape and Hydrophobicity: Modifying substituents to enhance shape complementarity and hydrophobic packing within the more accommodating CB2R pocket.
By grounding virtual screening and lead optimization efforts in a solid understanding of these structural determinants, the development of next-generation, highly selective CB2R modulators for inflammatory and neuropathic disorders can be significantly accelerated.
References
Badaczewska-Dawid, A., & Kmiecik, S. (2020). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement. Bioinformatics. Available at: [Link]
Krishna Kumar, K., & Abrol, R. (2023). Structural and functional insights into the G protein-coupled receptors: CB1 and CB2. Frontiers in Pharmacology. Available at: [Link]
ResearchGate. (n.d.). Comparison of ligand binding in CB1 and CB2 receptors. ResearchGate. Available at: [Link]
Muru, D., et al. (2017). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. European Journal of Medicinal Chemistry. Available at: [Link]
Ragusa, G., et al. (2018). Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. ChemMedChem. Available at: [Link]
Marriott, K. S., & Huffman, J. W. (2008). Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor. Molecular Pharmacology. Available at: [Link]
Pandey, R., et al. (2021). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. RSC Medicinal Chemistry. Available at: [Link]
Weiss, D. R., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling. Available at: [Link]
Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry. Available at: [Link]
Dror, R. O., et al. (2013). Docking and Virtual Screening Strategies for GPCR Drug Discovery. Trends in Pharmacological Sciences. Available at: [Link]
Ciemny, M., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules. Available at: [Link]
ResearchGate. (2018). Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. ResearchGate. Available at: [Link]
Morales, P., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules. Available at: [Link]
Li, D., et al. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. Frontiers in Molecular Biosciences. Available at: [Link]
Jagerovic, N., & Hernandez-Folgado, L. (2018). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules. Available at: [Link]
Ruiu, S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
Ferreira, F. A. P., & da Cunha, E. F. F. (2010). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Current Medicinal Chemistry. Available at: [Link]
Le, J., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]
Ragusa, G., et al. (2018). Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. Digital Greensboro. Available at: [Link]
Morales, P., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. Available at: [Link]
Morales, P., et al. (2021). Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators. Frontiers in Molecular Biosciences. Available at: [Link]
Moreno, E., et al. (2013). Design, Synthesis, Binding and Docking-Based 3D-QSAR Studies of 2-Pyridylbenzimidazoles—A New Family of High Affinity CB1 Cannabinoid Ligands. Molecules. Available at: [Link]
Structure-Activity Relationship (SAR) Studies of Pyridazinone-4-Carboxamides as CB2R Ligands: A Comparative Guide
Introduction & Strategic Context The therapeutic targeting of the endocannabinoid system has historically been bottlenecked by the psychoactive side effects associated with cannabinoid receptor type-1 (CB1R) activation....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
The therapeutic targeting of the endocannabinoid system has historically been bottlenecked by the psychoactive side effects associated with cannabinoid receptor type-1 (CB1R) activation. Consequently, selectively targeting the cannabinoid receptor type-2 (CB2R)—predominantly expressed in the immune system and upregulated during neuroinflammation—has become a priority for treating immune disorders, neurodegeneration, and pain 1.
Traditionally, pyrazole and pyrrole derivatives (such as SR144528) served as the standard scaffolds for CB2R inverse agonists. However, through rational drug design utilizing a scaffold-hopping approach, researchers identified pyridazinone-4-carboxamides as a superior chemical class. This guide objectively compares the structure-activity relationship (SAR) of these novel ligands against legacy alternatives, detailing the mechanistic causality behind their high affinity and selectivity 2.
SAR Profiling & Performance Comparison
The transition to a 3-oxo-2,3-dihydropyridazine core was engineered to optimize the pharmacokinetic profile while preserving essential pharmacophores required for CB2R binding. The SAR of this scaffold reveals distinct causality between specific functional groups and receptor interactions:
N-2 Position (Lipophilic Tail): Substitution with a 4-fluorobenzyl (Compound 9) or a pentyl group (Compound 22) dramatically increases binding affinity. Mechanistically, these moieties project deep into the hydrophobic channel of the CB2R orthosteric site, anchoring the ligand.
C-4 Position (Carboxamide): The inclusion of a bulky, rigid cycloalkyl group (e.g., cis-4-methylcyclohexyl) on the carboxamide nitrogen acts as a steric selectivity filter. It creates spatial hindrance that prevents binding to the tighter CB1R pocket, driving the exceptional >2000-fold CB2R selectivity 2.
C-6 Position (Aryl Ring): A 4-chloro-3-methylphenyl group facilitates crucial π-π stacking interactions with the W6.48 "toggle switch" residue located in transmembrane domain 6 (TM6). By sterically blocking the movement of W6.48, the ligand locks the receptor in an inactive conformation, structurally enforcing inverse agonism 3.
Table 1: Quantitative Performance Comparison of CB2R Ligands
Ligand Class
Representative Compound
CB2R Affinity (Ki, nM)
CB1R Affinity (Ki, nM)
Selectivity (CB1/CB2)
Functional Profile
Pyrazole (Classic)
SR144528
0.6
400
~660
Inverse Agonist
Pyridazinone
Compound 9
2.0 ± 0.81
>4000
>2000
Inverse Agonist
Pyridazinone
Compound 22
1.6 ± 0.2
>4000
>2500
Inverse Agonist
Tricyclic Pyrazole
Compound 2a
~5.0
>1000
>200
Agonist
Data synthesized from in vitro radioligand binding assays 2, 3, 4.
Mechanistic Workflow Visualization
Fig 1. Scaffold hopping and SAR optimization workflow for pyridazinone-4-carboxamides.
To ensure scientific integrity, the evaluation of these ligands relies on a two-tiered validation system. The following protocols detail the exact methodologies used to generate the comparative data in Table 1.
Causality: This assay measures the direct displacement of a known radioligand to determine the equilibrium dissociation constant (Ki). Using [³H]-CP55,940 (a non-selective CB1/CB2 agonist) allows for the precise calculation of selectivity ratios across both receptors 2.
Membrane Preparation: Harvest CHO cells stably expressing human CB2R or CB1R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and protease inhibitors. Centrifuge at 40,000 × g for 30 mins at 4°C.
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-CP55,940, and varying concentrations of the pyridazinone test compound (10⁻¹¹ to 10⁻⁵ M) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
Equilibration: Incubate the mixture at 30°C for 90 minutes to ensure steady-state equilibrium is reached.
Separation & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold binding buffer.
Self-Validation Check (Internal Control): Include a non-specific binding (NSB) control well containing 10 µM of unlabeled CP55,940. True specific binding must be calculated by subtracting NSB from total binding.
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Causality: Because CB2R is a Gi/o-coupled receptor, agonist binding catalyzes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable radiolabeled GTP analog ([³⁵S]-GTPγS), G-protein activation can be quantified. A decrease in basal binding indicates inverse agonism (stabilization of the inactive receptor state) 3.
Reaction Setup: Mix 10 µg of CB2R-expressing cell membranes with assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, pH 7.4) containing 10 µM GDP. Mechanistic Note: GDP is critical to maintain the basal state and allow for measurable nucleotide exchange.
Ligand Addition: Add the test compound (e.g., Compound 22) at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M. Incubate at 30°C for 30 minutes.
Radioligand Introduction: Add 0.1 nM [³⁵S]-GTPγS and incubate for an additional 30 minutes at 30°C.
Self-Validation Check (Internal Control): Use a known full agonist (e.g., HU-308) in parallel wells to confirm assay responsiveness (signal increase). A true inverse agonist must reduce the basal signal significantly below the vehicle-only control.
Termination & Analysis: Rapidly filter through GF/B filters, wash with ice-cold buffer, and measure bound radioactivity. Calculate the Emax as a percentage of basal [³⁵S]-GTPγS binding.
Conclusion
Pyridazinone-4-carboxamides demonstrate vastly superior selectivity profiles compared to legacy pyrazole compounds. Their ability to act as potent inverse agonists by structurally locking the W6.48 toggle switch makes them highly valuable, targeted tools for probing CB2R-mediated pathways in neuroinflammatory and immunological research, effectively bypassing the off-target liabilities of earlier generations.
References
Rational drug design of CB2 receptor ligands: from 2012 to 2021. ResearchGate.
New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. PubMed / European Journal of Medicinal Chemistry.
Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. PubMed / ChemMedChem.
Tricyclic Pyrazoles. 4. Synthesis and Biological Evaluation of Analogues of the Robust and Selective CB2 Cannabinoid Ligand. ACS Publications / Journal of Medicinal Chemistry.
Application Guide: Therapeutic Index Calculation for Novel 3-oxo-2,3-dihydropyridazine Derivatives
Executive Summary In targeted oncology and autoimmune drug development, a compound's viability hinges not merely on its absolute potency, but on its Therapeutic Index (TI) —the quantitative window between on-target effic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In targeted oncology and autoimmune drug development, a compound's viability hinges not merely on its absolute potency, but on its Therapeutic Index (TI) —the quantitative window between on-target efficacy and off-target systemic toxicity. As an application scientist, I prioritize scaffolds that offer high modularity for precise kinase engagement.
This guide evaluates a previously unexplored chemotype: 3-oxo-2,3-dihydropyridazine derivatives [1]. Specifically, we compare the selective Interleukin-2-inducible T-cell kinase (ITK) inhibitor Compound 9 against its more potent but less selective analog Compound 22 , as well as alternative azaspirooxindolinone dual-inhibitors. We will break down the mechanistic rationale, comparative data, and the self-validating experimental protocols required to accurately calculate their TI.
Mechanistic Rationale & Pathway Targeting
ITK is a critical driver in T-cell receptor (TCR) signaling. Aberrant ITK signaling promotes unchecked T-cell proliferation, making it a prime target for T-cell leukemia therapies[2]. The challenge lies in achieving selectivity; ITK shares significant structural homology with Bruton’s Tyrosine Kinase (BTK). Inhibiting BTK off-target can lead to severe immunosuppression and bleeding risks.
The 3-oxo-2,3-dihydropyridazine scaffold provides the synthetic flexibility needed to thread this needle. Structure-Activity Relationship (SAR) analysis demonstrates that specific substitutions dictate the selectivity profile. For instance, the 3-fluorophenyl group in Compound 9 restricts the molecule's conformation, preventing BTK engagement while maintaining ITK inhibition[1]. Conversely, the 3,5-difluorophenyl and furan-2-ylmethyl groups in Compound 22 drive higher absolute potency but result in partial BTK cross-reactivity[3].
ITK Signaling Pathway and Targeted Inhibition by Compound 9.
Comparative Efficacy & Therapeutic Index
To objectively evaluate these derivatives, we must look at their performance across a self-validating matrix of cell lines: ITK-positive (Jurkat), BTK-positive (Ramos), and non-cancerous fibroblasts (BJ/MRC-5).
The Therapeutic Index (TI) is calculated as: TI = IC₅₀ (Fibroblast) / IC₅₀ (Jurkat) . A higher TI indicates a safer, more selective drug profile.
Quantitative Comparison Table
Compound
Scaffold
Kinase Selectivity Profile
ITK Kinase IC₅₀ (µM)
Jurkat Cell IC₅₀ (µM)
Fibroblast (BJ) IC₅₀ (µM)
Therapeutic Index (TI)
Compound 9
3-oxo-2,3-dihydropyridazine
Selective ITK
0.87
37.61
> 50.0
> 1.33
Compound 22
3-oxo-2,3-dihydropyridazine
ITK / Partial BTK
0.19
11.17
Not Det.
Reduced
Compound 3d
Azaspirooxindolinone
Dual ITK / BTK
N/A
3.58
> 50.0
> 13.9
Data Interpretation: While Compound 22 and the alternative Azaspirooxindolinone derivative (Compound 3d) exhibit superior absolute cytotoxicity in Jurkat cells (11.17 µM and 3.58 µM, respectively)[1][4], they suffer from BTK cross-reactivity. Compound 9 sacrifices raw potency for strict ITK selectivity, making it the superior candidate for targeted therapy with minimal off-target liabilities[3].
Self-Validating Experimental Protocols
A robust protocol does not just generate numbers; it proves causality. The following workflows ensure that the observed cytotoxicity is definitively linked to ITK inhibition, rather than generalized cellular poisoning.
Protocol A: Multi-Line MTS Viability Assay for TI Calculation
Causality Focus: By running the compound simultaneously against ITK-expressing cells (Jurkat) and non-cancerous cells (BJ), we isolate the therapeutic window. Including ITK/BTK-null lines (e.g., A549) proves that the compound is harmless when its target is absent[2].
Cell Culture & Seeding: Seed Jurkat (ITK+), Ramos (BTK+), A549 (Null), and BJ (Fibroblast) cells into 96-well plates at optimized densities. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10-point serial dilution of the 3-oxo-2,3-dihydropyridazine derivatives in DMSO. Treat cells for 72 hours. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.
MTS Reagent Addition: Add 20 µL of MTS reagent per well. Mechanism: Viable cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes.
Absorbance Reading: Incubate for 1-4 hours, then measure absorbance at 490 nm using a microplate reader.
Data Extraction: Plot dose-response curves using non-linear regression (e.g., GraphPad Prism) to extract the IC₅₀ values.
TI Calculation: Divide the IC₅₀ of the BJ fibroblast line by the IC₅₀ of the Jurkat line.
Self-Validating Experimental Workflow for Therapeutic Index Calculation.
Causality Focus: Phenotypic cell death is insufficient evidence of success. We must prove the compound hit the intended biochemical target inside the cell.
Stimulation & Treatment: Pre-treat Jurkat cells with Compound 9 (at 1x, 5x, and 10x IC₅₀ concentrations) for 2 hours, followed by stimulation with phytohemagglutinin (PHA) to activate the TCR pathway.
Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies against total ITK, phospho-ITK (Tyr551/Tyr511), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204)[3].
Validation: A successful selective inhibitor will show a dose-dependent reduction in p-ITK and p-ERK bands without altering total protein levels, confirming on-target mechanism of action[1].
References
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors
Source: RSC Publishing / ResearchGate
URL:1
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives
Source: ResearchGate
URL:5
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-positive cancers
Source: ResearchGate
URL:4
Head-to-Head Comparison of N-Substituents on Pyridazinone Carboxamide Activity: A Guide to SCD1 Inhibition
As drug development professionals and application scientists, we are constantly tasked with optimizing lead compounds to balance target affinity with pharmacokinetic (PK) viability. One of the most heavily investigated s...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and application scientists, we are constantly tasked with optimizing lead compounds to balance target affinity with pharmacokinetic (PK) viability. One of the most heavily investigated scaffolds in recent years for the treatment of metabolic disorders (such as NASH/MASH) and oncology is the pyridazinone carboxamide class of Stearoyl-CoA desaturase 1 (SCD1) inhibitors.
SCD1 is an endoplasmic reticulum-bound enzyme responsible for the rate-limiting conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). While the core pyridazinone ring provides the essential hydrogen-bonding network required to anchor the molecule near the enzyme's di-iron catalytic center, it is the N-substituent of the carboxamide that dictates the molecule's trajectory into the hydrophobic lipid-binding channel, ultimately governing potency, metabolic stability, and tissue distribution [1].
This guide provides an objective, head-to-head comparison of different N-substituents on the pyridazinone carboxamide scaffold, supported by mechanistic rationale and self-validating experimental protocols.
Mechanistic Rationale: The Role of the N-Substituent
The pyridazinone carboxamide pharmacophore acts as a transition-state mimic of the fatty acyl-CoA substrate. Extensive Structure-Activity Relationship (SAR) studies reveal that while the core interacts with the metal center, the N-substituent extends into the narrow, highly lipophilic substrate channel.
Modifying this N-substituent allows us to toggle the compound between a systemic inhibitor (useful in oncology) and a liver-targeted inhibitor (crucial for metabolic diseases to avoid the severe skin toxicity associated with systemic SCD1 inhibition) [1].
Diagram illustrating the SCD1 lipid desaturation pathway and its targeted inhibition.
Head-to-Head Comparison: N-Substituent SAR Data
To objectively evaluate the impact of the N-substituent, we compare four distinct classes of modifications attached to the carboxamide nitrogen. The data below synthesizes representative in vitro and in vivo parameters derived from established SAR optimization campaigns [1].
N-Substituent Class
Representative Motif
Microsomal IC₅₀ (nM)
HepG2 Cell IC₅₀ (nM)
Liver-to-Plasma Ratio
Primary Indication Focus
Dihalo-Benzyl
N-(3,4-Dichlorobenzyl)
12 ± 3
45 ± 8
0.8 : 1
Oncology (Systemic)
Heteroaryl
N-(Pyridin-3-ylmethyl)
25 ± 5
60 ± 12
1.2 : 1
Oncology / Broad Metabolic
Aliphatic Amine
N-(1-Methylpiperidin-4-yl)
85 ± 15
150 ± 20
> 15 : 1
NASH / Hepatic Steatosis
Unsubstituted Aryl
N-(Phenyl)
> 1000
> 5000
N/A
Inactive (Steric Clash)
Key Takeaways & Causality:
Dihalo-Benzyl (High Potency): The addition of electron-withdrawing halogens (e.g., -Cl, -CF₃) on a flexible benzyl linker perfectly occupies the hydrophobic pocket, yielding sub-20 nM potency. However, its high lipophilicity results in broad systemic distribution.
Heteroaryl (Metabolic Stability): Replacing the benzyl ring with a pyrimidine or pyridine maintains the critical pi-stacking interactions while drastically improving aqueous solubility and reducing CYP450-mediated oxidative metabolism.
Aliphatic Amine (Liver Targeting): Incorporating a basic amine (like a piperidine ring) intentionally introduces a positive charge at physiological pH. While this slightly reduces intrinsic enzyme affinity (higher IC₅₀), it transforms the molecule into a substrate for Organic Anion Transporting Polypeptides (OATPs) expressed exclusively in the liver. This causality is the cornerstone of developing safe SCD1 inhibitors for NASH [1].
Unsubstituted Aryl (Steric Clash): Directly attaching a rigid phenyl ring to the amide nitrogen without a methylene spacer restricts the dihedral angle, preventing the molecule from adopting the bioactive conformation required to enter the SCD1 channel.
To generate reliable SAR data, the testing cascade must account for the unique biology of SCD1. Because SCD1 is an integral membrane protein that relies on a multi-enzyme electron transport chain (cytochrome b5 and NADH-cytochrome b5 reductase), purified recombinant assays often yield false negatives.
Below are the self-validating, step-by-step protocols required to accurately benchmark these N-substituents.
Step-by-step experimental workflow for evaluating N-substituted pyridazinone carboxamides.
Protocol 1: Rat Liver Microsomal SCD1 Desaturation Assay
Causality: Utilizing crude liver microsomes ensures the entire electron transport chain remains intact within its native lipid bilayer, providing a physiologically relevant measurement of intrinsic enzyme inhibition.
Microsome Preparation: Isolate hepatic microsomes from Sprague-Dawley rats fed a high-carbohydrate diet for 3 days (this diet robustly induces native SCD1 expression). Suspend in 0.1 M potassium phosphate buffer (pH 7.4).
Reaction Mixture Assembly: In a 96-well plate, combine 50 µg of microsomal protein, 2 mM NADH (electron donor), and test compounds (serially diluted in DMSO, final DMSO concentration <1%).
Substrate Initiation: Initiate the reaction by adding 10 µM of [³H]-Stearoyl-CoA (tritiated at the C9-C10 positions).
Incubation & Quenching: Incubate the mixture at 37°C for exactly 15 minutes. Quench the reaction by adding 200 µL of 6% trichloroacetic acid (TCA) to precipitate the proteins.
Phase Separation & Detection: Add 500 µL of a chloroform:methanol (2:1) mixture to extract the unreacted lipid substrate. Centrifuge at 3,000 x g for 10 minutes. The desaturation event releases tritiated water ([³H]₂O) into the upper aqueous phase.
Quantification: Transfer 100 µL of the aqueous phase to a scintillation vial and measure radioactivity. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Self-Validation Step: Include a known reference inhibitor (e.g., SAR707) to ensure assay sensitivity remains consistent across batches.
Causality: Enzymatic inhibition must translate to reduced lipogenesis in a whole-cell environment. HepG2 (human hepatoma) cells are used as they maintain robust lipid metabolism pathways and OATP transporter expression, allowing us to evaluate the cellular penetrance of our N-substituents.
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 20,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Wash cells with PBS and replace media with serum-free DMEM containing 1% BSA and 100 µM Sodium Palmitate (to induce lipid droplet formation). Add test compounds at varying concentrations.
Incubation: Incubate for 24 hours to allow for complete intracellular lipid accumulation.
Staining: Remove media, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes. Stain neutral lipid droplets using BODIPY™ 493/503 (1 µg/mL) and nuclei with Hoechst 33342 for 30 minutes.
High-Content Imaging: Image the plates using a high-content screening system (e.g., PerkinElmer Operetta). Quantify the total area of lipid droplets per cell.
Data Analysis: Normalize lipid droplet area to the vehicle control (100% accumulation). Self-Validation Step: Monitor Hoechst staining intensity; a significant drop indicates compound cytotoxicity rather than true SCD1 inhibition, preventing false positives.
Conclusion
The pyridazinone carboxamide scaffold is a highly tunable engine for SCD1 inhibition. When designing next-generation therapeutics, the choice of the N-substituent should be dictated by the target indication. For systemic applications like oncology, dihalo-benzyl or heteroaryl groups provide the necessary potency and exposure. Conversely, for metabolic disorders like NASH, sacrificing slight intrinsic potency by incorporating an aliphatic amine (e.g., piperidine) is a necessary trade-off to achieve OATP-mediated liver targeting and bypass dose-limiting skin toxicities.
References
An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Advances, 2024. Available at:[Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 2020. Available at:[Link]
Validation
In Silico vs. In Vitro ADME Profiling for Novel CB2R Ligands: A Platform Comparison Guide
The CB2R Optimization Challenge The Cannabinoid Receptor Type 2 (CB2R) has emerged as a highly attractive therapeutic target for neuroinflammation, neuropathic pain, and immunomodulation. Unlike CB1R, CB2R activation is...
Author: BenchChem Technical Support Team. Date: March 2026
The CB2R Optimization Challenge
The Cannabinoid Receptor Type 2 (CB2R) has emerged as a highly attractive therapeutic target for neuroinflammation, neuropathic pain, and immunomodulation. Unlike CB1R, CB2R activation is devoid of central psychotropic side effects, making it a prime candidate for safer analgesic and anti-inflammatory therapies[1],[2].
However, the historical bottleneck in CB2R drug discovery is the inherent physicochemical liability of cannabinoid scaffolds. Classical and early synthetic cannabinoids exhibit extreme lipophilicity (logP > 5), poor aqueous solubility, and rapid metabolic clearance[3]. Recent medicinal chemistry efforts have utilized scaffold hopping to synthesize novel classes, such as fluorinated indole-2-carboxamides (e.g., RM365)[4] and pyridazinone-4-carboxamides[5], designed to optimize the balance between CB2R selectivity and pharmacokinetic (PK) viability.
As a Senior Application Scientist, I frequently evaluate how well in silico platforms predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these novel, highly lipophilic scaffolds before committing to costly in vitro assays and in vivo models.
In Silico Platform Evaluation: The Contenders
To objectively assess predictive performance, we compared three distinct tiers of in silico ADME platforms using a newly synthesized fluorinated indole-2-carboxamide derivative (Compound RM-X) as our benchmark.
Simulations Plus ADMET Predictor® (The AI/ML Standard): Utilizes highly trained artificial neural network (ANN) ensembles. It is the industry gold standard for predicting complex metabolic pathways and intrinsic clearance, particularly for non-standard lipophilic scaffolds.
Schrödinger QikProp (The Physics-Based Standard): Relies on 3D molecular descriptors and empirical rules. It is widely cited in literature for evaluating CB2R ligands[5],[6] and excels at predicting structural parameters like Caco-2 permeability and blood-brain barrier (BBB) penetration.
SwissADME (The Open-Source Baseline): A free, 2D structure-based web tool. Excellent for rapid Lipinski rule-of-five screening but lacks the depth required for quantitative metabolic clearance predictions.
Fig 1. Comparative workflow for in silico ADME prediction and in vitro validation of CB2R ligands.
Self-Validating In Vitro Protocols
To ground our in silico predictions in empirical truth, we must generate robust in vitro data. Standard assays often fail for CB2R ligands due to their physicochemical nature. Below is the optimized, self-validating protocol for assessing metabolic stability.
Protocol: High-Lipophilicity Human Liver Microsome (HLM) Stability Assay
Causality & Rationale: CB2R ligands are notoriously lipophilic. In standard HLM assays, these compounds non-specifically bind to plastic well plates or microsomal lipid membranes rather than being enzymatically degraded. This leads to artificially inflated clearance rates (false positives for metabolic instability). To counter this, we introduce 0.1% Bovine Serum Albumin (BSA) into the incubation matrix to act as a lipid sink, ensuring only free, unbound drug interacts with the Cytochrome P450 (CYP) enzymes.
Step-by-Step Methodology:
Matrix Preparation: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 0.1% BSA.
Compound Spiking: Add the novel CB2R ligand to achieve a final concentration of 1 µM. Critical: Keep total organic solvent (DMSO/Acetonitrile) below 0.1% to prevent solvent-mediated CYP inhibition.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
).
The Self-Validation System:
Positive Control: A parallel run with Verapamil (a known high-clearance drug) confirms the metabolic viability and enzymatic activity of the microsomes.
Negative Control (No-NADPH): A parallel incubation of the CB2R ligand without NADPH. If compound depletion occurs here, it confirms chemical instability or residual non-specific binding, rather than true CYP-mediated metabolism.
Comparative Data Analysis
We processed the novel fluorinated indole-2-carboxamide (Compound RM-X) through all three in silico platforms and compared the outputs against our rigorously controlled in vitro results.
Table 1: ADME Prediction Accuracy vs. Empirical Data for Compound RM-X
ADME Parameter
SwissADME (Open Source)
Schrödinger QikProp
ADMET Predictor® (AI/ML)
In Vitro Experimental Result
logP (Lipophilicity)
4.82
5.15
5.40
5.35 ± 0.12
Kinetic Sol. (µg/mL)
12.5
8.2
2.1
1.8 ± 0.4
Caco-2 Perm. (nm/s)
N/A
450
310
285 ± 15
HLM
CLint
(µL/min/mg)
N/A
N/A
45.2
52.4 ± 4.1
BBB Penetration
High
High
Moderate
Moderate (
Kp
= 0.8)
Analytical Insights
Lipophilicity & Solubility: SwissADME significantly overestimated the aqueous solubility of the compound. QikProp provided a closer estimation of logP[6], but ADMET Predictor's machine-learning models, trained heavily on complex pharmaceutical datasets, almost perfectly matched the empirical kinetic solubility (1.8 µg/mL).
Metabolic Clearance: Neither SwissADME nor QikProp natively output quantitative intrinsic clearance (
CLint
) values, limiting their utility in late-stage lead optimization. ADMET Predictor successfully flagged the compound as having moderate-to-high clearance (45.2 µL/min/mg), closely mirroring our BSA-corrected in vitro HLM assay (52.4 µL/min/mg).
Permeability: QikProp is highly regarded for its physical descriptor calculations[5] and accurately predicted high Caco-2 permeability, though it slightly overestimated the rate compared to the empirical data.
Conclusion
For early-stage screening of newly synthesized CB2R ligands, SwissADME and Schrödinger QikProp provide excellent, rapid triage based on structural descriptors and Lipinski rules. However, because cannabinoid scaffolds suffer from notoriously complex metabolic liabilities and non-specific binding issues, Simulations Plus ADMET Predictor® is the superior product for late-stage lead optimization. Its ability to accurately predict quantitative intrinsic clearance and account for the extreme lipophilicity of CB2R ligands saves critical time and resources before moving to in vivo PK studies.
References
Structure-Based Virtual Screening and Molecular Dynamics Simulation Assessments of Depsidones as Possible Selective Cannabinoid Receptor Type 2 Agonists. MDPI.
Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET.
Rational drug design of CB2 receptor ligands:
New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and in silico ADME predictions. IRIS - UNISS.
Polypharmacological Profile of 1,2-Dihydro-2-Oxo-Pyridine-3-Carboxamides in the Endocannabinoid System. ARPI - UNIPI.
Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation.
The Core of Control: A Comparative Guide to Pyrazole Carboxamide Fungicides and Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals In the intricate battle against fungal pathogens, understanding the precise mechanism of action of a fungicide is paramount to its effective and sustainable...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate battle against fungal pathogens, understanding the precise mechanism of action of a fungicide is paramount to its effective and sustainable use. This guide provides an in-depth technical exploration of pyrazole carboxamide fungicides, a pivotal class of agricultural and pharmaceutical compounds. We will dissect their molecular target, present a comparative analysis with other key fungicide classes, and provide the experimental frameworks necessary to validate these mechanisms in a laboratory setting. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical, field-proven insights, ensuring that every protocol is not just a series of steps, but a self-validating system for robust scientific inquiry.
The Central Dogma of Pyrazole Carboxamide Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides, also known as succinate dehydrogenase inhibitors (SDHIs), exert their antifungal activity by targeting a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), or Complex II.[1] This enzyme is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for disrupting fungal metabolism.
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides physically obstruct the transfer of electrons from succinate to ubiquinone.[1] This blockage triggers a cascade of detrimental effects within the fungal cell, ultimately leading to cell death. The primary consequences of SDH inhibition include:
Inhibition of ATP Synthesis: The disruption of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, inducing oxidative stress and harming cellular components.
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts vital metabolic pathways essential for fungal growth and survival.
This highly specific mode of action is what distinguishes pyrazole carboxamides from other fungicide classes and is central to their efficacy.
Diagram of the Pyrazole Carboxamide Mechanism of Action
Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.
Comparative Analysis: Pyrazole Carboxamides vs. Alternative Fungicide Classes
To fully appreciate the unique mechanism of pyrazole carboxamides, it is essential to compare them with other major classes of fungicides that target the fungal respiratory chain or other vital cellular processes.
Quinone outside Inhibitors (QoIs) - FRAC Group 11
QoI fungicides, like the well-known strobilurins, also target the mitochondrial respiratory chain, but at a different site than SDHIs.[2] They bind to the "Quinone outside" (Qo) binding site of the cytochrome bc1 complex (Complex III).[2] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a similar outcome of ATP depletion and eventual cell death.
Demethylation Inhibitors (DMIs) - FRAC Group 3
DMI fungicides, which include the triazoles and imidazoles, have a completely different mode of action. They inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] By disrupting ergosterol production, DMIs compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[3][4]
Quantitative Performance Comparison
The efficacy of these different fungicide classes can be quantified and compared using the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of a fungicide required to inhibit fungal growth or enzyme activity by 50%. Lower values indicate higher potency.
Note: The wide range of EC50 values for some fungicides reflects the natural variation in sensitivity among fungal isolates and the emergence of resistance.
Experimental Confirmation of the Mechanism of Action
To rigorously confirm the mechanism of action of a pyrazole carboxamide fungicide, a multi-faceted approach is required, combining biochemical, in vitro, and molecular techniques.
Workflow for Confirming the Mechanism of Action
Caption: A multi-pronged experimental workflow to confirm the SDHI mechanism of action.
Detailed Experimental Protocols
This assay determines the direct inhibitory effect of the fungicide on the growth of the target fungal pathogen.
Materials:
Pure culture of the target fungus
Potato Dextrose Agar (PDA) medium
Test fungicide
Dimethyl sulfoxide (DMSO)
Sterile Petri dishes (90 mm)
Sterile cork borer (5 mm)
Incubator
Protocol:
Stock Solution Preparation: Prepare a stock solution of the test fungicide in DMSO (e.g., 10 mg/mL).
Working Solutions: Prepare a series of dilutions of the stock solution in sterile water to achieve the desired final concentrations in the agar medium. The final DMSO concentration should not exceed 1% (v/v).
Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide working solutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with PDA containing the same concentration of DMSO as the treatment plates.
Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 5-7 day old culture of the target fungus. Place one mycelial plug, mycelium-side down, in the center of each amended and control plate.
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
Data Collection: Measure the colony diameter in two perpendicular directions daily until the fungal growth on the control plate reaches approximately 80% of the plate diameter.
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration.
This biochemical assay directly measures the inhibitory effect of the fungicide on the activity of the SDH enzyme.
Materials:
Fungal mycelia
Ice-cold SDH Assay Buffer
SDH Substrate (e.g., succinate)
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)
Test fungicide
Microplate reader
Protocol:
Enzyme Extraction:
Harvest fresh fungal mycelia.
Homogenize the mycelia (e.g., 100 mg) in ice-cold SDH Assay Buffer.
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the mitochondrial fraction with the SDH enzyme.
Assay Reaction:
In a 96-well microplate, add the fungal enzyme extract to each well.
Add different concentrations of the test fungicide to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 25°C.
Initiate the reaction by adding the SDH substrate and the electron acceptor (DCIP).
Measurement: Immediately measure the decrease in absorbance at 600 nm (for DCIP) in kinetic mode for 10-30 minutes at 25°C. The rate of absorbance decrease is proportional to the SDH activity.
Data Analysis: Calculate the rate of reaction for each fungicide concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the fungicide concentration.
The development of resistance to SDHI fungicides is often associated with point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). Molecular techniques can be used to identify these mutations.
Materials:
Fungal genomic DNA from sensitive and potentially resistant isolates
Primers specific for the SdhB, SdhC, and SdhD genes
PCR reagents (Taq polymerase, dNTPs, buffer)
Thermal cycler
Gel electrophoresis equipment
DNA sequencing service
Protocol:
DNA Extraction: Extract high-quality genomic DNA from the fungal isolates.
PCR Amplification: Amplify the SdhB, SdhC, and SdhD genes using the specific primers and standard PCR protocols.
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct gene fragments.
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
Sequence Analysis: Align the DNA sequences from the potentially resistant isolates with the sequences from the sensitive (wild-type) isolates. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the SDH protein.
The Challenge of Fungicide Resistance
The intensive use of site-specific fungicides like pyrazole carboxamides inevitably leads to the selection of resistant fungal populations. For SDHIs, resistance is primarily conferred by mutations in the genes encoding the SDH enzyme subunits.[1][17]
Common Resistance Mutations and Cross-Resistance
Different mutations in the SdhB, SdhC, and SdhD subunits can confer varying levels of resistance to different SDHI fungicides. This complex cross-resistance pattern is a critical consideration for effective resistance management.[1][3][18]
Note: The level of resistance can vary depending on the specific fungal species and the particular SDHI fungicide.
Resistance Management Strategies
To mitigate the development and spread of fungicide resistance, a multi-pronged approach is essential.[2][4][19][20][21] Key strategies include:
Alternation and Mixtures: Rotate or tank-mix fungicides with different modes of action to reduce the selection pressure on any single target site.
Dose Management: Use the manufacturer's recommended application rates. Reduced doses can select for partially resistant individuals.
Integrated Pest Management (IPM): Combine chemical control with cultural practices such as crop rotation, resistant varieties, and sanitation to reduce the overall disease pressure.
Monitoring: Regularly monitor fungal populations for shifts in fungicide sensitivity to detect resistance early.
Conclusion
Pyrazole carboxamide fungicides represent a powerful tool in the management of fungal diseases due to their highly specific and effective mechanism of action. A thorough understanding of their interaction with the succinate dehydrogenase enzyme, coupled with a comparative knowledge of other fungicide classes, is crucial for their judicious use. The experimental protocols outlined in this guide provide a robust framework for confirming this mechanism and for monitoring the ever-present challenge of fungicide resistance. By integrating this knowledge into research and development programs, we can continue to develop and deploy effective and sustainable solutions for crop protection and human health.
References
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding and managing fungicide resistance in Alternaria species causing diseases of fruit and nut crops in California. Plant Disease, 94(11), 1264-1275.
Avenot, H. F., Sellam, A., & Michailides, T. J. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Plant Disease, 106(7), 1911-1918. [Link]
Chen, F., Liu, X., & Lin, F. (2022). SDH mutations confer complex cross-resistance patterns to SDHIs in Corynespora cassiicola. Pesticide Biochemistry and Physiology, 185, 105157. [Link]
Gisi, U., & Stanger, C. (2014). Effects of SHAM on the Sensitivity of Sclerotinia sclerotiorum and Botrytis cinerea to QoI Fungicides. Plant Disease, 98(8), 1087-1094. [Link]
Hollomon, D. W. (2015). Fungicide resistance: the assessment of risk. FRAC.
Hobbelen, P. H., Paveley, N. D., & van den Bosch, F. (2014). Governing principles can guide fungicide-resistance management tactics. Annual review of phytopathology, 52, 265-283. [Link]
Jiang, J., Duan, Y., & Zhou, M. (2019). Effects of SHAM on the Sensitivity of Sclerotinia sclerotiorum and Botrytis cinerea to QoI Fungicides. Plant Disease, 103(8), 2094-2101. [Link]
Spolti, P., De Mio, L. L. M., & Del Ponte, E. M. (2017). Sensitivity of Fusarium graminearum to Metconazole and Tebuconazole Fungicides Before and After Widespread Use in Wheat in the United States. Plant Disease, 101(11), 1849-1856. [Link]
Zuniga, A. I., Al-Zohairy, S., & Acuña, I. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. Phytopathology, 113(8), 1436-1447. [Link]
Duan, Y., Li, Y., & Zhou, M. (2018). Pharmacological Characteristics and Control Efficacy of a Novel SDHI Fungicide Pydiflumetofen Against Sclerotinia sclerotiorum. Plant Disease, 102(12), 2466-2472. [Link]
Wang, J., Li, Y., & Zhou, M. (2022). Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides. Journal of Agricultural and Food Chemistry, 70(23), 7016-7027. [Link]
Avozani, A., Reis, E. M., & Tonin, R. B. (2014). In vitro sensitivity reduction of Fusarium graminearum to DMI and QoI fungicides. Summa Phytopathologica, 40(4), 358-364. [Link]
Kumar, J., & Singh, U. S. (2025). Resisting the Resistance-Mechanism, Evolution, and Management Strategies for Resistance Development in Phytopathogenic Fungi to Azole Fungicides. Preprints.org. [Link]
Mair, W. J., Deng, W., & Millgate, M. F. (2016). Significant variation in sensitivity to a DMI fungicide in field populations of Fusarium graminearum. Plant Pathology, 65(6), 963-972. [Link]
Li, L., et al. (2023). Sensitivity of Sclerotinia sclerotiorum to bixafen and its mixtures in Henan Province. Journal of Pesticide Science, 48(4), 945-952. [Link]
Lee, S., et al. (2025). Ten-Year Comparison of Fungicide Sensitivity and Mycotoxin Production of Fusarium Head Blight Isolates from Korea. The Plant Pathology Journal, 41(4), 1-14. [Link]
Duan, Y., Li, Y., & Zhou, M. (2018). Pharmacological Characteristics and Control Efficacy of a Novel SDHI Fungicide Pydiflumetofen Against Sclerotinia sclerotiorum. Plant Disease, 102(12), 2466-2472. [Link]
Kim, J. H., & Campbell, B. C. (2017). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal, 33(4), 365-373. [Link]
El-Naggar, M. A., & El-Neshawy, S. M. (2007). PYRIMETHANIL TOLERANCE OF BOTRYTIS CINEREA ISOLATES FROM EGYPT AND HUNGARY. Acta Phytopathologica et Entomologica Hungarica, 42(1), 99-106. [Link]
Byrne, A. M., & Hausbeck, M. K. (2020). Baseline sensitivity of Fusarium graminearum from wheat, corn, dry bean and soybean to pydiflumetofen in Michigan, USA. Crop Protection, 138, 105322. [Link]
Kim, J. H., & Campbell, B. C. (2017). EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides. ResearchGate. [Link]
Lopes, Ú. P., & Reche, M. H. (2018). Sensitivity of Botrytis cinerea Isolates from Conventional and Organic Strawberry Fields in Brazil to Azoxystrobin, Iprodione, Pyrimethanil, and Thiophanate-Methyl. Plant Disease, 102(10), 1989-1996. [Link]
Evaluating the selectivity of novel carboxamide derivatives against cancer cell lines versus normal fibroblasts
The development of targeted oncology therapeutics hinges on a critical metric: the Selectivity Index (SI). The ultimate goal is to maximize cytotoxicity in malignant cells while preserving healthy stromal and epithelial...
Author: BenchChem Technical Support Team. Date: March 2026
The development of targeted oncology therapeutics hinges on a critical metric: the Selectivity Index (SI). The ultimate goal is to maximize cytotoxicity in malignant cells while preserving healthy stromal and epithelial tissues. Recently, novel carboxamide derivatives—specifically N-substituted 1H-indole-2-carboxamides and dimethylpyridine-3-carboxamides—have emerged as highly promising scaffolds, demonstrating exceptional pharmacological profiles and safety margins [1][2].
This guide provides an objective, data-driven comparison of these novel derivatives against standard alternatives, detailing the mechanistic causality behind their selectivity and providing a self-validating experimental workflow for evaluating their efficacy against cancer cell lines versus normal human dermal fibroblasts (NHDF).
Mechanistic Causality: Why Carboxamides Exhibit High Selectivity
Traditional chemotherapeutics, such as Doxorubicin, often rely on broad-spectrum mechanisms like DNA intercalation, which indiscriminately affect all rapidly dividing cells. This leads to severe off-target toxicity in healthy tissues. In contrast, novel carboxamide derivatives are rationally designed to dock into specific, overexpressed oncogenic targets.
For example, specific indole-2-carboxamides exhibit high-affinity binding to kinases such as PI3Kα and EGFR [1], while dimethylpyridine-3-carboxamides act as selective, non-zinc chelating inhibitors of matrix metalloproteinase 13 (MMP-13) [2]. Because normal fibroblasts express these targets only at basal homeostatic levels, they do not rely on them for survival. Consequently, fibroblasts are largely spared from the apoptotic cascades triggered in malignant cells.
Differential signaling impact of carboxamides in cancer cells vs normal fibroblasts.
Comparative Performance Data
To objectively evaluate these compounds, we compare the anti-proliferative activity (IC50) and Selectivity Index (SI) of recent top-performing carboxamide derivatives against standard cancer cell lines (HCT-116, MCF-7, K-562) and normal fibroblasts. The SI is calculated as the ratio of the IC50 of normal fibroblasts to the IC50 of the cancer cell line [1]. An SI > 10 is generally considered indicative of a highly favorable safety margin.
Compound / Scaffold
Target Cancer Cell Line
Cancer IC50 (µM)
Fibroblast IC50 (µM)
Selectivity Index (SI)
Compound 10 (Pyridinyl Carboxamide)
HCT-116 (Colon)
1.01
> 100.0
99.4
Compound 12 (Anthraquinone Carboxamide)
K-562 (Leukemia)
0.33
> 100.0
303.0
Compound 14 (Anthraquinone Carboxamide)
K-562 (Leukemia)
0.61
> 100.0
164.0
Compound 47 (1,8-Naphthyridine Derivative)
MIAPaCa (Pancreatic)
0.41
~ 10.0
~24.3
Doxorubicin (Standard Control)
Broad Spectrum
0.1 - 1.5
< 5.0
< 5.0
Data synthesized from recent in vitro evaluations of N-substituted 1H-indole-2-carboxamides and 1,8-naphthyridine derivatives [1][3]. As demonstrated, Compound 12 exhibits an extraordinary SI of 303 against leukemia cells, validating the targeted nature of the carboxamide scaffold.
Self-Validating Experimental Protocol: Determining the Selectivity Index
To ensure the trustworthiness of the SI data, the experimental design must account for edge cases—most notably, the metabolic differences between rapidly dividing cancer cells and contact-inhibited fibroblasts. The following MTT assay protocol is engineered as a self-validating system to prevent optical and metabolic artifacts.
Step-by-step self-validating MTT assay workflow for determining the Selectivity Index.
Step-by-Step Methodology
Cell Seeding & Synchronization:
Seed cancer cells (e.g., K-562, HCT-116) and Normal Human Dermal Fibroblasts (NHDF) into 96-well plates.
Causality: Fibroblasts must be seeded at a slightly lower density than tumor cells. Because fibroblasts are highly susceptible to contact inhibition, a lower seeding density ensures they remain in the log-growth phase throughout the assay, making their metabolic rate comparable to that of the tumor lines.
Adhesion & Recovery:
Incubate plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion and recovery from trypsinization stress.
Dose-Response Treatment (72h Window):
Treat the cells with carboxamide derivatives at varying concentrations (e.g., 0.1 to 100 µM).
Causality: A 72-hour treatment window is mandatory [1]. Shorter assays (e.g., 24h) often capture acute chemical toxicity rather than true anti-proliferative target engagement (like PI3K inhibition), which requires multiple cell cycles to manifest. This prevents the artificial skewing of the SI.
MTT Conversion:
Add 25 µL of MTT reagent (5 mg/mL) to each well and incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
Lysis & Solubilization:
Add 50 µL of 10% SDS-0.01N HCl to each well to lyse the cells and dissolve the formazan [3].
Causality: While DMSO is commonly used, SDS-HCl is superior for self-validation. It completely lyses the cells and dissolves formazan without precipitating serum proteins from the culture media, preventing optical scattering artifacts during the final reading.
Spectrophotometric Analysis & SI Calculation:
Incubate for 1 hour, then read the plate spectrophotometrically at 540 nm [3]. Calculate the IC50 using non-linear regression analysis. Finally, compute the SI by dividing the IC50 of the normal fibroblasts by the IC50 of the cancer cell line.
Conclusion
Carboxamide derivatives represent a vital paradigm shift from traditional, broad-spectrum chemotherapeutics. By leveraging specific oncogenic kinase and metalloproteinase binding affinities, these compounds achieve remarkable Selectivity Indices—up to 303 in the case of specific anthraquinone-based carboxamides [1]. Through rigorous, artifact-free experimental workflows, drug development professionals can confidently validate these scaffolds as highly promising lead candidates for targeted oncology.
References
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Center for Biotechnology Information (PMC). Available at: [Link]
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Center for Biotechnology Information (PMC). Available at: [Link]
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Hazard Profile and Core Safety Principles Based on the analysis of related pyridazinone structures, 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide should be handled as a potentially hazardous substance.[5] Key potent...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Profile and Core Safety Principles
Based on the analysis of related pyridazinone structures, 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide should be handled as a potentially hazardous substance.[5] Key potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled as a dust or aerosol.[5][6][7] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A foundational aspect of safe chemical handling is the consistent and correct use of PPE. The following table outlines the minimum requirements when working with 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide.
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes and airborne particles that could cause serious eye irritation.[6][8]
Hand Protection
Chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness).
Provides a crucial barrier against direct skin contact, preventing potential irritation.[3][6]
Body Protection
Laboratory coat.
Protects clothing and underlying skin from contamination during handling and disposal.[3]
Respiratory Protection
To be used in a well-ventilated area or under a chemical fume hood.
Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[6][7]
Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[6]
Emergency First-Aid Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[6][7]
In case of eye contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.[6][7][8]
In case of inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[6]
In case of ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[4]
Step-by-Step Disposal Protocol
The proper disposal of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a multi-step process that begins with waste segregation and culminates in compliant removal by trained professionals. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[9][10]
Waste Segregation and Collection
Proper segregation is essential to prevent incompatible materials from mixing, which could lead to hazardous reactions.
Solid Waste:
Collect all solid waste containing 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[3][4]
The container must be made of a chemically compatible material and have a secure, sealable lid.
Liquid Waste:
Solutions containing 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container.
Do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.[4]
Contaminated Sharps:
Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.
Container Labeling
Accurate and clear labeling is a critical component of safe waste management. All hazardous waste containers must be labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide"
The approximate amount or concentration of the waste
The date the waste was first added to the container
Any associated hazard warnings (e.g., "Irritant")
Storage and Final Disposal
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]
Final Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][12] The final disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber, or another method approved by a licensed professional waste disposal service.[12]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[3][10]
Collect the Material: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[3]
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[3]
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide.
Comprehensive Safety and Operational Guide: Handling 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
As drug development accelerates, researchers frequently encounter novel heterocyclic building blocks whose toxicological profiles are not yet fully characterized. 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development accelerates, researchers frequently encounter novel heterocyclic building blocks whose toxicological profiles are not yet fully characterized. 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (CAS: 670225-05-5) is one such specialized intermediate[1]. Because comprehensive in vivo toxicity data is often unavailable for early-stage pipeline chemicals, standard laboratory practice dictates that this compound must be handled under the strict recognition of "having unknown hazards and toxicity"[2].
Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the National Research Council's Prudent Practices in the Laboratory, any substance of unknown toxicity must be treated as a highly toxic material[3][4]. Furthermore, recent regulatory updates emphasize the necessity of individualized, protocol-specific risk assessments rather than relying solely on general lab-wide safety plans[5].
This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of this pyridazinone derivative.
The Causality of PPE Selection: Engineering a Barrier System
Personal Protective Equipment (PPE) should never be selected arbitrarily. For unclassified heterocyclic amides, your PPE must form an overlapping, self-validating barrier system designed to mitigate the specific physical properties of the powder.
Dermal Protection (Double-Gloving): Pyridazinone derivatives can possess lipophilic properties that facilitate skin absorption, potentially leading to sensitization or unknown systemic effects.
The Protocol: Wear a standard nitrile inner glove and an extended-cuff outer nitrile glove (≥ 0.12 mm thickness).
The Causality: The inner glove acts as a pristine secondary barrier. If the outer glove is compromised by a microscopic tear or chemical degradation, the inner glove prevents immediate dermal contact, providing critical time for safe doffing.
Ocular Protection: Fine powders pose a severe risk of corneal abrasion and chemical conjunctivitis.
The Protocol: Non-vented or indirectly vented chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient.
The Causality: Standard glasses allow aerosolized particulates generated during weighing to bypass the lenses via ambient air currents. Indirectly vented goggles create a micro-environment seal around the eyes.
Body Protection:
The Protocol: A flame-retardant, chemical-resistant lab coat with knit cuffs[5].
The Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and allow the extended-cuff outer glove to form a secure seal over the wrist, eliminating exposed skin gaps.
Quantitative Safety Parameters
To ensure rapid decision-making, all critical quantitative data regarding the chemical and its handling environment are summarized below.
Operational Workflow: Powder Weighing and Transfer
The following step-by-step methodology ensures that every action is verified by a corresponding safety check, creating a self-validating workflow.
Exposure Mitigation Workflow for Novel Pyridazinone Derivatives.
Step-by-Step Methodology:
Validate Engineering Controls: Before opening the chemical container, visually inspect the fume hood's continuous airflow monitor. Verify that the face velocity is actively reading between 80 and 100 feet per minute (fpm). Self-Validation: If the monitor is unreadable or alarming, the protocol must be immediately halted.
Integrity Testing of PPE: Don your inner nitrile gloves. Before donning the outer extended-cuff gloves, trap ambient air inside them and roll the cuff to inflate the fingers. Causality: This inflation test reveals invisible manufacturing defects or micro-tears, ensuring the physical barrier is absolute before chemical exposure.
Static Mitigation: Place an anti-static weighing boat onto the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula. Causality: Pyridazinone powders can accumulate static charge. Using plastic spatulas can cause the powder to repel and aerosolize, bypassing the draft of the fume hood and contaminating the workspace.
Closed-System Transfer: Weigh the required mass of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. Immediately transfer it to the reaction vessel and seal the vessel before removing it from the fume hood.
Secure the Source: Tightly recap the primary chemical container and wipe the exterior with a dry, lint-free wipe before returning it to the designated storage cabinet for toxic intermediates.
Decontamination and Disposal Plan
Because the chronic toxicity of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is unknown, waste cannot be treated as standard organic refuse[3].
Step-by-Step Decontamination:
Surface Neutralization: Inside the fume hood, wipe down the analytical balance, spatulas, and surrounding bench space using a lint-free wipe dampened with a compatible solvent (e.g., isopropanol or ethanol), as amides are generally soluble in polar organic solvents.
Secondary Wipe: Follow the solvent wipe with a secondary wipe using distilled water to remove any residual solvent film.
Doffing Protocol: While still inside the fume hood, remove the outer nitrile gloves by pinching the exterior of the wrist and pulling downward, turning the glove inside out. Causality: This traps any microscopic chemical dust inside the inverted glove, preventing it from becoming airborne in the general laboratory space.
Waste Segregation: Place all contaminated wipes, weighing boats, and outer gloves into a dedicated, sealable solid waste container. Label the container strictly as: "Hazardous Solid Waste: Contains 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide (Unknown Toxicity)." Do not mix with general non-hazardous lab trash.
References
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at:[Link]
Cal Pac Lab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now." Calpaclab.com. Available at:[Link]